molecular formula C11H15NO B1679248 N,N-Diethylbenzamide CAS No. 1696-17-9

N,N-Diethylbenzamide

Cat. No.: B1679248
CAS No.: 1696-17-9
M. Wt: 177.24 g/mol
InChI Key: JLNGEXDJAQASHD-UHFFFAOYSA-N
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Description

Rebemide is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylbenzamide
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InChI

InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JLNGEXDJAQASHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
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DSSTOX Substance ID

DTXSID0051784
Record name N,N-Diethylbenzamide
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Molecular Weight

177.24 g/mol
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CAS No.

1696-17-9
Record name N,N-Diethylbenzamide
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Record name Rebemide
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Record name N,N-DIETHYLBENZAMIDE
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Record name Benzamide, N,N-diethyl-
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Record name N,N-Diethylbenzamide
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Record name N,N-diethylbenzamide
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Foundational & Exploratory

Spectroscopic Data Interpretation of N,N-Diethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Diethylbenzamide, a widely used insect repellent. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization, quality control, and understanding of its chemical properties. This document presents a comprehensive summary of its spectroscopic signature, detailed experimental protocols, and visual representations of its structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass apectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HAr-H
3.54 (broad)q2HN-CH₂ -CH₃
3.23 (broad)q2HN-CH₂ -CH₃
1.28 (broad)t3HN-CH₂-CH₃
1.14 (broad)t3HN-CH₂-CH₃

Due to hindered rotation around the amide C-N bond, the ethyl groups are diastereotopic, leading to separate signals for the CH₂ and CH₃ groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
171.4C =O
137.3Ar-C (ipso)
129.1Ar-C H (para)
128.4Ar-C H (meta)
126.3Ar-C H (ortho)
43.0N-C H₂-CH₃
39.5N-C H₂-CH₃
14.2N-CH₂-C H₃
12.8N-CH₂-C H₃

Similar to the ¹H NMR, the diastereotopic nature of the ethyl groups results in distinct signals for each carbon.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (Neat)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3060MediumAromatic C-H Stretch
2973, 2931, 2872StrongAliphatic C-H Stretch (CH₃ and CH₂)
~1635StrongC=O Stretch (Amide I band)
~1580, 1480, 1440MediumAromatic C=C Ring Stretch
~1280StrongC-N Stretch
~700, 680StrongAromatic C-H Out-of-Plane Bend (Monosubstituted)
Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment Ion
177Moderate[M]⁺ (Molecular Ion)
176Low[M-H]⁺
105High (Base Peak)[C₆H₅CO]⁺ (Benzoyl cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)
52LowFurther fragmentation of the aromatic ring

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard pulse sequence with a 30-degree pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualizations

Molecular Structure and NMR Assignments

NN_Diethylbenzamide_Structure cluster_Aromatic Aromatic Ring cluster_Amide Amide Group cluster_Ethyl1 Ethyl Group 1 cluster_Ethyl2 Ethyl Group 2 C1 C(ipso) ~137.3 ppm C2 CH(ortho) ~126.3 ppm ~7.35 ppm C7 C=O ~171.4 ppm C1->C7 C3 CH(meta) ~128.4 ppm ~7.35 ppm C4 CH(para) ~129.1 ppm ~7.35 ppm C5 CH(meta) ~128.4 ppm ~7.35 ppm C6 CH(ortho) ~126.3 ppm ~7.35 ppm N N C7->N C8 CH₂ ~43.0 ppm ~3.54 ppm N->C8 C10 CH₂ ~39.5 ppm ~3.23 ppm N->C10 C9 CH₃ ~14.2 ppm ~1.28 ppm C8->C9 C11 CH₃ ~12.8 ppm ~1.14 ppm C10->C11 Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition cluster_Interpretation Data Interpretation & Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values Relative Intensities MS->MS_Data Interpretation Structural Information (Functional Groups, Connectivity, Molecular Weight) NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Final_Structure Verified Structure of This compound Interpretation->Final_Structure MS_Fragmentation M Molecular Ion [M]⁺ m/z = 177 F1 [C₆H₅CO]⁺ (Benzoyl Cation) m/z = 105 (Base Peak) M->F1 - •N(C₂H₅)₂ F3 [M-H]⁺ m/z = 176 M->F3 - H• F2 [C₆H₅]⁺ (Phenyl Cation) m/z = 77 F1->F2 - CO F4 [N(CH₂CH₃)₂] radical F5 CO radical

An In-depth Technical Guide on the Solubility of N,N-Diethylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethylbenzamide (CAS No. 1696-17-9) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed, standardized experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Introduction to this compound

This compound is an organic compound belonging to the amide family. Its molecular structure, consisting of a benzene ring attached to a carboxamide group with two ethyl substituents on the nitrogen atom, gives it a moderate polarity. This structure dictates its solubility profile, making it a subject of interest in various applications, including as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for process development, formulation, and quality control.

Solubility Data

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventQualitative Solubility
Alcohols EthanolSoluble[1]
MethanolSoluble
Ketones AcetoneSoluble[1]
Halogenated Hydrocarbons ChloroformSoluble[1]
Esters Ethyl AcetateSoluble
Apolar Solvents WaterLow Solubility[1]

Note: The term "Soluble" indicates that this compound is expected to dissolve readily in the solvent under standard laboratory conditions. The term "Low Solubility" indicates that it is sparingly soluble. Specific concentrations and the influence of temperature will affect the actual solubility.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted "shake-flask" or equilibrium method.

3.1. Principle

A surplus of this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solute, and the concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

3.2. Materials and Equipment

  • This compound (of known purity)

  • Organic solvent (analytical grade)

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Thermostatically controlled vials or flasks with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, GC-FID)

  • Centrifuge (optional)

3.3. Procedure

  • Preparation of the Test System:

    • Add an excess amount of this compound to a vial or flask. The excess should be visually apparent throughout the experiment.

    • Accurately add a known volume or mass of the organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a stable concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.

    • Alternatively, for faster separation, centrifuge the samples at the experimental temperature.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

  • Replicates:

    • Perform the entire experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Preparation of Test System (Solute + Solvent) B Equilibration (Constant Temperature Agitation) A->B Incubate C Phase Separation (Settling / Centrifugation) B->C Reach Equilibrium D Filtration (Removal of Undissolved Solute) C->D Isolate Supernatant E Dilution of Saturated Solution D->E Prepare for Analysis F Analytical Measurement (e.g., HPLC, GC) E->F Inject Sample G Data Analysis (Calculation of Solubility) F->G Quantify Concentration H Final Solubility Value G->H Report Result

Caption: Workflow for Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature.[1]

  • Polarity: this compound, being a moderately polar molecule, tends to be more soluble in polar organic solvents.[1]

  • Purity of Components: The purity of both the this compound and the solvent can affect the measured solubility.

  • pH (in protic solvents): While less significant in most aprotic organic solvents, the pH can influence the solubility in protic solvents if the amide can be protonated or deprotonated.[1]

This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For critical applications, it is imperative that researchers perform their own solubility measurements under the specific conditions of their processes.

References

N,N-Diethylbenzamide (DEB): A Technical Guide on its Mechanism of Action as an Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylbenzamide (DEB) is a potent and widely studied insect repellent. Understanding its precise mechanism of action at the molecular level is crucial for the development of novel, more effective, and safer repellent compounds. This technical guide provides an in-depth overview of the current scientific understanding of how DEB exerts its repellent effects on insects, focusing on its interactions with the insect's sensory systems. The information presented herein is a synthesis of findings from key research articles in the field, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: A Multi-Modal Sensory Disruption

The primary mechanism of action of this compound as an insect repellent is not through a single pathway but rather a multi-modal disruption of the insect's olfactory and gustatory systems. DEB interacts with several classes of sensory receptors, leading to a range of effects from direct activation of repellent pathways to the masking of host-attractant cues.

Interaction with Olfactory Receptors (ORs)

The insect olfactory system is a primary target for DEB. Olfactory Sensory Neurons (OSNs) located in the antennae and maxillary palps express a variety of olfactory receptors that detect volatile chemical cues from the environment, including host odors and repellents.

a. Direct Activation of Odorant Receptor Co-receptor (Orco)

A significant finding in the study of repellent action is the direct interaction of DEB and other repellents with the highly conserved Odorant Receptor Co-receptor (Orco). Orco forms a heterodimeric complex with a specific Odorant Receptor (ORx), creating a ligand-gated ion channel.

Studies have shown that DEB can act as a direct agonist of the Orco channel, leading to its activation even in the absence of a specific ORx. This activation of Orco-expressing neurons is thought to be a key component of the repellent behavioral response.

b. Modulation of Odorant Receptor Complex Activity

Beyond direct Orco activation, DEB can also modulate the activity of specific OR-Orco complexes. This can manifest as:

  • Agonism: DEB directly activates certain OR-Orco complexes, leading to a "repellent" signal.

  • Antagonism/Masking: DEB can inhibit the activation of OR-Orco complexes by host-attractant odorants. This "masking" effect renders the insect unable to effectively locate its host.

Interaction with Ionotropic Receptors (IRs)

Ionotropic Receptors (IRs) are another class of chemosensory receptors in insects that are involved in detecting a wide range of chemical cues, including acids, amines, and other compounds relevant to host-seeking behavior. DEB has been shown to interact with specific IRs, contributing to its repellent properties.

For instance, DEB can act as an agonist of certain IRs, such as IR40a in Drosophila melanogaster. The activation of IR40a-expressing neurons contributes to the overall repellent behavioral response. This interaction highlights the broad-spectrum activity of DEB across different chemosensory pathways.

Interaction with Gustatory Receptors (GRs)

While primarily considered a volatile repellent, DEB also elicits a response through the gustatory (taste) system upon contact. Gustatory Receptor Neurons (GRNs) located in the labella, legs, and wings express Gustatory Receptors (GRs) that detect non-volatile chemical cues. DEB has been shown to activate specific GRs, leading to a contact-repellent effect. This mode of action is particularly important in preventing insects from biting or landing on a treated surface.

Quantitative Data

The following table summarizes key quantitative data from studies on the interaction of DEB with insect chemosensory receptors.

Receptor/Neuron Insect Species Parameter Value Experimental Technique Reference
OrcoAnopheles gambiaeEC501.8 µMTwo-electrode voltage clamp
IR40aDrosophila melanogasterSpike Frequency Increase~100 spikes/s at 1% DEBSingle Sensillum Recording
cpA Neuron (hosting Orco)Aedes aegyptiFiring Rate IncreaseSignificant increase at 0.1% DEBSingle Sensillum Recording

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of DEB.

Single Sensillum Recording (SSR)

Objective: To measure the electrophysiological response of individual Olfactory Sensory Neurons (OSNs) to DEB.

Protocol:

  • An insect (e.g., mosquito, fruit fly) is immobilized in a holder, with its antenna or maxillary palp exposed.

  • A sharp, saline-filled glass microelectrode is used as the recording electrode and is inserted at the base of a single sensillum. A reference electrode is inserted into the insect's eye or another part of the body.

  • A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

  • A puff of air containing a known concentration of DEB is delivered into the airstream for a defined duration (e.g., 500 ms).

  • The electrical activity (action potentials or "spikes") of the neuron(s) within the sensillum is recorded before, during, and after the stimulus pulse.

  • The change in spike frequency is quantified to determine the neuron's response to DEB.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To study the direct interaction of DEB with specific receptor proteins expressed in a heterologous system.

Protocol:

  • cRNA encoding the insect receptor of interest (e.g., Orco, IR40a) is synthesized in vitro.

  • The cRNA is microinjected into Xenopus laevis oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.

  • An oocyte expressing the receptor is placed in a recording chamber and perfused with a standard saline solution.

  • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • A solution containing DEB at a specific concentration is perfused over the oocyte.

  • The current induced by the activation of the expressed ion channel is recorded.

  • Dose-response curves are generated by applying a range of DEB concentrations, and parameters like EC50 are calculated.

Behavioral Assays (e.g., T-maze Olfactometer)

Objective: To assess the repellent or attractant behavior of insects in response to DEB.

Protocol:

  • A T-shaped maze is constructed from glass or plastic tubing.

  • A continuous airflow is established from the two arms of the "T" towards the base.

  • A specific number of insects (e.g., 50 female mosquitoes) are released at the base of the T-maze.

  • One arm of the maze contains a control stimulus (e.g., air or solvent), while the other arm contains the test stimulus (e.g., air bubbled through a solution of DEB).

  • The insects are allowed a set amount of time to choose between the two arms.

  • The number of insects in each arm is counted.

  • A Repellency Index (RI) or Preference Index (PI) is calculated based on the distribution of the insects. An RI value greater than 0 indicates repellency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

DEB_Olfactory_Mechanism cluster_olfactory Olfactory Sensory Neuron DEB This compound (DEB) Orco Orco Channel DEB->Orco Direct Agonism OR_complex ORx-Orco Complex DEB->OR_complex Modulation Masking Masking of Host Cue DEB->Masking Neuron_Activation Neuron Activation (Depolarization) Orco->Neuron_Activation ORx ORx OR_complex->Neuron_Activation OR_complex->Masking Inhibition by DEB Repellent_Behavior Repellent Behavior Neuron_Activation->Repellent_Behavior Host_Odor Host Odor Host_Odor->OR_complex Activation Masking->Repellent_Behavior

Caption: Olfactory mechanism of DEB action.

SSR_Workflow A 1. Immobilize Insect B 2. Insert Recording and Reference Electrodes A->B C 3. Establish Continuous Airflow B->C D 4. Deliver DEB Stimulus Pulse C->D E 5. Record Neuronal Spikes D->E F 6. Quantify Spike Frequency Change E->F

Caption: Single Sensillum Recording workflow.

TEVC_Workflow A 1. Synthesize Receptor cRNA B 2. Microinject cRNA into Xenopus Oocytes A->B C 3. Incubate for Protein Expression B->C D 4. Two-Electrode Voltage Clamp (TEVC) Setup C->D E 5. Perfuse Oocyte with DEB Solution D->E F 6. Record Induced Current E->F G 7. Generate Dose-Response Curve F->G

Caption: Two-Electrode Voltage Clamp workflow.

Conclusion and Future Directions

This compound exerts its repellent effect through a sophisticated and multi-faceted mechanism involving the direct activation and modulation of multiple chemosensory receptor families, including ORs, IRs, and GRs. This broad-spectrum activity contributes to its effectiveness against a wide range of insect species.

Future research in this area should focus on:

  • Identifying novel DEB targets: A complete understanding of all receptors that interact with DEB will provide a more comprehensive picture of its mechanism of action.

  • Structural biology of DEB-receptor interactions: High-resolution structures of DEB bound to its receptors will be invaluable for the rational design of new and improved repellents.

  • Investigating downstream signaling pathways: Elucidating the intracellular signaling cascades activated by DEB will reveal further potential targets for intervention.

By continuing to unravel the intricate details of DEB's mechanism of action, the scientific community can pave the way for the next generation of insect repellents that are not only more effective but also possess improved safety profiles for human use and the environment.

Physical properties of N,N-Diethylbenzamide (melting point, boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N,N-Diethylbenzamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of this compound is crucial for its application and formulation. This guide provides a detailed overview of its melting point, boiling point, and density, including methodologies for their determination.

Core Physical Properties

This compound is a substituted amide that exists as a low melting solid or a colorless to pale yellow liquid at room temperature.[1] Its physical state is dependent on the ambient temperature, given its melting point is near room temperature.

Data Presentation

The physical properties of this compound have been reported with some variability across different sources. The following table summarizes the available quantitative data.

Physical PropertyValueConditionsSource(s)
Melting Point 28 - 32 °CNot specified[2][3]
38 - 40 °CNot specified[1][4][5]
Boiling Point 146 - 150 °Cat 15 mmHg[1][2][4][5]
280 °Cat 760 mmHg (lit.)[3]
Density 0.997 g/cm³Not specified[1][4]
1.029 g/cm³Rough estimate[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, as these are standard characterization methods. However, this section outlines the general, well-established methodologies that are used for determining the melting point, boiling point, and density of such organic compounds.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point of a solid organic compound like this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, to a height of about 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound has a relatively high boiling point at atmospheric pressure, it is often determined at a reduced pressure (vacuum distillation) to prevent decomposition.

Apparatus:

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Heating mantle

  • Vacuum source and manometer

  • Boiling chips

  • Sample of this compound

Procedure:

  • Apparatus Setup: The this compound sample is placed in the round-bottom flask with a few boiling chips. The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • Reduced Pressure: The system is connected to a vacuum pump, and the pressure is lowered to the desired value, which is monitored by a manometer.

  • Heating: The sample is heated gently using a heating mantle.

  • Observation: As the liquid begins to boil, a ring of condensing vapor will rise through the distillation head. The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.

  • Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 146-150 °C at 15 mmHg).

Density Determination

Density is the mass of a substance per unit volume. For a liquid or low-melting solid like this compound, a pycnometer or a digital density meter can be used for accurate measurement.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermostatic bath

  • Sample of this compound

Procedure:

  • Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again at a specific temperature maintained by a thermostatic bath.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. It is brought to the same temperature as the reference liquid and weighed.

  • Calculation: The density of this compound is calculated using the following formula:

    Density of sample = (Mass of sample / Mass of reference liquid) x Density of reference liquid

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound like this compound.

G cluster_0 Physical Property Characterization Workflow A Obtain Pure Sample of This compound B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Reduced Pressure Distillation) A->C D Density Determination (Pycnometer Method) A->D E Data Compilation and Analysis B->E C->E D->E

Caption: Workflow for Physical Property Determination.

References

A Technical Overview of N,N-Diethylbenzamide: Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a focused examination of the fundamental molecular properties of N,N-Diethylbenzamide, a chemical compound utilized as an insect repellent. The following sections detail its molecular formula and weight, supported by a structured data summary and a visual representation of its chemical structure for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental identifying characteristics of a chemical compound are its molecular formula and molecular weight. For this compound, these values are well-established in chemical literature and databases. The molecular formula is C₁₁H₁₅NO.[1][2][3][4][5][6][7] The molecular weight is consistently reported as approximately 177.24 g/mol .[1][3][4][6]

The table below summarizes these key quantitative properties.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1][2][3][4][5][6][7]
Molecular Weight 177.24 g/mol [1][3][4][6]
CAS Number 1696-17-9[1][6][7]

Experimental Determination

The molecular weight and formula of a compound like this compound are typically determined through standard analytical chemistry techniques.

  • Mass Spectrometry: This is the primary method for determining the mass-to-charge ratio of a molecule, which directly provides its molecular weight. High-resolution mass spectrometry can further yield the exact mass, confirming the elemental composition and thus the molecular formula.

  • Elemental Analysis: This technique determines the percentage composition of each element (carbon, hydrogen, nitrogen, oxygen) in a sample. The results are used to derive the empirical formula, which can then be converted to the molecular formula using the molecular weight obtained from mass spectrometry.

Given that this compound is a well-known compound, these properties are considered standard reference data.

Structural Representation

To visualize the atomic arrangement and bonding within the this compound molecule, a 2D structural diagram is provided. This representation is crucial for understanding its chemical properties and interactions.

2D Structure of this compound

References

N,N-Diethylbenzamide (CAS 1696-17-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Diethylbenzamide, a versatile chemical compound with significant applications in various scientific fields. This document details its chemical and physical properties, synthesis methodologies, biological activity, and toxicological profile, presenting the information in a structured and accessible format for researchers and professionals in drug development and related disciplines.

Chemical and Physical Properties

This compound is a substituted benzamide with the molecular formula C₁₁H₁₅NO. It is recognized for its utility as an insect repellent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's physical and chemical characteristics are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
CAS Number 1696-17-9
Appearance White to yellow to green clear liquid or low melting solid
Melting Point 28 - 32 °C
Boiling Point 146 - 150 °C at 15 mmHg
Density 0.997 g/cm³
Flash Point > 100 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.
pKa -1.14 ± 0.70 (Predicted)
LogP 2.16860
Vapor Pressure 0.0023 mmHg at 25°C
Refractive Index 1.518

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of benzoyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from Benzoyl Chloride and Diethylamine

Materials:

  • Diethylamine (2.5 g)

  • Triethylamine (3.5 g)

  • Benzoyl chloride (4.9 g)

  • Methylene chloride (30 ml)

  • Water

  • Brine

Procedure:

  • A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml) is prepared in a suitable reaction vessel.

  • The solution is cooled in an ice bath.

  • Benzoyl chloride (4.9 g) is added dropwise to the cooled, stirred solution.

  • After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at ambient temperature for 18 hours.

  • Insoluble materials are removed by filtration and washed with methylene chloride.

  • The combined filtrates are washed sequentially with water and brine.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by evaporation.

  • The resulting crude product, a yellow oil, is purified by distillation (e.g., using a Kugelrohr apparatus at 70°C and 300 mm vacuum) to yield this compound as a colorless oil.

Caption: Synthesis workflow for this compound from benzoyl chloride and diethylamine.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its function as a broad-spectrum insect repellent. While its counterpart, N,N-Diethyl-meta-toluamide (DEET), is more widely known and studied, this compound operates through similar mechanisms.

The repellent effect is primarily mediated through the insect's olfactory system. It is believed to act as a "confusant," disrupting the ability of insects to recognize and respond to chemical cues from hosts, such as lactic acid and carbon dioxide. This interference occurs at the level of olfactory receptor neurons (ORNs) and odorant receptors (ORs). Some studies suggest that this compound may also directly activate certain ORNs, leading to an avoidance response.

There is also evidence to suggest that at high concentrations, it may have an inhibitory effect on the enzyme acetylcholinesterase (AChE) in insects. However, this is considered a secondary effect and less significant to its primary repellent action.

Mechanism_of_Action cluster_insect Insect Olfactory System cluster_stimuli Stimuli Antenna Antenna ORNs Olfactory Receptor Neurons (ORNs) Brain Brain ORNs->Brain Signal Transduction ORNs->Brain Altered Signal ORs Odorant Receptors (ORs) ORs->ORNs Activates Attraction Attraction Brain->Attraction Processes Signal Repulsion Repulsion Brain->Repulsion Processes Altered Signal HostCues Host Cues (e.g., Lactic Acid, CO2) HostCues->ORs Binds to DEB This compound (DEB) DEB->ORNs Directly activates/inhibits DEB->ORs Interferes with binding

Caption: Proposed mechanism of action for this compound as an insect repellent.

Metabolism

In vivo, this compound undergoes metabolic transformation primarily in the liver. The metabolic pathways involve oxidative N-deethylation and hydroxylation reactions, catalyzed by cytochrome P450 enzymes.

The major metabolic route is the removal of one of the ethyl groups to form N-ethylbenzamide. Further metabolism can occur, including hydroxylation of the remaining ethyl group or the aromatic ring, followed by conjugation and excretion. Studies in rats have shown that the metabolites are primarily excreted in the urine.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism DEB This compound NEB N-Ethylbenzamide DEB->NEB N-Deethylation HydroxyDEB Hydroxylated this compound DEB->HydroxyDEB Hydroxylation (Aromatic Ring or Ethyl Group) Conjugates Conjugated Metabolites NEB->Conjugates Conjugation HydroxyDEB->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum typically shows signals for the aromatic protons of the benzene ring, as well as two distinct sets of signals for the ethyl groups, often appearing as overlapping triplets and quartets due to the restricted rotation around the amide bond.
¹³C NMR The carbon NMR spectrum displays characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the two ethyl groups.
IR Spectroscopy The infrared spectrum exhibits a strong absorption band for the C=O stretching of the tertiary amide, typically in the region of 1630-1680 cm⁻¹.
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (177.24 g/mol ) and characteristic fragmentation patterns.

Toxicology and Safety

This compound is considered to have moderate toxicity if ingested or absorbed through the skin. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of vapors.

Acute toxicity studies in mice have determined the LC₅₀ value for a 4-hour aerosol exposure to be greater than 2.5 g/m³. However, exposure to high concentrations of its aerosol can lead to respiratory depression.

Conclusion

This compound is a compound of significant interest due to its established use as an insect repellent and its role as a versatile intermediate in chemical synthesis. This guide provides essential technical information to support further research and development involving this molecule. The detailed protocols, tabulated data, and pathway diagrams offer a valuable resource for scientists and professionals in the field. As with any chemical, appropriate safety precautions should be strictly followed during its handling and use.

The Toxicology Profile of N,N-Diethyl-m-toluamide (DEET): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-m-toluamide, commonly known as DEET, is a widely utilized active ingredient in insect repellents. Its extensive use necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the toxicology of DEET, summarizing key findings from acute, sub-chronic, and chronic toxicity studies, as well as assessments of its genotoxicity, reproductive and developmental toxicity, and neurotoxicity. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Acute Toxicity

The acute toxicity of DEET has been evaluated through various routes of exposure, with oral and dermal routes being the most relevant to human exposure.

Table 1: Acute Toxicity of DEET

TestSpeciesRouteValueReference
LD50RatOral2,000 - 3,664 mg/kg bw[1]
LD50MouseOral~1,500 mg/kg bw
LD50RabbitDermal>2,000 mg/kg bw
LC50 (4-hour)RatInhalation>5.95 mg/L[2]
Experimental Protocol: Acute Oral Toxicity (OECD 401)

The acute oral toxicity of DEET is typically determined following a protocol similar to the OECD Guideline 401.[3]

  • Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are fasted overnight prior to dosing.[3]

  • Dose Administration: DEET, usually dissolved in a suitable vehicle like corn oil, is administered as a single dose by oral gavage.[1]

  • Dose Groups: At least three dose levels are used, with a sufficient number of animals per group (typically 5-10 of each sex) to elicit a range of toxic effects and mortality. A control group receives the vehicle only.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[3]

  • Pathology: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related abnormalities.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are crucial for evaluating the potential health effects of long-term exposure to DEET.

Table 2: Sub-chronic and Chronic Toxicity of DEET

Study DurationSpeciesRouteNOAELLOAELKey FindingsReference
90-DayRatDermal300 mg/kg/day1000 mg/kg/dayDermal irritation at the application site.[2]
1-YearDogOral100 mg/kg/day400 mg/kg/dayEmesis, ptyalism, transient reductions in hemoglobin and hematocrit.[4]
2-YearRatDietary100 mg/kg/day (males), 400 mg/kg/day (females)-Decreased body weight and food consumption, increased cholesterol (females). No evidence of carcinogenicity.[2][4]
18-MonthMouseDietary500 mg/kg/day1000 mg/kg/dayDecreased body weight and food consumption. No evidence of carcinogenicity.[4]
Experimental Protocol: 90-Day Dermal Toxicity (OECD 411)

A 90-day dermal toxicity study for DEET would generally follow the OECD Guideline 411.[2]

  • Test Animals: Young adult rats are typically used. The hair on the dorsal area of the trunk is clipped for application of the test substance.

  • Dose Application: DEET, often in a formulation, is applied to the clipped skin daily for 90 days. The application site is usually covered with a porous gauze dressing.

  • Dose Groups: At least three dose levels and a control group are used, with at least 10 animals of each sex per group.

  • Observations: Animals are observed daily for clinical signs of toxicity and dermal irritation. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at the end of the study.

  • Pathology: A full histopathological examination of organs and tissues is performed on all animals.

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of DEET.

Table 3: Genotoxicity of DEET

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimuriumWith and without S9Negative
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and without S9Negative
In vivo Mouse MicronucleusMouse bone marrowN/ANegative
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test; OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to cause gene mutations.[5][6]

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.[6]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Procedure: The bacterial strains are exposed to various concentrations of DEET in the presence of a small amount of histidine or tryptophan. The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Reproductive and Developmental Toxicity

The potential effects of DEET on reproduction and development have been investigated in multi-generational studies.

Table 4: Reproductive and Developmental Toxicity of DEET

Study TypeSpeciesNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference
Two-Generation ReproductionRat100 mg/kg/day25 mg/kg/dayReduced pup body weight during lactation at higher doses. No adverse effects on fertility or reproductive performance.[2]
Developmental ToxicityRat250 mg/kg/day250 mg/kg/dayMaternal toxicity (reduced body weight gain) and reduced fetal body weight at the highest dose. No teratogenic effects.
Developmental ToxicityRabbit100 mg/kg/day325 mg/kg/dayNo treatment-related developmental effects.
Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

This study design provides information on the effects of a test substance on all phases of the reproductive cycle.[7]

  • Parental Generation (P): Male and female rats are administered DEET, typically in their diet, for a pre-mating period of at least 10 weeks. They are then mated to produce the first filial (F1) generation. Dosing continues through gestation and lactation.

  • First Filial Generation (F1): F1 offspring are exposed to DEET from conception through lactation. After weaning, selected F1 animals are dosed for a pre-mating period and then mated to produce the F2 generation.

  • Second Filial Generation (F2): F2 pups are observed until weaning.

  • Endpoints: A comprehensive set of endpoints are evaluated in both parental and offspring generations, including clinical observations, body weight, food consumption, mating and fertility indices, litter size, pup viability, and growth. A full histopathological examination of the reproductive organs is conducted.

Neurotoxicity

The neurotoxic potential of DEET has been a subject of considerable research, with studies investigating both acute and chronic exposure.

Table 5: Neurotoxicity of DEET

| Study Type | Species | Route | NOAEL | LOAEL | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acute Neurotoxicity | Rat | Oral | 200 mg/kg | 500 mg/kg | Increased thermal response time and decreased rearing activity at the highest dose. |[8] | | Developmental Neurotoxicity | Rat | Dietary | 100 mg/kg/day | 225 mg/kg/day | Increased motor activity in F2 offspring at the highest dose. |[3] |

Experimental Protocol: Developmental Neurotoxicity Study (OECD 426)

This study evaluates the potential for a substance to affect the developing nervous system.[9]

  • Maternal Dosing: Pregnant rats are administered DEET during gestation and lactation.

  • Offspring Evaluation: Offspring are subjected to a series of behavioral and neurological tests at various stages of development, including motor activity assessments, functional observational battery (FOB), and tests of learning and memory.

  • Neuropathology: At the end of the study, the brains of selected offspring are examined for any structural abnormalities.

Mechanisms of Toxicity and Signaling Pathways

Several mechanisms have been proposed to explain the toxic effects of DEET, particularly its neurotoxicity.

Acetylcholinesterase Inhibition

One of the primary proposed mechanisms of DEET's neurotoxicity is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors.

DEET's inhibition of acetylcholinesterase.
Interaction with Muscarinic and Octopamine Receptors

Recent studies suggest that DEET can also interact with other receptor systems. It has been shown to potentiate the effects of carbamates by interacting with muscarinic acetylcholine receptors (mAChRs) in insects.[10] Additionally, DEET is thought to target octopaminergic synapses in insects, leading to neuroexcitation.[11]

DEET's interaction with insect neuronal receptors.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a toxicological study, applicable to the evaluation of substances like DEET.

Experimental_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis & Reporting Protocol_Development Protocol Development (e.g., OECD Guideline) Dose_Selection Dose Range Finding Protocol_Development->Dose_Selection Animal_Acclimation Animal Acclimation Dose_Selection->Animal_Acclimation Dose_Administration Dose Administration Animal_Acclimation->Dose_Administration Clinical_Observations Clinical Observations & Body Weight Dose_Administration->Clinical_Observations Pathology Necropsy & Histopathology Clinical_Observations->Pathology Data_Analysis Statistical Analysis Pathology->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

A generalized workflow for a toxicology study.

Conclusion

The toxicological profile of DEET has been extensively studied, revealing a generally low level of toxicity with repeated exposure at typical human-use concentrations. Acute toxicity is low, and it is not considered to be genotoxic or carcinogenic. Reproductive and developmental toxicity studies have not shown significant adverse effects on fertility or teratogenicity, although reduced pup body weight has been observed at high doses. The primary toxicological concern is neurotoxicity, which has been observed at high dose levels in animal studies. The proposed mechanisms for neurotoxicity involve the inhibition of acetylcholinesterase and interactions with muscarinic and octopamine receptors. This comprehensive guide provides a detailed overview of the current understanding of DEET's toxicology, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N,N-Diethylbenzamide from Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylbenzamide is a chemical compound belonging to the amide family, characterized by a benzoyl group attached to a diethylamino moiety. This scaffold is of interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The synthesis described herein provides a reliable and straightforward method for the preparation of this compound via the acylation of diethylamine with benzoyl chloride. This method is widely applicable for the synthesis of tertiary amides. The protocol details the necessary reagents, reaction conditions, purification procedures, and characterization data.

Chemical Reaction Pathway

The synthesis of this compound from benzoyl chloride proceeds via a nucleophilic acyl substitution reaction. Diethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

reaction_pathway benzoyl_chloride Benzoyl Chloride reaction_node + benzoyl_chloride->reaction_node diethylamine Diethylamine diethylamine->reaction_node base Triethylamine (Base) base->reaction_node solvent Methylene Chloride solvent->reaction_node product This compound salt Triethylammonium Chloride product_node + reaction_node->product_node Reaction product_node->product product_node->salt

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the acylation of amines.

3.1. Materials and Reagents

  • Benzoyl chloride (C₇H₅ClO)

  • Diethylamine ((C₂H₅)₂NH)

  • Triethylamine ((C₂H₅)₃N)

  • Methylene chloride (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Kugelrohr distillation apparatus (or similar short-path distillation setup)

3.3. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml).

  • Addition of Benzoyl Chloride: Cool the stirred solution in an ice bath. Add benzoyl chloride (4.9 g) dropwise to the solution using a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 18 hours.

  • Work-up:

    • Remove the insoluble triethylammonium chloride salt by filtration. Wash the collected solids with a small amount of methylene chloride.

    • Combine the filtrates and wash successively with water and then brine in a separatory funnel.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the methylene chloride. This will yield a yellow oil.

    • Purify the crude product by Kugelrohr distillation (70°C at 300 mm Hg) to obtain this compound as a colorless oil.

Experimental Workflow Diagram

experimental_workflow start Start: Prepare Reagents dissolve Dissolve Diethylamine & Triethylamine in Methylene Chloride start->dissolve cool Cool Mixture in Ice Bath dissolve->cool add_benzoyl Add Benzoyl Chloride Dropwise cool->add_benzoyl react Stir at Room Temperature for 18 hours add_benzoyl->react filter_solids Filter Insoluble Salts react->filter_solids wash Wash Filtrate with Water & Brine filter_solids->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate on Rotary Evaporator dry->concentrate purify Purify by Kugelrohr Distillation concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Summary of a Representative Synthesis

ParameterValueReference
Benzoyl Chloride4.9 g
Diethylamine2.5 g
Triethylamine3.5 g
SolventMethylene Chloride (30 ml)
Product Yield5.91 g
AppearanceColorless Oil
Purity>95% (by NMR)

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.25 g/mol
Boiling Point70°C at 300 mm Hg
¹H NMR (CDCl₃) δ (ppm): 1.14 (t, 3H), 1.28 (t, 3H), 3.18 (br s, 2H), 3.48 (br s, 2H), 7.31-7.41 (m, 5H)
¹³C NMR (CDCl₃) δ (ppm): 12.9, 13.0, 41.5, 43.0, 126.3, 128.4, 129.1, 137.3, 171.4
IR (Characteristic Peak) ~1628 cm⁻¹ (C=O stretch, N,N-disubstituted amide)
Mass Spectrum (EI) m/z: 177 (M⁺), 105, 77

Alternative Synthetic Routes

While the acylation of diethylamine with benzoyl chloride is a standard and effective method, other approaches have been developed for the synthesis of N,N-diethylbenzamides. These can be advantageous when the corresponding acid chloride is unstable or not commercially available.

  • Mitsunobu Reaction: N,N-diethylbenzamides can be synthesized from the corresponding benzoic acids and diethylamine using Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate). This method is particularly useful for substrates where traditional carboxylic acid derivative chemistry is less effective.

  • Coupling Reagents: Carboxylic acids can be activated with coupling reagents like 1,1'-carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with diethylamine to yield the amide. This one-pot procedure often results in high yields and simplifies purification as the byproducts are water-soluble.

Safety and Handling

  • Benzoyl chloride is corrosive and a lachrymator. It reacts with water to produce HCl. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethylamine and Triethylamine are flammable, corrosive, and have strong odors. Avoid inhalation and skin contact.

  • Methylene chloride is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

  • The reaction is exothermic, especially during the addition of benzoyl chloride. Proper cooling is essential to control the reaction rate.

Application Notes: One-Pot Synthesis of N,N-Diethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethylbenzamide is a substituted amide of significant interest in various fields. Its efficient synthesis is a key focus for researchers in organic chemistry and drug development. One-pot synthesis methodologies, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. This document provides detailed protocols and comparative data for three distinct one-pot methods for the synthesis of this compound and its close structural analog, N,N-diethyl-m-toluamide (DEET), which follows analogous reaction principles.

Methodologies Overview

Three primary one-pot synthesis strategies are detailed below, each employing a different activating agent or coupling approach to facilitate the amidation of a carboxylic acid with diethylamine.

  • Thionyl Chloride (SOCl₂) Activation: A classic and robust method where the carboxylic acid is first converted in situ to a highly reactive acyl chloride intermediate, which then readily reacts with diethylamine.[1]

  • 1,1'-Carbonyldiimidazole (CDI) Activation: A milder approach that utilizes CDI to form a reactive acylimidazole intermediate. This method is known for its high yields and straightforward workup, as the byproducts are water-soluble.[2][3]

  • N,N-Diethyl Carbamoyl Chloride with Tributylamine: A rapid and efficient method that involves the reaction of benzoic acid with N,N-diethyl carbamoyl chloride in the presence of an organic tertiary base.[4]

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the three described one-pot synthesis methods, allowing for easy comparison of their efficiency and reaction conditions.

ParameterMethod 1: Thionyl ChlorideMethod 2: CDI ActivationMethod 3: Carbamoyl Chloride
Starting Carboxylic Acid m-Toluic Acidm-Toluic AcidBenzoic Acid
Key Reagent Thionyl Chloride (SOCl₂)1,1'-Carbonyldiimidazole (CDI)N,N-Diethyl Carbamoyl Chloride
Base/Additive None (during activation)NoneTributylamine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Not specified (neat)
Molar Ratio (Acid:Activator:Amine) 1 : 1.2 : 2.5 (approx.)1 : 1.2 : 2.01 : 1.1 : 1.2 (Acid:Chloride:Base)
Reaction Temperature 90°C (activation), 28-30°C (amidation)Reflux (35-40°C)Room Temperature (10-50°C)
Total Reaction Time ~1.5 hours90 minutes15-25 minutes
Reported Yield 96-98%[1]94-95%[2][3]98%[4]
Reported Purity High (pharmaceutical grade)[1]High (95-97% by HPLC)>99.5% (by GC-MS)[4]

Experimental Protocols & Workflows

Method 1: One-Pot Synthesis via Thionyl Chloride Activation

This protocol is adapted from the synthesis of N,N-diethyl-m-toluamide and is applicable for this compound by substituting m-toluic acid with benzoic acid.[1]

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a gas trap, add m-toluic acid (1.0 eq.). Slowly add thionyl chloride (SOCl₂) (approx. 1.2 - 2.0 eq.) while stirring in a fume hood. Heat the reaction mixture to 90°C and maintain for 30 minutes. The evolution of HCl and SO₂ gas should be observed.

  • Amidation: Cool the reaction mixture containing the newly formed m-toluoyl chloride. Dilute the mixture with anhydrous dichloromethane (DCM). In a separate flask, prepare a solution of diethylamine (2.5 eq.) in DCM.

  • Reaction: Slowly add the diethylamine solution to the m-toluoyl chloride solution while maintaining the temperature between 28-30°C with external cooling. Stir the reaction mixture for 1 hour at this temperature.

  • Workup: Adjust the reaction mixture's pH to 8-9 using a 10% aqueous NaOH solution to neutralize excess acid. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 10% aqueous HCl (to remove unreacted diethylamine) and then twice with cold water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Workflow Diagram:

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Workup & Purification A m-Toluic Acid + SOCl₂ B Heat to 90°C (30 min) A->B Add C m-Toluoyl Chloride (in situ) B->C Forms E Combine at 28-30°C (1 hour) C->E D Diethylamine in DCM D->E Add to F Crude Product Mixture E->F G NaOH Wash F->G H HCl Wash G->H I Water Wash H->I J Dry & Evaporate I->J K Pure N,N-Diethyl-m-toluamide J->K

Workflow for Thionyl Chloride Method.
Method 2: One-Pot Synthesis via CDI Activation

This protocol describes a milder one-pot synthesis of N,N-diethyl-m-toluamide using 1,1'-carbonyldiimidazole (CDI) as the activating agent.[2]

Protocol:

  • Activation: In a dry round-bottom flask, dissolve m-toluic acid (1.0 eq.) and 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) in anhydrous dichloromethane. Stir the solution at room temperature and then heat to reflux (35-40°C) for approximately 30 minutes, allowing for the formation of the 1-(m-toluoyl)imidazole intermediate and evolution of CO₂.

  • Amidation: Cool the reaction mixture slightly and add diethylamine (2.0 eq.) to the flask.

  • Reaction: Heat the mixture again to reflux (35-40°C) for 1 hour. Monitor the reaction by TLC until the intermediate is consumed.

  • Workup: Cool the reaction mixture to 15-20°C. Add more dichloromethane and adjust the pH to 9-10 with a 5% aqueous NaOH solution while stirring. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer with 10% aqueous HCl, followed by two washes with cold distilled water. Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under vacuum to yield the pure product.[2]

Workflow Diagram:

cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Workup & Purification A m-Toluic Acid + CDI in DCM B Reflux at 35-40°C (30 min) A->B Mix C Acylimidazole Intermediate (in situ) B->C Forms E Reflux at 35-40°C (1 hour) C->E D Diethylamine D->E Add to F Crude Product Mixture E->F G NaOH Wash F->G H HCl Wash G->H I Water Wash H->I J Dry & Evaporate I->J K Pure N,N-Diethyl-m-toluamide J->K

Workflow for CDI Activation Method.
Method 3: One-Pot Synthesis via N,N-Diethyl Carbamoyl Chloride

This highly efficient protocol is based on a patented process for producing this compound.[4]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a stirring mechanism, combine benzoic acid (1.0 eq., e.g., 122 g, 1 Mole) and N,N-diethyl carbamoyl chloride (1.1 eq., e.g., 150 g, 1.1 Mole).

  • Base Addition: Using a pressure-equalizing funnel, add tributylamine (1.2 eq., e.g., 222 g, 1.2 Mole) to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture constantly for 20 minutes at room temperature.

  • Workup: Treat the reaction mixture with water (e.g., 250 ml). The mixture will separate into two layers.

  • Purification: Separate the organic layer. The pure this compound is obtained by vacuum distillation of this organic layer.[4]

Workflow Diagram:

cluster_0 Step 1: Reaction cluster_1 Step 2: Workup & Purification A Benzoic Acid + N,N-Diethyl Carbamoyl Chloride C Stir at Room Temp (20 min) A->C Mix B Tributylamine B->C Add D Crude Product Mixture C->D E Water Wash D->E F Separate Organic Layer E->F G Vacuum Distillation F->G H Pure this compound G->H

Workflow for Carbamoyl Chloride Method.

References

Application Notes and Protocols: N,N-Diethylbenzamide as a Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylbenzamide, a tertiary amide, is a versatile chemical intermediate with applications extending beyond its well-known use as an insect repellent. Its robust chemical nature and the reactivity of the benzoyl group and the diethylamino moiety make it a valuable scaffold in the synthesis of a variety of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as key intermediates in the synthesis of pharmaceutically active compounds, with a focus on a novel delta-opioid receptor agonist.

Synthetic Applications of this compound in Medicinal Chemistry

The this compound core is a key structural feature in several bioactive molecules. Its primary role is often as a stable amide linker that correctly positions other pharmacophoric elements for interaction with biological targets. A notable example is in the development of central nervous system (CNS) active agents, such as selective opioid receptor modulators.

Case Study: A Novel Delta-Opioid Receptor Agonist

A potent and highly selective delta-opioid receptor agonist, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide , demonstrates the utility of the this compound scaffold in CNS drug discovery.[1] This compound is a derivative of SNC-80, a known delta-opioid agonist, where the this compound moiety is crucial for its pharmacological activity. The synthesis of this class of compounds can be approached through several routes, including the dehydration of a benzhydryl alcohol intermediate or a Suzuki coupling reaction.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a key intermediate for the synthesis of the aforementioned delta-opioid receptor agonist.

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This classical method provides a straightforward route to this compound from readily available starting materials.

Reaction Scheme:

Materials:

  • Benzoyl chloride

  • Diethylamine

  • Triethylamine

  • Methylene chloride (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve diethylamine (1.0 eq) and triethylamine (1.2 eq) in methylene chloride.

  • Cool the solution to 0 °C in the ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of methylene chloride.

  • Combine the filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

ParameterValueReference
Yield ~95%[2]
Purity >98% after distillation[2]
Diethylamine (eq) 1.0
Triethylamine (eq) 1.2
Benzoyl chloride (eq) 1.1
Reaction Time 18 hours
Reaction Temperature 0 °C to room temperature
Protocol 2: Synthesis of N,N-Diethyl-m-toluamide (DEET) using an Activating Agent

This protocol, developed for the synthesis of the closely related DEET, utilizes 1,1'-carbonyldiimidazole (CDI) as a carboxylic acid activating agent, avoiding the use of acyl chlorides. This method is generally applicable to the synthesis of N,N-disubstituted benzamides.[3][4]

Reaction Scheme:

Materials:

  • m-Toluic acid (or Benzoic acid for this compound)

  • 1,1'-Carbonyldiimidazole (CDI)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Diethylamine

  • Dichloromethane (DCM)

  • 5% Sodium hydroxide (NaOH) solution

  • 10% Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of m-toluic acid (1.0 eq) and DMAP (0.03 eq) in dry dichloromethane, add CDI (1.2 eq) portion-wise at room temperature.

  • Stir the mixture at 35-40 °C until the starting carboxylic acid is consumed (monitored by TLC).

  • Add diethylamine (2.0 eq) to the reaction mixture and continue stirring at 35-40 °C until the intermediate acylimidazole is consumed (monitored by TLC).

  • Cool the reaction mixture and wash with 5% NaOH solution.

  • Adjust the pH of the organic layer to 5-6 with 10% HCl solution.

  • Wash the organic layer with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product is often of high purity, but can be further purified by vacuum distillation.

ParameterValueReference
Yield 94-95%[4]
Purity (HPLC) 95-97%[3]
m-Toluic acid (eq) 1.0[4]
CDI (eq) 1.2[4]
Diethylamine (eq) 2.0[4]
Reaction Time ~1.5 hours[4]
Reaction Temperature 35-40 °C[4]
Protocol 3: Proposed Synthesis of a Key Intermediate for a Delta-Opioid Agonist

The synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide can be envisioned via a Wittig reaction. A key intermediate for this synthesis is N,N-diethyl-4-formylbenzamide. This protocol outlines a plausible route to this intermediate and its subsequent reaction.

Part A: Synthesis of N,N-diethyl-4-formylbenzamide

  • Oxidation of 4-methylbenzoic acid to terephthaldehydic acid.

  • Selective protection of one aldehyde group.

  • Conversion of the carboxylic acid to the N,N-diethylamide using a method from Protocol 1 or 2.

  • Deprotection of the aldehyde.

Part B: Wittig Reaction to form the final product

Reaction Scheme:

Materials:

  • N,N-diethyl-4-formylbenzamide

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-butyllithium or sodium hydroxide)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change.

  • Stir the resulting ylide solution at room temperature for 30 minutes.

  • Add a solution of N,N-diethyl-4-formylbenzamide (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Yield VariesInferred from standard Wittig reaction protocols[5][6][7]
Purity >95% after chromatographyInferred from standard Wittig reaction protocols
Phosphonium Salt (eq) 1.1Inferred from standard Wittig reaction protocols
Base (eq) 1.1Inferred from standard Wittig reaction protocols
Aldehyde (eq) 1.0Inferred from standard Wittig reaction protocols
Reaction Time 12-24 hoursInferred from standard Wittig reaction protocols
Reaction Temperature 0 °C to room temperatureInferred from standard Wittig reaction protocols

Signaling Pathway and Experimental Workflow

Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist such as N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide initiates a cascade of intracellular events. The receptor is primarily coupled to inhibitory G-proteins (Gαi/o).[8][9]

delta_opioid_signaling Agonist Delta-Opioid Agonist (e.g., this compound derivative) DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds to G_protein Gi/o Protein (α, βγ subunits) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channels G_protein->GIRK βγ activates Ca_channel Voltage-Gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia & Other Cellular Responses PKA->Analgesia K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Causes Ca_influx Ca²⁺ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Reduces K_efflux->Analgesia Ca_influx->Analgesia

Caption: Delta-opioid receptor signaling cascade.

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a pharmaceutical intermediate like this compound and its derivatives.

experimental_workflow start Starting Materials (e.g., Benzoic Acid, Diethylamine) synthesis Chemical Synthesis (e.g., Amidation Reaction) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Distillation, Chromatography) workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization purity Purity Analysis (HPLC, GC) characterization->purity final_product Final Intermediate (this compound derivative) purity->final_product further_synthesis Further Synthetic Steps final_product->further_synthesis

Caption: Synthetic and analytical workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate in pharmaceutical synthesis. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in the development of novel therapeutic agents. The case of the delta-opioid receptor agonist highlights its potential in constructing complex molecules with high biological potency and selectivity. The provided synthetic routes are robust and can be adapted for the synthesis of a wide range of this compound derivatives for further investigation in drug discovery programs.

References

Application of N,N-Diethylbenzamide in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylbenzamide (DEB) is an active ingredient historically recognized for its insect repellent properties, closely related to the widely used N,N-Diethyl-3-methylbenzamide (DEET).[1] While its primary application has been in topical repellents for human use, its potential in agrochemical research, particularly for the protection of livestock and potentially crops, is an area of growing interest. This document provides an overview of its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation in an agrochemical context.

This compound functions as a spatial repellent, primarily by disrupting the host-seeking behavior of insects.[2][3] It is thought to act on the insect's olfactory system in two main ways: as a "confusant" that interferes with the recognition of host odors and as a direct "stimulus" that triggers avoidance behaviors.[4] The molecular basis for this repellency involves the interaction with insect odorant receptors (ORs).[4] Beyond its effects on the olfactory system, there is evidence to suggest that related compounds like DEET can have neurological effects on insects.[5] Some studies have also pointed to the induction of detoxification pathways, such as the increased synthesis of glutathione S-transferase, in response to exposure.[6]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its close analogue, DEET, against various insect species of agricultural and veterinary importance.

Table 1: Repellency of this compound (in TRIG formulation) and DEET against Mosquitoes in Laboratory and Field Settings [7][8]

Repellent FormulationInsect SpeciesTest SettingApplication RateProtection (%)Complete Protection Time (CPT) (hours)
TRIG (15% this compound)Anopheles gambiaeLaboratory1.25 g100%5
DEET (20%)Anopheles gambiaeLaboratory0.75 g100%Not specified
TRIG (15% this compound)Aedes aegyptiLaboratory1.0 g100%Not specified
DEET (20%)Aedes aegyptiLaboratory0.5 g100%Not specified
TRIG (15% this compound)Anopheles arabiensis & Culex quinquefasciatusFieldRecommended dose>90%~6
DEET (20%)Anopheles arabiensis & Culex quinquefasciatusFieldRecommended dose>90%~6

Table 2: Efficacy of Advanced Odomos Cream (12% this compound) and DEET against Mosquito Vectors [9]

Repellent FormulationInsect SpeciesTest SettingApplication RateProtection (%)Protection Time (hours)
Advanced Odomos (12% this compound)Anopheles mosquitoesField10 mg/cm²100%Up to 11
DEETAnopheles mosquitoesField10 mg/cm²100%Up to 11
Advanced Odomos (12% this compound)Aedes aegyptiField10 mg/cm²92.5%6.2 ± 0.4
DEETAedes aegyptiField10 mg/cm²96.2%6.75 ± 0.2

Table 3: Comparative Inhalation Toxicity of this compound (DEB) and Related Compounds in Mice [10][11]

CompoundExposure DurationLC50 (mg/m³)Observations at ≥ 277 mg/m³ (for DEB)
This compound (DEB)4 hours>2500Irreversible depression in respiratory frequency
N,N-diethylphenylacetamide (DEPA)4 hours1714No depression in respiratory frequency up to 1292 mg/m³
N,N-diethyl-3-methylbenzamide (DEET)4 hours1369No depression in respiratory frequency up to 950 mg/m³

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Protocol 1: Laboratory Evaluation of Repellency using the Arm-in-Cage Method

This protocol is adapted from standard laboratory procedures for testing topical insect repellents.[12]

Objective: To determine the Complete Protection Time (CPT) of this compound formulations against host-seeking female mosquitoes.

Materials:

  • Test cages (e.g., 30x30x30 cm) containing 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-10 days old, and sugar-starved for at least 4 hours.

  • This compound formulation of known concentration.

  • Control substance (vehicle without the active ingredient).

  • Human volunteers screened for skin sensitivity.

  • Protective gloves.

  • Timer.

Procedure:

  • Volunteer Preparation: Volunteers should wash their forearms with unscented soap and rinse thoroughly with water. The skin must be completely dry before application.

  • Repellent Application: Apply a standardized amount of the this compound formulation evenly over a defined area of the volunteer's forearm. The other arm can be treated with the control substance.

  • Exposure: At timed intervals (e.g., every 30 minutes), the treated forearm is inserted into the mosquito cage for a fixed duration (e.g., 3 minutes).

  • Observation: During the exposure period, record the number of mosquitoes that land on the treated skin and the number that attempt to probe.

  • Endpoint: The test is concluded for a specific formulation when the first confirmed bite occurs. The CPT is the time from application to the first bite.

  • Data Analysis: Compare the CPT of the this compound formulation with that of the control and a positive control (e.g., DEET).

Protocol 2: Evaluation of Repellency against Livestock Pests in a Field Setting

This protocol is a generalized procedure for testing the efficacy of a repellent on livestock, such as horses or cattle.

Objective: To assess the protective efficacy of this compound formulations against biting flies on livestock under field conditions.

Materials:

  • Test animals (e.g., horses or cattle) of similar age, breed, and condition.

  • This compound spray or pour-on formulation.

  • Control formulation (vehicle only).

  • Fly traps or manual counting equipment.

  • Weather monitoring equipment.

Procedure:

  • Animal Selection and Acclimatization: Acclimatize the selected animals to the test environment for a period before the trial.

  • Treatment Application: Apply a pre-determined volume of the this compound formulation to the test animals according to the manufacturer's instructions. A control group should be treated with the vehicle only.

  • Fly Counts: At specified time intervals post-application (e.g., 1, 3, 6, 12, and 24 hours), count the number of target flies (e.g., stable flies, horn flies) on a designated area of each animal.

  • Data Collection: Record fly counts, animal behavior (e.g., tail switching, stamping), and environmental conditions (temperature, humidity, wind speed).

  • Data Analysis: Calculate the percent reduction in fly counts for the treated group compared to the control group at each time point.

Protocol 3: Phytotoxicity Assessment - Seed Germination Assay

This protocol is based on a study evaluating the effect of DEET on plant germination and can be adapted for this compound.[13]

Objective: To determine the potential phytotoxic effects of this compound on the germination of crop seeds.

Materials:

  • Seeds of a model plant species (e.g., radish, Raphanus sativus).

  • Petri dishes with filter paper.

  • This compound solutions at various concentrations (e.g., 0.01%, 0.1%, 1%).

  • Control solution (distilled water).

  • Incubator or growth chamber with controlled temperature and light conditions.

Procedure:

  • Preparation: Place a sterile filter paper in each petri dish.

  • Treatment: Add a fixed volume of the respective this compound solution or control solution to each petri dish to saturate the filter paper.

  • Seeding: Place a predetermined number of seeds (e.g., 20) on the filter paper in each dish.

  • Incubation: Place the petri dishes in a growth chamber under optimal germination conditions for the chosen plant species.

  • Data Collection: Record the number of germinated seeds daily for a specified period (e.g., 10 days).

  • Data Analysis: Calculate the germination percentage for each treatment group and compare it to the control. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows for the experimental protocols.

DEB_Mechanism_of_Action cluster_insect Insect Olfactory System DEB This compound (DEB) OR Odorant Receptor (OR) DEB->OR Binds to/Activates DEB->OR Blocks Host Odor Binding ('Confusant' Effect) ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction Brain Insect Brain ORN->Brain Nerve Impulse Avoidance Avoidance Behavior Brain->Avoidance Triggers Host_Odor Host Odor Host_Odor->OR Binds to/Activates

Caption: Proposed mechanism of action of this compound as an insect repellent.

Arm_in_Cage_Workflow start Start prep Volunteer Preparation (Wash Forearms) start->prep apply Apply DEB Formulation and Control prep->apply expose Insert Arm into Mosquito Cage apply->expose observe Record Landings and Probes (3 min) expose->observe bite First Bite? observe->bite wait Wait for Next Time Interval bite->wait No end End Test for Formulation bite->end Yes wait->expose cpt Calculate Complete Protection Time (CPT) end->cpt Livestock_Repellency_Workflow start Start select Select and Acclimatize Livestock start->select apply Apply DEB Formulation (Test Group) and Vehicle (Control) select->apply count Count Flies at Timed Intervals apply->count record Record Fly Counts, Behavior, and Weather count->record more_time More Time Points? record->more_time more_time->count Yes analyze Analyze Data (% Repellency) more_time->analyze No end End analyze->end

References

Application Note: Quantitative Analysis of N,N-Diethylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of N,N-Diethylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides comprehensive procedures for sample preparation, instrument parameters, and data analysis. The method is suitable for the determination of this compound in various matrices, which is critical for quality control in pharmaceutical manufacturing and research applications. The presented method demonstrates good linearity, precision, and accuracy, making it a valuable tool for researchers and drug development professionals.

Introduction

This compound is a substituted benzamide derivative that finds applications in various chemical and pharmaceutical contexts. Accurate and precise quantification of this compound is essential for ensuring product quality, monitoring reaction kinetics, and conducting metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of this compound. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument setup, and expected performance characteristics.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Reagents and Materials:

  • This compound standard

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Hexane, HPLC grade or equivalent

  • Anhydrous Sodium Sulfate

  • 0.45 µm Syringe filters

  • Autosampler vials with inserts

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with dichloromethane to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (from a solid or semi-solid matrix):

    • Accurately weigh a known amount of the sample matrix.

    • Extract the sample with a suitable volume of dichloromethane by vortexing or sonication.

    • Centrifuge the sample to pellet any insoluble material.

    • Collect the supernatant (dichloromethane extract).

    • Pass the extract through a bed of anhydrous sodium sulfate to remove any residual water.

    • Filter the extract through a 0.45 µm syringe filter into a clean autosampler vial.

  • Liquid Sample Dilution:

    • If the sample is already in a liquid form and soluble in dichloromethane, dilute it to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into a clean autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used. The parameters are based on methods for structurally similar compounds and are expected to provide good chromatographic separation and detection for this compound.

GC Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range 50-550 amu
Solvent Delay 3 minutes

Data Presentation

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The accurate mass of this compound is 177.1154 g/mol .

Table 1: Major Mass Spectral Peaks for this compound

m/z Relative Intensity (%) Proposed Fragment
177~15-20[M]+•
176~20-25[M-H]+
105100[C₆H₅CO]+
77~40-50[C₆H₅]+
72Variable[N(CH₂CH₃)₂]+
Quantitative Data

The following table summarizes the expected performance of the GC-MS method for the quantification of this compound, based on validation data for the structurally similar compound N,N-dimethylbenzamide.[1]

Table 2: Method Validation Parameters

Parameter Expected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95-105%

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction with Dichloromethane Sample->Extraction Filtration Filtration Extraction->Filtration Vial Autosampler Vial Filtration->Vial GC_Injection GC Injection Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

GC-MS Analysis Workflow
Proposed Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is initiated by electron ionization, leading to the formation of characteristic fragment ions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of N,N-Diethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethylbenzamide (DEB), a common active ingredient in insect repellents, requires accurate and robust analytical methods for its quantification in various formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for this purpose due to its specificity, sensitivity, and reliability.[1] This document provides a comprehensive overview of established HPLC methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The primary analytical approach involves reversed-phase chromatography, which effectively separates compounds based on their hydrophobicity.[1][2]

Data Presentation: Summary of HPLC Methods

The following table summarizes various validated HPLC methods for the quantification of this compound, providing a comparative overview of chromatographic conditions and performance parameters.

ReferenceMatrixHPLC ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity RangeLimit of Quantification (LOQ)Recovery (%)
Santos J, et al. (2021)[3][4]Lotion, Gel, SolutionC18Methanol:Acetonitrile:Water (pH 4.5) (45:10:45 v/v/v)1.02702.5 - 100 µg/mLNot Specified99.5 - 100.2
Qiu and Jun (1996)[5]Dog and Human PlasmaC8Acetonitrile:0.03 M Ammonium Acetate (pH 4.5) (36:64 v/v)1.022015 - 1500 ng/mL15 ng/mL97.7
Analytical Methods (2018)[6]Insect RepellentsNot SpecifiedWater:Acetonitrile (80:20 v/v)0.32100.25 - 22 mg/L0.09 mg/L89.2 - 111.6
Sibaja A.M.A, et al. (2013)[7]Repellent SolutionsNucleosil 7 C18Methanol:Water (57:43 v/v)1.022015 - 75 µg/mLNot Specified100.2 - 102.0

Experimental Protocols

This section provides detailed methodologies for two key applications: the quantification of this compound in commercial repellent formulations and in plasma samples for pharmacokinetic studies.

Protocol 1: Quantification of this compound in Commercial Formulations (Lotion, Gel, Solution)

This protocol is adapted from a validated method for the analysis of DEET in various repellent formulations.[3][4]

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or appropriate buffer to adjust pH to 4.5

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • Sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions

  • Mobile Phase: Methanol:Acetonitrile:Water (pH 4.5) (45:10:45 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 270 nm

4. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2.5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

5. Sample Preparation

  • Accurately weigh a portion of the formulation (lotion, gel, or solution) equivalent to approximately 10 mg of this compound.[1]

  • Transfer the sample to a 100 mL volumetric flask.[1]

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.[1]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

6. Analysis

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound in Plasma

This protocol is based on a method developed for determining DEET in biological matrices, making it suitable for pharmacokinetic studies.[5]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (for SPE conditioning and elution)

2. Instrumentation

  • HPLC system with a UV detector

  • C8 or C18 analytical column

  • Data acquisition and processing software

  • SPE manifold

  • Nitrogen evaporator

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:0.03 M Ammonium Acetate (pH 4.5) (36:64 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 220 nm

4. Preparation of Standard Solutions

  • Prepare stock and working standard solutions of this compound in a suitable solvent like methanol.

  • Prepare calibration standards by spiking blank plasma with known amounts of this compound to cover the expected concentration range.

5. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1]

  • Load Sample: Load 1 mL of the plasma sample onto the conditioned cartridge.[1]

  • Wash: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove interferences.[1]

  • Elute: Elute the this compound from the cartridge with a suitable volume of a stronger solvent (e.g., 1 mL of acetonitrile).[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

6. Analysis

  • Inject the processed plasma standards and samples into the HPLC system.

  • Construct a calibration curve from the plasma standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification in Commercial Formulations

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis sample Weigh Formulation (10 mg DEB equivalent) dissolve Dissolve in Methanol & Sonicate (15 min) sample->dissolve dilute Dilute to Volume (100 mL) dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC System (C18 Column, UV 270 nm) filter->hplc Inject Sample stock Prepare Stock Solution (1000 µg/mL) working Prepare Working Standards (2.5-100 µg/mL) stock->working working->hplc Inject Standards calibration Generate Calibration Curve hplc->calibration quantification Quantify DEB Concentration calibration->quantification

Caption: Workflow for HPLC analysis of this compound in formulations.

Logical Relationship for Solid-Phase Extraction (SPE) of this compound from Plasma

G cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Extraction conditioning Condition Cartridge (Methanol then Water) load Load Plasma Sample (1 mL) conditioning->load Ready for Loading wash Wash (10% Methanol in Water) load->wash Remove Interferences elute Elute DEB (Acetonitrile) wash->elute Isolate Analyte evaporate Evaporate Eluate (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC Analysis reconstitute->analysis Ready for HPLC Injection

Caption: Solid-Phase Extraction workflow for this compound from plasma.

References

Application Notes and Protocols for N,N-Diethylbenzamide as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N,N-Diethylbenzamide as a reference standard in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development and quality control who require accurate and reliable quantification of this compound or are considering its use as a reference material in analytical method development and validation.

Introduction

This compound is a well-known active ingredient in insect repellents. In the field of analytical chemistry, its primary role as a reference standard is to ensure the accuracy and reliability of quantitative and qualitative analyses. A reference standard is a highly purified compound used as a measurement base. While this compound is most commonly used for the quantification of itself in various formulations and matrices, the principles and protocols outlined here can be adapted for its use in broader analytical applications, such as a system suitability standard or, in specific cases, as an internal standard for structurally similar compounds.

Physicochemical Properties and Purity

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1696-17-9[1]
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
Melting Point 38-40°C[3]
Boiling Point 146-150°C at 15 mmHg[3]
Density 0.997 g/cm³[3]
LogP 2.16860[3]
Vapor Pressure 0.0023 mmHg at 25°C[3]

The purity of the reference standard is a critical parameter that directly impacts the accuracy of analytical measurements. Commercially available this compound can be found with varying purity levels. It is imperative to use a well-characterized reference standard with a certificate of analysis (CoA) that specifies the purity and the method used for its determination.

Table 2: Commercially Available Purity Levels of this compound

PuritySupplier/Source
95.0+%TCI America™[4]
97%Sigma-Aldrich
98.9%ShangHai DC Chemicals Co.,Ltd[3]
99.0% minAsia Chem I and E (Jiangsu) Co Ltd[5]

Note: For quantitative applications, it is highly recommended to use a certified reference material (CRM) if available, as it provides traceability and a statement of uncertainty.

Experimental Protocols

The following protocols are provided as examples for the use of this compound as a reference standard in chromatographic analysis. These should be adapted and validated by the user for their specific application and matrix.

Protocol 1: Preparation of a Stock and Working Standard Solutions

This protocol describes the preparation of a stock solution and a series of working standard solutions of this compound, which can be used to construct a calibration curve for quantification.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in a small amount of HPLC-grade methanol.

    • Once dissolved, bring the flask to volume with methanol.

    • Mix thoroughly by inverting the flask several times.

    • Calculate the exact concentration of the stock solution based on the purity of the reference standard.

  • Working Standard Solutions Preparation:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with methanol.

    • For example, to prepare a 100 µg/mL working standard, pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and bring to volume with methanol.

    • Prepare a calibration curve by creating a series of standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Storage: Store the stock and working solutions in amber glass vials at 2-8°C to minimize degradation. The stability of the solutions should be determined as part of the method validation.

Protocol 2: Quantification of this compound in a Repellent Formulation by HPLC-UV

This protocol provides a general procedure for the quantification of this compound in a commercial insect repellent lotion using an external standard calibration method.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 57:43 v/v).[6] The mobile phase composition should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection Wavelength: 220 nm.[6][7]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a known amount of the repellent lotion (e.g., 1 g) into a volumetric flask (e.g., 100 mL).

  • Add a suitable extraction solvent (e.g., methanol) and sonicate or vortex to ensure complete dissolution and extraction of the active ingredient.

  • Bring the flask to volume with the extraction solvent and mix well.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered sample to bring the concentration of this compound within the range of the calibration curve.

Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solution(s).

  • Inject a standard solution periodically during the analytical run to monitor system suitability.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Use as an Internal Standard

An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples.[8] The use of an IS can compensate for variations in sample preparation and instrument response.[8] For this compound to be a suitable internal standard for the analysis of another analyte, it should meet the following criteria:

  • It must be well-resolved from the analyte and any other matrix components.[8]

  • It should have similar chemical and physical properties to the analyte to ensure similar behavior during sample preparation and analysis.[8]

  • It should not be present in the original sample.[8]

While no specific applications of this compound as an internal standard for other compounds were found in the literature search, a structurally similar, non-interfering compound could potentially be used. The suitability of this compound as an internal standard must be evaluated on a case-by-case basis during method development and validation.

Data Presentation

The following table summarizes the key quantitative parameters from a validated HPLC method for the analysis of the related compound N,N-diethyl-m-toluamide (DEET), which can serve as a starting point for method development for this compound.

Table 3: Example HPLC Method Validation Parameters for DEET Analysis

ParameterResultReference
Linearity Range 15 - 75 µg/mL[6]
Correlation Coefficient (r²) > 0.999[7]
Intra-day Precision (%RSD) 0.77%[6]
Inter-day Precision (%RSD) 1.31%[6]
Accuracy (Recovery) 99.5 - 100.2%[9]
Limit of Quantitation (LOQ) 15 ng/mL (in plasma)[7]

Visualizations

The following diagrams illustrate the logical workflow for the use of this compound as a reference standard in analytical chemistry.

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis weigh Accurately weigh This compound Reference Standard dissolve Dissolve in Volumetric Flask with Solvent weigh->dissolve stock Prepare Stock Solution (e.g., 1000 µg/mL) dissolve->stock dilute Perform Serial Dilutions stock->dilute working Prepare Working Standard Solutions dilute->working inject_standards Inject Working Standards working->inject_standards calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->calibration_curve quantify Quantify Analyte in Sample calibration_curve->quantify prepare_sample Prepare and Inject Sample Solution prepare_sample->quantify

Caption: Workflow for using this compound as an external reference standard.

Caption: Experimental workflow for the analysis of a repellent formulation.

References

Application Notes and Protocols: Formulation of N,N-Diethylbenzamide for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies and evaluation protocols for the topical application of N,N-Diethylbenzamide (DEB), a widely used insect repellent. The information is intended to guide researchers and formulation scientists in developing safe and effective topical products.

Introduction

This compound is a key active ingredient in many commercially available insect repellents.[1] Its efficacy is well-established, but formulation plays a critical role in optimizing its performance, safety, and user acceptability. Key objectives in formulating topical DEB products include enhancing repellent longevity, minimizing systemic absorption, and improving cosmetic feel. Advanced formulation strategies such as microencapsulation and the use of novel excipients are central to achieving these goals.

Formulation Strategies for Enhanced Safety and Efficacy

The primary challenge in formulating with this compound is to prolong its action on the skin surface while minimizing its percutaneous absorption, which can lead to systemic side effects.[2][3]

Microencapsulation

Microencapsulation of DEB in polymeric matrices is a highly effective approach to control its release and reduce skin permeation. Chitosan, a biocompatible and biodegradable polymer, is a suitable material for this purpose. The ionic gelation method is commonly employed for creating DEB-loaded chitosan microparticles.[2]

Use of Cyclodextrins

Cyclodextrins can be incorporated into DEB formulations to reduce its volatility and decrease its release rate from the vehicle.[4][5] This is achieved through the formation of inclusion complexes. Hydroxypropyl-β-cyclodextrin (HPBCD) and γ-cyclodextrin (GCD) have been shown to be effective in this regard, transforming lotion-like formulations into more stable, cream-like products.[4][5]

Quantitative Data on Formulation Performance

The following tables summarize key quantitative data from studies on different this compound formulations.

Table 1: In Vitro Skin Permeation of this compound Formulations

FormulationCumulative Amount Permeated (µg/cm² over 24h)Reference
DEET Solution (Control)211.6 ± 19.5[2][6]
DEET-loaded Microparticle Hydrogel4.07 ± 0.08[2][6]

Table 2: Efficacy of this compound Formulations Against Mosquitoes

Formulation (Active Ingredient Concentration)Mosquito SpeciesProtection Time (hours)Percent Protection (%)Reference
Advanced Odomos Cream (12% N,N-diethyl-benzamide)Anopheles spp.11100[7][8]
Advanced Odomos Cream (12% N,N-diethyl-benzamide)Aedes aegypti~6~92.5[7][8]
DEET CreamAnopheles spp.11100[7][8]
DEET CreamAedes aegypti~6.75~96.2[7]
TRIG (15% N-N Diethyl Benzamide)Anopheles gambiae5100 (at 1.25 g application)[9]
TRIG (15% N-N Diethyl Benzamide)Aedes aegyptiNot specified100 (at 1 g application)[9]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of topical this compound formulations.

Preparation of DEB-Loaded Chitosan Microparticles

This protocol describes the ionic gelation method for encapsulating this compound in chitosan microparticles.[2]

Materials:

  • Chitosan

  • Acetic acid (2% v/v)

  • This compound (DEET)

  • Sodium tripolyphosphate (TPP)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a 0.4% w/v chitosan solution in 2% v/v dilute acetic acid.

  • Stir the solution at 500-1000 rpm until the chitosan is completely dissolved.

  • Adjust the pH of the chitosan solution to 5.0.

  • Add 1 mg of DEET to the chitosan solution.

  • Dropwise, add 0.1% w/v TPP solution (cross-linker) while continuously stirring at 700 rpm.

  • Centrifuge the resulting microparticle suspension at 6000 rpm for 30 minutes to separate the microparticles from the supernatant.

G cluster_0 Preparation of Chitosan Solution cluster_1 Microparticle Formation cluster_2 Purification A Dissolve Chitosan (0.4% w/v) in Acetic Acid (2% v/v) B Stir at 500-1000 rpm A->B C Adjust pH to 5.0 B->C D Add DEET (1 mg) C->D E Dropwise addition of TPP (0.1% w/v) with stirring (700 rpm) D->E F Ionic Gelation Occurs E->F G Centrifuge at 6000 rpm for 30 min F->G H Separate Microparticles G->H

Caption: Workflow for DEB-Loaded Chitosan Microparticle Preparation.

In Vitro Drug Release Study

This protocol utilizes the dialysis bag method to determine the release profile of this compound from microparticle formulations.[2]

Materials:

  • DEB-loaded microparticles

  • Phosphate buffered saline (PBS), pH 5.0

  • Dialysis bag (MWCO 14000 Da)

  • Shaking incubator or water bath with stirring capability (37°C, 100 rpm)

  • HPLC system for analysis

Procedure:

  • Re-disperse a known amount of the DEB-loaded microparticles in PBS (pH 5.0).

  • Place the dispersion inside a dialysis bag and securely tie both ends.

  • Immerse the dialysis bag in a container with a known volume of PBS maintained at 37°C with continuous stirring at 100 rpm.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed buffer.

  • Quantify the amount of DEB in the withdrawn samples using a validated HPLC method.

G start Start: Disperse Microparticles in PBS place_in_bag Place dispersion in dialysis bag start->place_in_bag immerse Immerse bag in PBS at 37°C with stirring place_in_bag->immerse sample Withdraw samples at time intervals immerse->sample replace Replace with fresh buffer sample->replace analyze Analyze samples by HPLC sample->analyze replace->immerse Continue experiment end End: Determine Release Profile analyze->end

Caption: In Vitro Drug Release Study Workflow.

In Vitro Skin Permeation Study

This protocol employs Franz diffusion cells to assess the percutaneous absorption of this compound from topical formulations.[4][5]

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Strat-M®) or excised human/animal skin[2][6]

  • DEB formulation

  • Receptor solution (e.g., PBS)

  • Water bath or heating block (37°C)

  • HPLC system for analysis

Procedure:

  • Mount the synthetic membrane or skin between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped. Maintain the temperature at 37°C.

  • Apply a known quantity of the DEB formulation to the surface of the membrane in the donor compartment.

  • At specified time points, collect samples from the receptor compartment.

  • Analyze the collected samples for DEB concentration using HPLC.

G setup Franz Cell Setup Donor Compartment Membrane Receptor Compartment application Apply Formulation to Donor setup:d->application sampling Sample from Receptor at Time Intervals application->sampling analysis Analyze Samples by HPLC sampling->analysis data Calculate Permeation Profile analysis->data

Caption: In Vitro Skin Permeation Study Workflow.

HPLC Analysis of this compound

This protocol outlines a validated HPLC method for the quantification of this compound.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Hypersil Gold C18, 5 µm, 250 mm × 4.6 mm)

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (70:30)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Retention Time: Approximately 6.1 minutes

Procedure:

  • Prepare standard solutions of DEB of known concentrations.

  • Inject standards and samples onto the HPLC system.

  • Construct a calibration curve from the standard solutions.

  • Determine the concentration of DEB in the samples by interpolating from the calibration curve.

Conclusion

The development of topical this compound formulations requires a multifaceted approach that considers both efficacy and safety. Strategies such as microencapsulation and the use of cyclodextrins have demonstrated significant potential in creating products with controlled release and reduced systemic absorption. The experimental protocols outlined in these notes provide a framework for the robust evaluation of novel DEB formulations, ensuring they meet the required standards for performance and safety.

References

Application Notes and Protocols for Testing the Efficacy of N,N-Diethylbenzamide (DEB) as a Repellent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethylbenzamide (DEB) is a synthetic insect repellent valued for its efficacy against a variety of arthropods, including mosquitoes. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the repellent efficacy of DEB-based formulations. The methodologies described herein cover both laboratory and field settings, ensuring a comprehensive assessment of the compound's protective capabilities. Adherence to standardized protocols is crucial for generating reliable and reproducible data to support product development and registration.

Data Presentation: Efficacy of this compound (DEB)

The following table summarizes quantitative data on the efficacy of this compound (DEB) from various studies. This allows for a clear comparison of its performance under different conditions and against different mosquito species.

Formulation/ConcentrationInsect SpeciesTest MethodEfficacy MetricResultReference
15% this compound (TRIG)Anopheles gambiaeLaboratory Arm-in-CageComplete Protection Time (CPT)5 hours[1]
1.25 g (2 mg/cm²)Anopheles gambiaeLaboratory Arm-in-CagePercent Protection100%[1]
1 gAedes aegyptiLaboratory Arm-in-CagePercent Protection100%[1]
Recommended DoseAnopheles arabiensisField (Human Landing Catch)Percent Protection>90%[1]
Recommended DoseCulex quinquefasciatusField (Human Landing Catch)Percent Protection>90%[1]
Recommended DoseAnopheles arabiensis & Culex quinquefasciatusField (Human Landing Catch)Complete Protection Time (CPT)~6 hours[1]
12% this compound (Advanced Odomos)Anopheles stephensiLaboratory (Human Baits)Complete Protection Time (CPT)11 hours[2][3][4]
10 mg/cm²Anopheles stephensiLaboratory (Human Baits)Percent Protection100%[2][3][4]
12% this compound (Advanced Odomos)Aedes aegyptiLaboratory (Human Baits)Complete Protection Time (CPT)~6 hours[2][3][4]
12 mg/cm²Aedes aegyptiLaboratory (Human Baits)Percent Protection100%[2][3][4]
10 mg/cm²Aedes aegyptiField (Human Landing Catch)Percent Protection92.5%[2]

Experimental Protocols

Laboratory-Based Efficacy Testing: Arm-in-Cage Method

The arm-in-cage test is a standard laboratory method to determine the complete protection time (CPT) of a topical repellent.[5][6][7][8]

Objective: To evaluate the duration of complete protection provided by a DEB formulation against host-seeking female mosquitoes in a controlled laboratory setting.

Materials:

  • Test cages (e.g., 40x40x40 cm)[6]

  • 200-250 host-seeking, nulliparous female mosquitoes (3-10 days old), starved for at least 4 hours (e.g., Aedes aegypti, Anopheles gambiae)

  • DEB formulation and placebo/control formulation (e.g., the base lotion without the active ingredient)

  • Human volunteers

  • Protective gloves (e.g., elbow-length, non-penetrable)

  • Micropipette or syringe for precise application of the repellent

  • Timer

  • Aspirator for handling mosquitoes

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products (perfumes, lotions, soaps) for at least 24 hours prior to the test. A defined area of the forearm (e.g., 300 cm²) is marked for repellent application.

  • Repellent Application: A precise amount of the DEB formulation (e.g., 1.0 ml) is applied evenly over the marked area of one forearm. The other forearm can be used as an untreated control or for a placebo/reference repellent. Allow the repellent to dry for a specified time (e.g., 30 minutes) before exposure.[1]

  • Exposure: The volunteer inserts the treated forearm into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).[1]

  • Observation: The number of mosquito landings and probes (or first confirmed bite) on the treated skin is recorded. A "confirmed bite" is often defined as a bite followed by another within a 30-minute period.[6]

  • Time Intervals: The exposure is repeated at regular intervals, typically every 30 or 60 minutes, until the repellent fails.[6][7] Repellent failure is defined by a set number of bites (e.g., the first confirmed bite or two or more bites in a single exposure).

  • Data Collection: The Complete Protection Time (CPT) is recorded as the time from repellent application to the first confirmed bite.[7]

Ethical Considerations: All studies involving human volunteers must be approved by an institutional review board (IRB) or ethics committee. Volunteers must provide informed consent.

Field Efficacy Testing: Human Landing Catch Technique

This method assesses the performance of a repellent under real-world conditions.

Objective: To determine the percentage of protection offered by a DEB formulation against wild mosquito populations in a natural environment.

Materials:

  • DEB formulation and placebo/control

  • Human volunteers

  • Headlamps or torches (with red filters to minimize disturbance to mosquitoes)

  • Aspirators

  • Collection cups

  • Timer

  • Protective clothing for untreated body parts

Procedure:

  • Site Selection: Choose a location with a known and consistent population of target mosquito species.

  • Volunteer Teams: Volunteers work in pairs, with one acting as the "bait" and the other as the "collector."

  • Repellent Application: The "bait" volunteer applies a standardized amount of the DEB formulation to exposed legs and/or arms. Control volunteers may be untreated or use a placebo.

  • Mosquito Collection: Volunteers sit with their treated limbs exposed. The collector uses an aspirator and a headlamp to capture any mosquitoes that land on the bait volunteer's exposed skin. Collections are typically done for a set period (e.g., 45-50 minutes of each hour) throughout the night.

  • Data Collection: The collected mosquitoes are identified and counted. The percentage of protection is calculated by comparing the number of mosquitoes collected from treated volunteers to those from untreated controls using the formula: % Protection = [(C - T) / C] x 100 Where C is the number of mosquitoes collected from the control and T is the number collected from the treated volunteer.

  • Duration of Protection: The test is continued until the repellent's efficacy wanes, as indicated by an increase in mosquito landings.

Mandatory Visualizations

Insect Olfactory Signaling Pathway and Repellent Action

The following diagram illustrates a simplified overview of the insect olfactory system and potential mechanisms of action for a repellent like this compound. Odorants from a host are detected by olfactory receptor neurons (ORNs) in the insect's antennae. This signal is then processed in the antennal lobe and higher brain centers, leading to host-seeking behavior. Repellents can interfere with this process by activating aversive neuronal pathways or by blocking the receptors for host cues.[9][10][11]

G cluster_0 Insect Antenna cluster_1 Insect Brain cluster_2 Behavioral Output Odorant Host Odorant (e.g., CO2, Lactic Acid) OR Odorant Receptor (OR) Odorant->OR Binds DEB DEB Repellent Orco Odorant Receptor Co-receptor (Orco) DEB->Orco Disrupts/Activates Aversion Aversive Behavior DEB->Aversion Induces ORN Olfactory Receptor Neuron (ORN) AL Antennal Lobe ORN->AL Signal Transduction OR->ORN Activates PN Projection Neuron AL->PN KC Kenyon Cells (Mushroom Body) PN->KC LHN Lateral Horn Neurons PN->LHN HostSeeking Host-Seeking Behavior LHN->HostSeeking Drives G cluster_0 Phase 1: Laboratory Screening cluster_1 Phase 2: Expanded Laboratory Testing cluster_2 Phase 3: Field Trials cluster_3 Final Assessment A1 Formulation Development (e.g., different concentrations of DEB) A2 Arm-in-Cage Assay (Determine Complete Protection Time) A1->A2 A3 Dose-Response Evaluation A2->A3 B1 Testing against Multiple Mosquito Species A3->B1 B2 Evaluation of Wash-off Resistance (e.g., after sweating or water exposure) B1->B2 C1 Small-Scale Field Study (Human Landing Catch) B2->C1 C2 Large-Scale Community Trial C1->C2 D1 Data Analysis and Efficacy Confirmation C2->D1 D2 Safety and Toxicological Assessment D1->D2

References

Application Notes and Protocols: N,N-Diethylbenzamide in Novel Insect Repellent Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylbenzamide (DEB) and its isomer N,N-diethyl-m-toluamide (DEET) are foundational molecules in the field of insect repellents. For over half a century, DEET has been the gold standard for personal protection against a wide range of arthropods, including mosquitoes, ticks, and flies.[1][2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the development of novel insect repellent technologies, with a focus on leveraging the properties of this compound and its derivatives.

The primary mechanisms of action for these repellents are multifaceted and still under investigation, but are thought to involve both olfactory and contact-based responses in insects.[4][5] Current research suggests that these compounds can act as "confusants" by interfering with the insect's odorant receptors (ORs) or as direct stimuli that activate avoidance behaviors.[4][6] A key area of ongoing research is the identification of specific molecular targets to aid in the design of safer and more effective repellents.[7]

Data Presentation: Efficacy of this compound and Derivatives

The following tables summarize quantitative data on the efficacy of this compound and DEET from various laboratory and field studies.

Table 1: Comparative Efficacy of this compound (DEB) and DEET against Mosquitoes (Laboratory Studies)

Active IngredientConcentrationMosquito SpeciesApplication DoseProtection LevelSource
15% this compound (TRIG)15%Anopheles gambiae1.25 g100%[8]
20% DEET20%Anopheles gambiae0.75 g100%[8]
15% this compound (TRIG)15%Aedes aegypti1.0 g100%[8]
20% DEET20%Aedes aegypti0.5 g100%[8]
12% this compound (Advanced Odomos)12%Anopheles stephensi10 mg/cm² (1.2 mg a.i./cm²)100%[9][10]
12% this compound (Advanced Odomos)12%Aedes aegypti12 mg/cm² (1.44 mg a.i./cm²)100%[9][10]

Table 2: Field Efficacy and Protection Duration

Active IngredientConcentrationMosquito SpeciesProtection LevelComplete Protection TimeSource
15% this compound (TRIG)15%Anopheles arabiensis & Culex quinquefasciatus>90%~6 hours[8]
20% DEET20%Anopheles arabiensis & Culex quinquefasciatus>90%~6 hours[8]
12% this compound (Advanced Odomos)12%Anopheles spp.100%Up to 11 hours[9][10][11]
12% this compound (Advanced Odomos)12%Aedes aegyptiNot specified~6 hours[9][10][11]

Table 3: Comparative Inhalation Toxicity in Mice (4-hour exposure)

CompoundAcute LC50 ValueRespiratory EffectSource
This compound (DEB)>2.5 g/m³Irreversible respiratory depression at ≥277 mg/m³[12][13]
N,N-diethylphenylacetamide (DEPA)1714 mg/m³No respiratory depression up to 1292 mg/m³[12][13]
N,N-diethyl-3-methylbenzamide (DEET)1369 mg/m³No respiratory depression up to 950 mg/m³[12][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of novel repellent formulations.

Protocol 1: In Vivo Arm-in-Cage Repellency Assay

This standard laboratory assay is used to determine the Complete Protection Time (CPT) of a topical repellent against host-seeking female mosquitoes.[14]

Objective: To quantify the duration of complete protection provided by a test formulation against mosquito bites under controlled laboratory conditions.

Materials:

  • Test repellent formulation (e.g., cream, lotion, spray)

  • Control formulation (placebo)

  • 200-250 nulliparous, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), 5-10 days old, sugar-starved for at least 4 hours.[14]

  • Mosquito cages (e.g., 35-40 cm metal frame cages).[8]

  • Human volunteers

  • Gloves to cover the hands

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for 24 hours prior to the test.

  • Repellent Application: Apply a precise amount of the test formulation (e.g., 1.0 g) evenly over a defined area of a volunteer's forearm (e.g., 600 cm² from wrist to elbow).[8] The other forearm can be treated with the control formulation.

  • Exposure: At hourly intervals, expose the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).[8]

  • Data Collection: Record the number of mosquito landings and probing attempts during each exposure period.

  • Endpoint Determination: The test is concluded when the first confirmed bite occurs. The Complete Protection Time (CPT) is the time from application to the first bite.

  • Ethical Considerations: All studies involving human volunteers must be approved by an appropriate ethics committee. Volunteers should be informed of the risks and provide written consent.

Protocol 2: Field Evaluation using Human Landing Catch (HLC)

This method assesses the efficacy of a repellent under real-world conditions.

Objective: To evaluate the protection efficacy and duration of a repellent formulation against wild mosquito populations.

Materials:

  • Test and control repellent formulations

  • Trained mosquito collectors (human volunteers)

  • Aspirator

  • Flashlight with a red filter (to minimize disturbance to mosquitoes)

  • Collection cups

Procedure:

  • Site Selection: Choose a location with a known presence of the target mosquito species.

  • Volunteer Assignment: Randomly assign volunteers to different houses or locations, with some receiving the test repellent, some the control, and some remaining untreated.

  • Repellent Application: Apply the repellent to the exposed skin of the volunteers as per the specified dose.

  • Mosquito Collection: Collectors sit with a portion of their legs and arms exposed. For a set period each hour (e.g., from dusk till dawn), they collect any mosquitoes that land on their exposed skin using an aspirator before they bite.

  • Data Analysis: The number of mosquitoes collected by treated volunteers is compared to the number collected by untreated volunteers to calculate the percent protection. The duration of protection is determined by the time until the repellent's efficacy drops below a predetermined threshold (e.g., 90% protection).[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in repellent action and evaluation.

G cluster_olfactory Insect Olfactory System cluster_behavior Behavioral Output Odorant Repellent Molecule (e.g., DEB) OR Odorant Receptor (OR) + Orco Co-receptor Odorant->OR Binds/Blocks IR Ionotropic Receptor (IR) (e.g., Ir40a) Odorant->IR Activates Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Signal Transduction (Activation/Inhibition) IR->Neuron Brain Antennal Lobe (Brain) Neuron->Brain Neural Signal Avoidance Avoidance Behavior (Repellency) Brain->Avoidance Triggers G cluster_lab Laboratory Evaluation cluster_field Field Evaluation cluster_dev Development & Registration start Repellent Formulation arm_cage Arm-in-Cage Assay start->arm_cage cpt Determine Complete Protection Time (CPT) arm_cage->cpt hlc Human Landing Catch (HLC) cpt->hlc Proceed if CPT is promising protection Calculate % Protection & Duration hlc->protection tox Toxicology Studies (e.g., Inhalation, Dermal) protection->tox formulation Novel Formulation (e.g., Encapsulation) tox->formulation final_product Registered Repellent Product formulation->final_product G cluster_mechanisms Proposed Repellent Mechanisms DEET DEET (N,N-diethyl-m-toluamide) confusant Confusant Effect: Inhibits Odorant Receptors (ORs) from detecting host cues (e.g., lactic acid). DEET->confusant stimulus Direct Stimulus: Activates specific receptors (e.g., Ir40a, ORs) triggering avoidance. DEET->stimulus contact Contact Irritant: Repels upon physical contact through gustatory or other chemoreceptors. DEET->contact

References

Troubleshooting & Optimization

Purification of crude N,N-Diethylbenzamide by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude N,N-Diethylbenzamide by distillation and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Benzoic acid, benzoyl chloride, and diethylamine.

  • Byproducts of the reaction: Benzoic acid (from the hydrolysis of benzoyl chloride), and triethylamine hydrochloride (if triethylamine is used as a base).[1]

  • Solvent residues: From the reaction or workup.

Q2: When should I choose distillation over chromatography for purification?

A2: The choice depends on the scale of your purification and the nature of the impurities.

  • Distillation is generally preferred for larger scale purifications (multi-gram) and when the impurities are significantly less volatile than this compound.

  • Chromatography is ideal for smaller scale purifications or when impurities have boiling points close to that of the product, making separation by distillation difficult.

Q3: What is the boiling point of this compound under vacuum?

A3: The boiling point of this compound is reported to be in the range of 146-150°C at a pressure of 15 mmHg.[2]

Q4: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?

A4: A mixture of hexane and ethyl acetate is a good starting point for TLC analysis. A common ratio to begin with is 3:1 or 4:1 (hexane:ethyl acetate).[3] For this compound, an Rf value of approximately 0.58 has been reported in a 1:1 hexane/ethyl acetate system.[4]

Q5: My purified this compound is a yellow oil. Is this normal?

A5: Pure this compound is typically a colorless to pale-yellow oil.[5] A darker yellow or brown color may indicate the presence of impurities or some degradation, possibly due to overheating during distillation.

Troubleshooting Guides

Vacuum Distillation
Issue Potential Cause Solution
Bumping (Sudden, Violent Boiling) Superheating of the liquid followed by explosive boiling. This is common in clean, smooth glassware.- Use a magnetic stirrer and a stir bar for vigorous agitation throughout the distillation.- Ensure even and gradual heating with a heating mantle.- A fine capillary tube (ebulliator) can be used to introduce a steady stream of fine bubbles.
Foaming High viscosity of the crude mixture or presence of surfactants.- Introduce an anti-foaming agent if compatible with your downstream applications.- Reduce the heating rate to minimize rapid boiling.- Ensure the distillation flask is not more than two-thirds full.
Product Degradation (Darkening of Color) The distillation temperature is too high, leading to thermal decomposition. The onset of mass loss for the related compound DEET is around 95°C.[6]- Use a higher vacuum (lower pressure) to decrease the boiling point.- Ensure the heating mantle is set to a temperature only slightly higher than the boiling point of the liquid.- Minimize the time the compound is exposed to high temperatures.
No Product Distilling Over The vacuum is not low enough, or the temperature is too low.- Check the entire distillation apparatus for leaks, ensuring all joints are properly sealed.- Verify the functionality of the vacuum pump.- Gradually increase the temperature of the heating mantle.
Poor Separation from Impurities The boiling points of the impurities are too close to that of this compound.- Consider using fractional distillation with a fractionating column for better separation.- If distillation is ineffective, column chromatography may be a more suitable purification method.
Column Chromatography
Issue Potential Cause Solution
Peak Tailing This compound is a basic compound, and its amine functionality can interact strongly with the acidic silanol groups on the surface of the silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[7]
Poor Separation of Product and Impurities The chosen eluent system has either too high or too low polarity.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation on the column.[7]
Product is Not Eluting from the Column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Cracks or Channeling in the Silica Gel Bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and the bed is never allowed to run dry.
Low Yield The product may be partially adsorbing to the silica gel, or some product may be lost if fractions are not carefully monitored.- After collecting the main product fractions, flush the column with a more polar solvent to ensure all the product has been eluted.- Carefully monitor all fractions by TLC to avoid discarding fractions containing the product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₅NO[8]
Molecular Weight177.24 g/mol [8]
Boiling Point146-150°C at 15 mmHg[2]
AppearanceColorless to pale-yellow oil[5]

Table 2: Purification Parameters and Expected Outcomes

Purification MethodKey ParametersExpected PurityExpected YieldReference(s)
Vacuum Distillation Pressure: ~15 mmHgTemperature: 146-150°C>99.5% (GC-MS)High
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate (e.g., 1:1)>99% (¹H NMR)66-95%[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks.

  • Sample Preparation: Place the crude this compound into the distillation flask, adding a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., ~15 mmHg).

  • Distillation: Begin stirring and gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills over at the expected boiling point range (146-150°C at 15 mmHg).

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring a uniform and bubble-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography crude_dist Crude this compound dist_setup Assemble Distillation Apparatus crude_dist->dist_setup evacuate Evacuate System dist_setup->evacuate heat Heat and Distill evacuate->heat collect_dist Collect Pure Fraction heat->collect_dist pure_dist Purified this compound collect_dist->pure_dist crude_chrom Crude this compound tlc TLC Analysis crude_chrom->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_chrom Collect and Analyze Fractions elute->collect_chrom pure_chrom Purified this compound collect_chrom->pure_chrom

Caption: Experimental workflows for the purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue method Which method? start->method dist_issue Distillation Issue method->dist_issue Distillation chrom_issue Chromatography Issue method->chrom_issue Chromatography bumping Bumping? dist_issue->bumping Violent Boiling tailing Peak Tailing? chrom_issue->tailing Asymmetric Peaks degradation Degradation? bumping->degradation No sol_bumping Use Stir Bar Ensure Gradual Heating bumping->sol_bumping Yes no_product No Product? degradation->no_product No sol_degradation Lower Pressure Reduce Temperature degradation->sol_degradation Yes sol_no_product Check for Leaks Increase Temperature no_product->sol_no_product Yes poor_sep Poor Separation? tailing->poor_sep No sol_tailing Add Triethylamine to Eluent tailing->sol_tailing Yes no_elution No Elution? poor_sep->no_elution No sol_poor_sep Optimize Eluent with TLC poor_sep->sol_poor_sep Yes sol_no_elution Increase Eluent Polarity no_elution->sol_no_elution Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Common side products in N,N-Diethylbenzamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diethylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a low yield of this compound. What are the potential causes?

A1: Low yields in this compound synthesis, particularly when using benzoyl chloride and diethylamine, can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has been given sufficient time to proceed to completion. Monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), is recommended.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is susceptible to hydrolysis, reacting with any ambient moisture or water present in the reagents or solvents to form benzoic acid. This side reaction consumes the starting material and reduces the overall yield. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Temperature: The reaction between benzoyl chloride and diethylamine is exothermic. While some heat may be necessary to initiate or drive the reaction, excessive temperatures can promote side reactions and the degradation of products. Conversely, if the temperature is too low, the reaction rate may be significantly reduced.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete conversion of the limiting reagent. A slight excess of one reagent may be used to drive the reaction to completion, but this will necessitate subsequent purification.

Q2: My final product is impure. What are the common side products and how can I remove them?

A2: The presence of impurities is a common issue. The nature of these impurities depends on the synthetic route employed. For the common synthesis involving benzoyl chloride and diethylamine, the following are typical side products and unreacted starting materials that may contaminate the final product.

Impurity/Side ProductOriginRemoval Method
Benzoic Acid Hydrolysis of benzoyl chloride by water.Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or 5% sodium hydroxide). Benzoic acid will be converted to its water-soluble sodium salt and move to the aqueous phase.
Unreacted Benzoyl Chloride Incomplete reaction.Can be removed by washing with a dilute aqueous base, which hydrolyzes it to the more easily removable benzoic acid (as sodium benzoate). Alternatively, quenching the reaction with a primary or secondary amine that forms a water-soluble amide has been suggested.
Unreacted Diethylamine Incomplete reaction or use of excess reagent.Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Diethylamine will be protonated to form a water-soluble salt that partitions into the aqueous layer.
Diethylamine Hydrochloride Byproduct of the reaction between diethylamine and HCl generated during the acylation.This salt is generally water-soluble and can be removed by washing the reaction mixture with water.
Triethylamine Hydrochloride Byproduct formed when triethylamine is used as a base to scavenge HCl.This salt is also water-soluble and can be removed by washing with water.

Experimental Protocols for Side Product Removal

Protocol 1: Aqueous Workup for Removal of Acidic and Basic Impurities

This procedure is a standard liquid-liquid extraction technique to remove common impurities from the crude this compound product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane or diethyl ether.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl to remove any unreacted diethylamine or other basic impurities. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove benzoic acid and any remaining benzoyl chloride. Continue washing until the effervescence ceases, indicating the neutralization of all acidic components. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Distillation

For volatile impurities or to achieve a higher degree of purity, distillation can be employed.

  • Initial Workup: Perform the aqueous workup as described in Protocol 1 to remove the bulk of the ionic and water-soluble impurities.

  • Distillation Setup: Assemble a distillation apparatus suitable for vacuum distillation, as this compound has a high boiling point. A Kugelrohr apparatus can also be effective for small-scale purifications.

  • Fractional Distillation: Carefully heat the crude product under reduced pressure. Collect the fraction that distills at the boiling point of this compound (approximately 290 °C at atmospheric pressure, lower under vacuum).

Visualization of Troubleshooting and Purification Workflow

The following diagram illustrates a logical workflow for the identification and removal of common side products in the synthesis of this compound.

G start Crude this compound dissolve Dissolve in Organic Solvent start->dissolve wash_acid Wash with Dilute Acid (e.g., 1M HCl) dissolve->wash_acid remove_amines Remove Unreacted Diethylamine/Other Amines wash_acid->remove_amines wash_base Wash with Dilute Base (e.g., NaHCO3) wash_acid->wash_base remove_acids Remove Benzoic Acid & Unreacted Benzoyl Chloride wash_base->remove_acids wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate check_purity Check Purity (TLC, NMR, GC-MS) concentrate->check_purity pure_product Pure this compound check_purity->pure_product Purity Acceptable distillation Further Purification: Vacuum Distillation or Column Chromatography check_purity->distillation Purity Unacceptable distillation->pure_product

Caption: Workflow for the purification of this compound.

Technical Support Center: N,N-Diethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Diethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory synthesis methods for this compound include:

  • The Schotten-Baumann reaction: This classic method involves the reaction of benzoyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

  • Amide coupling from benzoic acid: This approach uses a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to activate the carboxylic acid group of benzoic acid for reaction with diethylamine.[2][3][4][5] This method avoids the need to prepare the acyl chloride separately.

  • Catalytic methods: Newer methods employ catalysts, such as copper-based metal-organic frameworks, to facilitate the oxidative coupling of a benzoic acid derivative with a formamide.[6]

Q2: I'm getting a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields can arise from several factors, depending on your chosen synthetic route:

  • Hydrolysis of benzoyl chloride: If you are using the Schotten-Baumann method, benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid, which will not react with diethylamine under these conditions.[1][7] Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

  • Incomplete conversion: The reaction may not have gone to completion. Consider extending the reaction time or gently heating the mixture.[8]

  • Protonation of diethylamine: The hydrochloric acid generated as a byproduct can react with diethylamine to form diethylamine hydrochloride, a salt that is not nucleophilic and will not react with the benzoyl chloride.[1][7] The use of a base is crucial to neutralize the HCl as it is formed.

  • Product loss during workup: this compound can be lost during aqueous extraction if the pH is not controlled properly or if emulsions form. Ensure complete extraction by using an appropriate solvent and consider techniques like adding brine to break up emulsions.[8]

Q3: A white solid has formed in my reaction. What is it and what should I do?

A3: The white precipitate is most likely diethylamine hydrochloride.[1] This salt forms when the hydrochloric acid byproduct of the reaction between benzoyl chloride and diethylamine reacts with unreacted diethylamine. While its formation is expected, it can sometimes trap the desired product, leading to lower yields.[9] This solid is typically removed during the workup procedure by washing the reaction mixture with water, as diethylamine hydrochloride is water-soluble.

Q4: My final product is a dark color. How can I improve the purity and obtain a colorless product?

A4: A dark-colored product suggests the presence of impurities, which may arise from:

  • Impurities in starting materials: Use freshly distilled or purified reagents.

  • High reaction temperatures: Excessive heat can cause decomposition and the formation of colored byproducts.[1] Maintain the recommended reaction temperature.

  • Side reactions: In the Schotten-Baumann reaction, impurities from the chlorination step to form benzoyl chloride can carry over.[1] Consider using a milder chlorinating agent. Purification of the crude product by vacuum distillation or column chromatography can help to remove these colored impurities.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of benzoyl chloride.Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Incomplete reaction.Increase reaction time or gently heat the mixture. Ensure proper stoichiometry of reagents.[8]
Product loss during workup.Optimize extraction pH. Use brine to break emulsions.[8]
Impure Product Presence of unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC. Optimize stoichiometry.
Formation of byproducts (e.g., benzoic acid).Use a non-aqueous base or an excess of the amine to neutralize HCl. Purify the crude product by distillation or chromatography.[9]
Product is a dark color.Use high-purity starting materials. Avoid excessive heating.[1] Purify by vacuum distillation.[9]
Reaction Not Progressing Protonation of the amine nucleophile.Add a base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl byproduct.[10]
Poor quality of reagents.Use freshly opened or purified reagents.[7]

Experimental Protocols

Synthesis of this compound via Benzoyl Chloride (Schotten-Baumann Reaction)

This protocol is adapted from established laboratory procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane. Cool the flask in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution of diethylamine. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Wash the reaction mixture with water to remove triethylamine hydrochloride and any unreacted diethylamine.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound as a colorless oil.

Synthesis of this compound from Benzoic Acid using CDI

This one-pot procedure provides a high-yield synthesis of this compound.[3][4][5]

  • Activation of Benzoic Acid: In a dry round-bottom flask, dissolve benzoic acid (1.0 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in an anhydrous solvent like dichloromethane. Stir the mixture at room temperature until the evolution of CO2 ceases, indicating the formation of the acylimidazole intermediate.

  • Amidation: Add diethylamine (1.2 equivalents) to the reaction mixture. Stir at room temperature for 1-2 hours, or until the reaction is complete by TLC.

  • Workup:

    • Wash the reaction mixture with 1M HCl to remove unreacted diethylamine and imidazole.

    • Wash with saturated sodium bicarbonate solution to remove any unreacted benzoic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Materials Reagents/Catalysts Typical Yield Purity Key Advantages Key Disadvantages
Schotten-Baumann Benzoyl chloride, DiethylamineAqueous base (e.g., NaOH) or organic base (e.g., Triethylamine)70-85%>95% after purificationWell-established, readily available starting materials.Benzoyl chloride is moisture sensitive. Byproduct formation can occur.
CDI Coupling Benzoic acid, Diethylamine1,1'-Carbonyldiimidazole (CDI)94-95%[3][4][5]High purity after workup.[3][4][5]One-pot procedure, high yields, mild reaction conditions.CDI is more expensive than thionyl chloride.
Catalytic Amidation Benzoic acid, DiethylamineCopper Nanoparticles/Zeolite Y, TBHP (oxidant)HighHighEnvironmentally benign catalyst.Requires specialized catalyst preparation.

Visualizations

Synthesis_Pathway cluster_0 Schotten-Baumann Route cluster_1 CDI Coupling Route Benzoyl_Chloride Benzoyl Chloride HCl_byproduct HCl (byproduct) Benzoyl_Chloride->HCl_byproduct Diethylamine_1 Diethylamine Diethylamine_1->HCl_byproduct + Base Base (e.g., NaOH) Salt_Waste Salt Waste Base->Salt_Waste DEB_1 This compound HCl_byproduct->DEB_1 + HCl_byproduct->Salt_Waste + Benzoic_Acid Benzoic Acid Acylimidazole Acylimidazole Intermediate Benzoic_Acid->Acylimidazole + CDI CDI CDI CO2 CO2 (byproduct) CDI->CO2 DEB_2 This compound Acylimidazole->DEB_2 + Diethylamine Imidazole Imidazole (byproduct) Acylimidazole->Imidazole Diethylamine_2 Diethylamine

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Experiment Complete Check_Yield_Purity Check Yield and Purity Start->Check_Yield_Purity Acceptable Acceptable? Check_Yield_Purity->Acceptable Low_Yield Low Yield Issue Acceptable->Low_Yield No, Low Yield Impure_Product Impure Product Issue Acceptable->Impure_Product No, Impure End Successful Synthesis Acceptable->End Yes Review_Protocol Review Protocol Low_Yield->Review_Protocol Impure_Product->Review_Protocol Check_Reagents Check Reagent Quality Review_Protocol->Check_Reagents Optimize_Conditions Optimize Conditions (Temp, Time) Check_Reagents->Optimize_Conditions Improve_Workup Improve Workup/Purification Optimize_Conditions->Improve_Workup Improve_Workup->Start Re-run Experiment

Caption: Troubleshooting workflow for this compound synthesis.

Parameter_Relationships Yield_Purity Yield & Purity Reaction_Temp Reaction Temperature Reaction_Temp->Yield_Purity affects Reaction_Time Reaction Time Reaction_Time->Yield_Purity affects Reagent_Quality Reagent Quality Reagent_Quality->Yield_Purity affects Stoichiometry Stoichiometry Stoichiometry->Yield_Purity affects Workup_Procedure Workup Procedure Workup_Procedure->Yield_Purity affects

Caption: Key parameters affecting yield and purity.

References

Stability issues and degradation of N,N-Diethylbenzamide under storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues and degradation of N,N-Diethylbenzamide (DEB) under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the handling and storage of this compound.

Problem Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of DEB due to improper storage or handling.1. Review storage conditions. Ensure the sample is stored in a tightly sealed container in a cool, dry, dark, and well-ventilated area. 2. Perform a forced degradation study to identify potential degradation products. 3. Use a validated stability-indicating analytical method for purity assessment.
Physical changes in the DEB sample (e.g., color change, precipitation) Exposure to light, extreme temperatures, or incompatible materials.1. Store DEB in an amber or opaque container to protect it from light. 2. Avoid storage at temperatures outside the recommended range (see FAQs). 3. Ensure the container is made of an inert material.
Inconsistent experimental results Degradation of DEB stock solutions.1. Prepare fresh stock solutions for each experiment. 2. If storing solutions, keep them refrigerated in tightly sealed, light-protected containers and validate their stability over the intended use period. 3. Be mindful of the pH of your solutions, as DEB is susceptible to hydrolysis.
Formation of benzoic acid and diethylamine Hydrolysis of the amide bond.1. Avoid exposure to strong acids or bases. 2. If working in aqueous solutions, buffer the system to a neutral pH if compatible with your experimental design.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight.[1][2][3] The recommended storage temperature is generally between 40°F (4.4°C) and 100°F (37.8°C).[3]

2. What are the known degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis of the amide bond, which can occur under both acidic and basic conditions. This results in the formation of benzoic acid and diethylamine. While specific studies on DEB are limited, related compounds like DEET are also known to undergo degradation through oxidation and photolysis.

3. What are the potential degradation products of this compound?

Based on its chemical structure and studies on similar compounds, the following are potential degradation products:

Degradation Pathway Potential Products
Acid/Base Hydrolysis Benzoic acid, Diethylamine
Oxidation N-oxides and other oxidative derivatives
Photodegradation Products resulting from photolytic cleavage

4. How can I assess the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves subjecting the sample to forced degradation conditions (stress testing) to generate potential degradation products and developing an HPLC method that can separate and quantify the intact DEB from these products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Dissolve DEB in a suitable solvent (e.g., acetonitrile or methanol).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M sodium hydroxide before analysis.

2. Base Hydrolysis:

  • Dissolve DEB in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Heat the solution at 60°C for a specified period.

  • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

  • Dissolve DEB in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period, protected from light.

4. Thermal Degradation:

  • Place a solid sample of DEB in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period.

  • For solutions, heat the DEB solution at a high temperature.

5. Photolytic Degradation:

  • Expose a solution of DEB to a UV light source (e.g., 254 nm) or a photostability chamber for a specified duration.

  • A control sample should be kept in the dark under the same conditions.

Stability-Indicating HPLC Method

This is a general guideline for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all degradation products.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where DEB and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
Column Temperature 30°C
Injection Volume 10-20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis DEB_sample This compound Sample Acid Acid Hydrolysis DEB_sample->Acid Base Base Hydrolysis DEB_sample->Base Oxidation Oxidation DEB_sample->Oxidation Thermal Thermal Stress DEB_sample->Thermal Photo Photolytic Stress DEB_sample->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis HPLC->Data

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_flow start Unexpected Peak in Chromatogram check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation validate_method Use Validated Stability-Indicating Method forced_degradation->validate_method identify_product Identify Degradation Product validate_method->identify_product resolve Problem Resolved identify_product->resolve

Caption: Troubleshooting logic for identifying unknown peaks in an analytical chromatogram.

References

Troubleshooting Peak Tailing in HPLC Analysis of N,N-Diethylbenzamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of N,N-Diethylbenzamide (DEET). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address and resolve common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is elongated, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can reduce resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and compromise the overall reliability of the analytical method.[2][3] For this compound, a common active ingredient in insect repellents, accurate quantification is crucial for quality control and formulation development.

Q2: What are the most common causes of peak tailing when analyzing this compound on a reversed-phase C18 column?

A2: The most frequent causes of peak tailing for a basic compound like this compound on a silica-based C18 column include:

  • Secondary Silanol Interactions: this compound has a basic nitrogen atom that can interact with acidic residual silanol groups on the silica surface of the stationary phase.[1][2][4] These secondary interactions can lead to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the ionization state of both the this compound and the silanol groups can contribute to tailing.[1][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from excessively long or wide tubing, can cause band broadening and peak tailing.[1][5]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[7][8]

Q3: How can I prevent peak tailing caused by silanol interactions?

A3: To minimize peak tailing from silanol interactions during the analysis of this compound, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.5 with an acidic modifier like formic acid or phosphoric acid will protonate the silanol groups, reducing their ability to interact with the basic analyte.[5]

  • Use of an End-capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to block most of the residual silanol groups.[1][5]

  • Competitive Basic Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this is less common with modern columns.[5]

Troubleshooting Guide

Below is a systematic guide to troubleshoot and resolve peak tailing issues in your this compound HPLC analysis.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to identify the potential root cause of the peak tailing. Start by examining your chromatogram and considering the following:

  • Are all peaks tailing or only the this compound peak? If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume, column void).[5][9] If only the analyte peak is tailing, the problem is more likely related to chemical interactions between the analyte and the stationary phase.[4][9]

  • What is the asymmetry factor of your peak? An asymmetry factor (As) greater than 1.2 is generally considered to be tailing. A value above 1.5 indicates significant tailing that requires correction.[1]

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_tailing Systemic Issue Likely check_all_peaks->all_peaks_tailing Yes analyte_peak_tailing Chemical Interaction Likely check_all_peaks->analyte_peak_tailing No check_fittings Check fittings and tubing for dead volume all_peaks_tailing->check_fittings check_column_void Inspect for column void or contamination check_fittings->check_column_void replace_column Consider replacing the column check_column_void->replace_column solution Symmetrical Peak Achieved replace_column->solution check_ph Verify mobile phase pH (aim for 2.5-3.5) analyte_peak_tailing->check_ph check_column_type Is the column end-capped? check_ph->check_column_type check_sample_solvent Is sample solvent weaker than mobile phase? check_column_type->check_sample_solvent check_overload Dilute sample to check for overload check_sample_solvent->check_overload check_overload->solution

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

Step 3: Addressing Chemical Interactions

As this compound is a basic compound, interactions with the stationary phase are a primary suspect for peak tailing. The following diagram illustrates this interaction.

ChemicalInteractions cluster_column Silica Stationary Phase cluster_analyte This compound silanol_ionized Ionized Silanol Group (Si-O⁻) silanol_protonated Protonated Silanol Group (Si-OH) deet_protonated Protonated DEET (Basic Nitrogen) interaction Strong Secondary Interaction (Causes Tailing) deet_protonated->interaction no_interaction Reduced Interaction (Symmetrical Peak) deet_protonated->no_interaction interaction->silanol_ionized no_interaction->silanol_protonated

Caption: Chemical interactions leading to peak tailing of basic analytes.

Experimental Protocols and Data

Standard HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Sample Solvent: Mobile Phase

Troubleshooting Experiment: Effect of Mobile Phase pH

This experiment demonstrates the impact of mobile phase pH on the peak shape of this compound.

Methodology:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare three different mobile phases with varying pH:

    • Mobile Phase A (pH 7.0): Acetonitrile:10 mM Phosphate Buffer (60:40, v/v)

    • Mobile Phase B (pH 4.5): Acetonitrile:10 mM Acetate Buffer (60:40, v/v)

    • Mobile Phase C (pH 3.0): Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)

  • Equilibrate the HPLC system with each mobile phase for at least 30 minutes.

  • Inject the this compound standard solution and record the chromatogram.

  • Calculate the asymmetry factor for the this compound peak for each mobile phase.

Quantitative Data Summary:

Mobile PhasepHAsymmetry Factor (As)Peak Shape Observation
A 7.02.1Severe Tailing
B 4.51.4Moderate Tailing
C 3.01.1Symmetrical

The experimental data clearly indicates that a lower mobile phase pH significantly improves the peak shape of this compound. At a pH of 3.0, the silanol groups on the stationary phase are protonated, minimizing secondary interactions with the basic analyte and resulting in a symmetrical peak. This is a crucial step in developing a robust and reliable HPLC method for the quantification of this compound.

References

Technical Support Center: GC-MS Analysis of N,N-Diethylbenzamide (DEET) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of N,N-Diethylbenzamide (DEET) from environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the GC-MS analysis of DEET?

A1: Matrix effects in GC-MS analysis refer to the alteration of the analytical signal of a target analyte, such as DEET, due to the co-eluting components of the sample matrix. These effects can manifest as either signal enhancement or suppression. In the context of GC-MS, signal enhancement is a well-documented phenomenon where matrix components can block active sites in the injector port and column, preventing the thermal degradation or adsorption of the analyte, leading to an artificially high response.[1] Conversely, high concentrations of co-eluting matrix components can lead to ion suppression in the mass spectrometer source.[2] These effects can compromise the accuracy, precision, and sensitivity of your analytical method.[1]

Q2: How can I determine if my DEET analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract (a sample of the matrix that does not contain the analyte).[1] A significant difference between these responses indicates the presence of matrix effects. A value greater than 100% suggests ionization enhancement, while a value below 100% indicates ion suppression.[1] This is often referred to as a post-extraction spike analysis.

Q3: What are the most effective strategies to mitigate matrix effects for DEET analysis?

A3: The most effective strategies involve a combination of sample preparation, calibration techniques, and instrumental methods:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as DEET-d10, is considered the gold standard for correcting matrix effects. The SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate quantification by isotope dilution mass spectrometry (IDMS).[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for consistent matrix effects.[2]

  • Sample Preparation: Robust sample cleanup techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components before GC-MS analysis.[2][3]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. However, ensure that the DEET concentration remains above the limit of quantification (LOQ).[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Signal Intensity / Low Sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of DEET in the mass spectrometer source.[2]1. Optimize Sample Preparation: Implement a robust sample cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] 2. Modify Chromatographic Separation: Adjust the GC temperature program to better separate DEET from matrix interferences. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Spike the sample with a SIL-IS for DEET (e.g., DEET-d10) to compensate for signal loss.[2]
Inconsistent or Irreproducible Results Variable Matrix Effects: The extent of ion suppression or enhancement is varying between samples.[2]1. Implement Isotope Dilution: The use of a SIL-IS is the most effective way to correct for variability in matrix effects.[2] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[2]
High Background Noise Insufficient Sample Cleanup: The sample extract contains a high concentration of co-extracted, non-volatile materials.1. Improve Sample Cleanup: Utilize a more rigorous SPE or LLE protocol. Consider using different sorbent materials for SPE or different extraction solvents for LLE. 2. GC Inlet Maintenance: Regularly clean or replace the GC inlet liner and septum to prevent the accumulation of non-volatile residues.
Peak Tailing or Broadening Active Sites in the GC System: DEET may be interacting with active sites in the GC inlet or column, leading to poor peak shape.[1]1. Use a Deactivated Inlet Liner: Employ a liner specifically designed to be inert. 2. Analyte Protectants: Add analyte protectants to the sample and standards to block active sites. 3. GC Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of DEET in environmental samples.

Table 1: Method Performance for DEET in Water Samples

Sample Matrix Preparation Method Analytical Method LOD/LOQ Recovery (%) Reference
Wastewater Influent and EffluentSPEGC-MS/MS0.1 ng/L (LOD)70 - 111[5]
Filtered Wastewater and Natural WaterSPEGC/MS0.14 µg/L (LOD)100[5]
Surface WaterLLE with DCMGC/MS SIM mode20 ng/L (LOD)74 ± 10[5]
River WaterDilution (5-fold)LC-MS/MS-Reduced suppression from 30-50% to <10%[4]
Environmental WaterLLE with DichloromethaneGC/MSD1.8 - 29.2 ng/L (LOQ)70.1 - 116.5[6]
Surface WaterSPEGC-MS/MS0.9 - 14.6 ng/L (LOD)56 - 117[7]

Table 2: Method Performance for DEET in Other Environmental Matrices

Sample Matrix Preparation Method Analytical Method LOD/LOQ Recovery (%) Reference
AirCollection on quartz filters, extraction with DCM/methanolGC with mass selective detectorNo data58[5]

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples for DEET Analysis by GC-MS

This protocol is a general guideline for the extraction of DEET from water samples using Solid Phase Extraction (SPE).

Materials:

  • 1 L amber glass bottles for water sample collection

  • Glass fiber filters (0.7 µm)

  • SPE cartridges (e.g., C18, 1000 mg)

  • SPE manifold

  • Methanol (pesticide grade)

  • Dichloromethane (DCM, pesticide grade)

  • Ethyl acetate (pesticide grade)

  • Nitrogen gas evaporator

  • GC vials with inserts

Procedure:

  • Sample Collection and Filtration: Collect water samples in 1 L amber glass bottles. Filter the samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of dichloromethane, and then 10 mL of methanol. Finally, equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1 L filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge under vacuum for 30 minutes or by passing a stream of nitrogen gas for 10 minutes to remove residual water.

  • Elution: Elute the retained DEET from the cartridge with two 5 mL aliquots of a 10:90 (v/v) methanol/DCM mixture.[5]

  • Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen gas in a water bath at 35°C.

  • Reconstitution: Add a suitable internal standard (e.g., DEET-d10) and bring the final volume to 1 mL with a suitable solvent (e.g., ethyl acetate). Transfer the final extract to a GC vial for analysis.

Protocol 2: GC-MS Instrumental Parameters for DEET Analysis

These are typical starting parameters for the GC-MS analysis of DEET. Optimization may be required for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1-2 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 3°C/min to 200°C

    • Ramp 3: 8°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 190

    • Qualifier Ions: m/z 119, 91

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Environmental Sample (Water, Soil, Sediment) extraction Extraction (SPE or LLE) sample->extraction cleanup Extract Cleanup extraction->cleanup concentration Concentration cleanup->concentration reconstitution Reconstitution + Internal Standard concentration->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection data_processing Data Processing detection->data_processing

Caption: A generalized workflow for the analysis of DEET in environmental samples.

troubleshooting_logic start Inaccurate or Imprecise DEET Quantification quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me is_significant Significant Matrix Effect? (>15% variation) quantify_me->is_significant implement_is Implement Stable Isotope Dilution (Primary Solution) is_significant->implement_is Yes no_effect Matrix Effect is Negligible (<15% variation) is_significant->no_effect No optimize_cleanup Optimize Sample Cleanup (SPE or LLE) implement_is->optimize_cleanup reevaluate Re-evaluate Matrix Effect implement_is->reevaluate modify_chrom Modify Chromatography optimize_cleanup->modify_chrom optimize_cleanup->reevaluate modify_chrom->reevaluate resolved Issue Resolved reevaluate->resolved Effect Mitigated persists Effect Persists reevaluate->persists Effect Persists

Caption: A decision tree for troubleshooting matrix effects in DEET quantification.

References

Technical Support Center: Enhancing N,N-Diethylbenzamide (DEB) Formulation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of long-acting N,N-Diethylbenzamide (DEB) formulations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and testing of DEB-based insect repellents.

Issue 1: Formulation Instability - Phase Separation in Emulsions (Creams/Lotions)

  • Question: My DEB emulsion is separating into distinct oil and water layers over time. What is causing this and how can I resolve it?

  • Answer: Phase separation is a common sign of emulsion instability. The following factors could be contributing to this issue:

    • Inadequate Emulsifier System: The type or concentration of the emulsifier may not be appropriate for the oil-to-water ratio in your formulation.

      • Solution: Re-evaluate your emulsifier system. Consider using a combination of emulsifiers to achieve a more stable formulation. Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for your specific oil phase.[1]

    • Incorrect Processing Parameters: The temperature during emulsification and the mixing speed can significantly impact emulsion stability.

      • Solution: Ensure that both the oil and water phases are heated to approximately 70-75°C before mixing.[1] Utilize a homogenizer or high-shear mixer to reduce the droplet size of the dispersed phase, leading to a more stable emulsion.[1]

    • pH Shift: Changes in the formulation's pH can affect the stability of certain emulsifiers.

      • Solution: Measure and adjust the pH of your formulation to the optimal range for your chosen emulsifier. Consider adding a buffering agent to maintain a stable pH over time.[1]

Issue 2: Reduced Efficacy - Shorter-than-Expected Protection Time

  • Question: My DEB formulation is providing a shorter duration of protection than anticipated in efficacy trials. What are the potential reasons for this?

  • Answer: Several factors can contribute to a reduced duration of action for topical repellents:

    • High Volatility: The active ingredient, DEB, may be evaporating from the skin too quickly.[2][3]

      • Solution: Incorporate a controlled-release technology such as microencapsulation or a polymer-based system to slow down the release and evaporation of DEB.[4][5][6][7]

    • Skin Absorption: A significant amount of DEB may be absorbed into the skin, making it unavailable for repellency.[8][9][10]

      • Solution: Microencapsulation has been shown to decrease the skin penetration of DEET, a closely related compound, thereby increasing the amount available on the skin surface for evaporation.[9][10][11]

    • Environmental Factors: High temperatures, humidity, and physical activity (sweating) can all reduce the protection time of a repellent.[8][12]

      • Solution: Develop formulations with enhanced substantivity and resistance to wash-off. Polymer-based formulations can improve adhesion to the skin.

Issue 3: Physical Instability - Changes in Viscosity

  • Question: The viscosity of my DEB gel or lotion is changing over time (either thinning or thickening). What could be the cause?

  • Answer: Changes in viscosity are indicative of physical instability in the formulation.

    • Polymer Degradation: The thickening agent or polymer in your formulation may be degrading due to factors such as pH shifts or microbial contamination.

      • Solution: Ensure the pH of your formulation is within the stable range for the chosen polymer. Incorporate a suitable preservative system to prevent microbial growth that can lead to polymer degradation.[1]

    • Incompatibility of Ingredients: Interactions between DEB and other excipients can lead to changes in the formulation's rheological properties.

      • Solution: Conduct thorough compatibility studies between DEB and all other formulation components at the intended concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to prolong the duration of action of DEB formulations?

A1: The most promising strategies focus on controlled-release technologies. These include:

  • Microencapsulation: Encasing DEB in microcapsules can significantly slow its release and evaporation rate, leading to a longer protection time.[4][6][7][9][10][11] Studies have shown that microencapsulated DEET formulations can provide effective evaporation rates for over 48 hours, compared to less than 15 hours for a standard ethanol-based solution.[6][7]

  • Polymer-Based Formulations: Incorporating DEB into a polymer matrix can also control its release.[4][5] Polymer fibers containing DEET have demonstrated effectiveness for up to 20 weeks.[4]

  • Use of Fixatives: While not as extensively documented for DEB in the provided results, the principle of using less volatile compounds (fixatives) to reduce the evaporation rate of the active ingredient is a common strategy in perfumery and could be applicable.

Q2: How does microencapsulation enhance the performance of DEB?

A2: Microencapsulation improves DEB performance in two key ways:

  • Prolonged Repellency: It creates a reservoir of the active ingredient on the skin, providing a slow and sustained release over a longer period.[4][7]

  • Reduced Skin Permeation: The microcapsule wall acts as a barrier, reducing the amount of DEB that is absorbed into the skin.[9][10][11] This not only prolongs the repellent's action but also enhances its safety profile by minimizing systemic exposure.[8][13] A study showed a 25-35% reduction in skin permeation for a microencapsulated DEET formulation compared to an ethanolic solution.[9][11]

Q3: What are the key parameters to consider when developing a controlled-release DEB formulation?

A3: Key parameters include:

  • Release Rate: The rate at which DEB is released from the formulation. This should be sufficient to provide a repellent vapor barrier without being excessively fast.

  • Encapsulation Efficiency: The percentage of DEB that is successfully encapsulated within the microparticles.

  • Particle Size and Morphology: These can influence the feel of the product on the skin and the release characteristics.

  • Stability: The formulation should be physically and chemically stable over its intended shelf life.

Q4: What in vitro and in vivo models are used to evaluate the duration of action of DEB formulations?

A4: A combination of in vitro and in vivo methods is used:

  • In Vitro Release Testing: Franz diffusion cells are commonly used to measure the release rate of DEB from the formulation through a synthetic or biological membrane.[9][11][14]

  • In Vitro Skin Permeation Studies: These studies also utilize Franz diffusion cells to quantify the amount of DEB that permeates through human or animal skin over a specific time period.[9][11]

  • In Vivo Efficacy Testing (Arm-in-Cage Tests): This is a standard method where a volunteer's arm, treated with the repellent, is exposed to a cage of mosquitoes.[15][16] The time until the first confirmed bite is recorded as the Complete Protection Time (CPT).[15][17]

  • Field Studies: These studies evaluate the repellent's performance in real-world conditions against wild mosquito populations.[17][18]

Data Presentation

Table 1: Comparison of Protection Times for Different DEET/DEPA Formulations

Formulation TypeActive IngredientConcentrationApplication RateTest SpeciesProtection Time (hours)Reference
Alcohol SolutionDEET20%0.5 mg/cm²Aedes aegypti4.00[18]
Liposphere LotionDEET20%0.5 mg/cm²Aedes aegypti5.00[18]
Alcohol SolutionDEPA20%0.5 mg/cm²Aedes aegypti4.00[18]
Liposphere LotionDEPA20%0.5 mg/cm²Aedes aegypti6.00[18]
Alcohol SolutionDEET20%0.3 mg/cm²Culex quinquefasciatus6.54[18]
Liposphere LotionDEET20%0.3 mg/cm²Culex quinquefasciatus8.42[18]
Alcohol SolutionDEPA20%0.3 mg/cm²Culex quinquefasciatus6.30[18]
Liposphere LotionDEPA20%0.3 mg/cm²Culex quinquefasciatus8.36[18]

Table 2: In Vitro Performance of Microencapsulated DEET Formulations

FormulationDEET Permeation Reduction (vs. Control)Effective Evaporation DurationReference
Microcapsule Formulation ANot specified< 35 hours[6][7]
Microcapsule Formulation B30%> 48 hours[6][7]
Polysaccharide Microcapsules25-35%Not specified[9][11]

Experimental Protocols

1. Protocol for Microencapsulation of DEB (Based on Polysaccharide Method)

This protocol is a generalized procedure based on the principles described in the literature.[11]

  • Materials: this compound (DEB), Carboxymethylcellulose (CMC), Benzalkonium chloride (BZK), Distilled water, High-speed stirrer/homogenizer.

  • Procedure:

    • Prepare a 1% aqueous solution of CMC.

    • Prepare a 1% aqueous solution of BZK.

    • Disperse the DEB (core material) in the 1% CMC solution at 60°C using a high-speed stirrer (e.g., 2000 rpm) to form a stable oil-in-water emulsion. The ratio of the core phase to the CMC solution can be, for example, 1:2 (g/g).

    • Once a stable emulsion is formed, add the 1% BZK solution to induce coacervation and form the microcapsule wall. A typical ratio would be 2g of BZK solution for every 5g of CMC solution used.

    • Continue stirring until the microcapsule formation is complete.

    • Cool the suspension to room temperature.

    • The resulting microencapsulated suspension can then be incorporated into a final formulation (e.g., lotion, cream).

2. Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is based on standard methods for testing the skin absorption of topical formulations.[9][11]

  • Apparatus and Materials: Franz diffusion cells, Human or animal skin membrane, Receptor solution (e.g., phosphate-buffered saline), DEB formulation, Positive control (e.g., DEB in ethanol), Analytical instrument for DEB quantification (e.g., HPLC).

  • Procedure:

    • Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the skin.

    • Fill the receptor compartment with the receptor solution and maintain the temperature at 37°C to simulate physiological conditions.

    • Apply a precise amount of the DEB formulation to the surface of the skin in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment for analysis.

    • Replace the withdrawn volume with fresh, pre-warmed receptor solution.

    • Analyze the concentration of DEB in the collected samples using a validated analytical method.

    • At the end of the experiment, recover any remaining formulation from the skin surface and extract DEB from the skin membrane to perform a mass balance analysis.

    • Calculate the cumulative amount of DEB permeated per unit area over time.

3. Protocol for Arm-in-Cage Efficacy Test

This protocol follows the general principles of standardized repellent testing guidelines.[15][16]

  • Materials: Test formulation, Control (vehicle without DEB), Mosquito cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti), Human volunteers, Stopwatch.

  • Procedure:

    • Recruit healthy adult volunteers and obtain informed consent.

    • Define a specific area on the volunteer's forearm for application (e.g., 3 x 5 cm).

    • Apply a standardized amount of the test formulation evenly to the defined area on one arm and the control to the same area on the other arm.

    • At specified time intervals after application (e.g., every 30 minutes), the volunteer will insert the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).

    • Record the number of mosquito landings and probes (attempts to bite).

    • The test is concluded for a specific formulation when a predetermined number of bites occur (e.g., the first confirmed bite).

    • The Complete Protection Time (CPT) is the time from application until the end of the last bite-free exposure period.

Mandatory Visualizations

DEB_Mechanism_of_Action cluster_mosquito Mosquito Olfactory System cluster_environment Environment Odorant Receptor Neuron Odorant Receptor Neuron Ion Channel Ion Channel Odorant Receptor Neuron->Ion Channel Opens Odorant Receptor (OR) Odorant Receptor (OR) Odorant Receptor (OR)->Odorant Receptor Neuron Signal Transduction Behavioral Response Behavioral Response Ion Channel->Behavioral Response Leads to Attraction Human Odors Human Odors Human Odors->Odorant Receptor (OR) Activates DEB Vapor DEB Vapor DEB Vapor->Odorant Receptor Neuron May directly activate/inhibit DEB Vapor->Odorant Receptor (OR) Blocks/Interferes with Formulation_Development_Workflow Start Start Define Target Product Profile Define Target Product Profile Start->Define Target Product Profile Pre-formulation Studies Pre-formulation Studies Define Target Product Profile->Pre-formulation Studies Formulation Development Formulation Development Pre-formulation Studies->Formulation Development Stability Testing Stability Testing Formulation Development->Stability Testing In Vitro Evaluation In Vitro Evaluation Formulation Development->In Vitro Evaluation Optimization Optimization Stability Testing->Optimization In Vivo Efficacy Testing In Vivo Efficacy Testing In Vitro Evaluation->In Vivo Efficacy Testing In Vitro Evaluation->Optimization Scale-up & Manufacturing Scale-up & Manufacturing In Vivo Efficacy Testing->Scale-up & Manufacturing In Vivo Efficacy Testing->Optimization End End Scale-up & Manufacturing->End Optimization->Formulation Development

References

Addressing skin irritation and sensitization potential of N,N-Diethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the skin irritation and sensitization potential of N,N-Diethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects on the skin?

A1: this compound is a chemical compound that has been used as an insect repellent.[1][2][3] Safety Data Sheets (SDS) for this compound and its structural analog N,N-Diethyl-m-toluamide (DEET) indicate a potential for skin irritation.[4][5] Reported side effects can include redness, rash, and itching.[1] However, a study on a cream containing 12% N,N-diethyl-benzamide reported no adverse reactions such as itching or irritation in human volunteers.[2]

Q2: What is the difference between skin irritation and skin sensitization?

A2: Skin irritation is a direct localized inflammatory reaction of the skin to a substance, which is reversible. Skin sensitization, or allergic contact dermatitis, is an immune-mediated response that occurs after repeated exposure to a substance. The initial exposure (induction phase) may not cause a reaction, but subsequent exposures (elicitation phase) can trigger an allergic reaction.[6]

Q3: What is the Adverse Outcome Pathway (AOP) for skin sensitization?

A3: The AOP for skin sensitization is a conceptual framework that describes the sequence of key events from the initial chemical interaction with the skin to the final adverse effect of allergic contact dermatitis.[7][8][9][10] The key events are:

  • Molecular Initiating Event (MIE): The chemical (or its metabolite) covalently binds to skin proteins.

  • Keratinocyte Activation: This binding leads to stress signals in skin cells (keratinocytes).

  • Dendritic Cell Activation: Immune cells called dendritic cells are activated.

  • T-cell Proliferation: Activated dendritic cells migrate to the lymph nodes and prime T-cells, leading to their proliferation.

Q4: Which are the recommended initial tests for assessing skin sensitization potential?

A4: The murine Local Lymph Node Assay (LLNA) is considered the first-choice method for in vivo testing.[11] For in vitro approaches, a combination of assays covering the key events of the AOP is recommended. These can include the Direct Peptide Reactivity Assay (DPRA) for the MIE, the KeratinoSens™ or LuSens™ assays for keratinocyte activation, and the h-CLAT for dendritic cell activation.

Q5: Are there non-animal alternatives for skin irritation testing?

A5: Yes, in vitro methods using reconstructed human epidermis (RhE) models, such as EpiDerm™, EPISKIN™, and SkinEthic™, are validated and accepted by regulatory bodies (e.g., OECD Test Guideline 439) as replacements for in vivo rabbit skin irritation tests.[6][12][13][14][15]

Data on this compound and Analogs

Due to the limited publicly available quantitative data specifically for this compound's skin irritation and sensitization, data from its well-studied analog, N,N-Diethyl-m-toluamide (DEET), is often considered for preliminary assessment.

Table 1: Summary of Skin Effects of this compound and DEET

CompoundEndpointSpeciesObservationsReference(s)
This compoundRepellent Efficacy & Skin ReactionHumanA 12% cream provided effective mosquito repellency with no reported itching or irritation.[2]
This compound (TRIG)Repellent EfficacyHumanA 15% formulation provided over 90% protection against mosquitoes for about 6 hours.[3]
DEETSkin IrritationHumanCan cause skin irritation, though this is considered rare.[4]
DEETSkin SensitizationGuinea Pig, RabbitNot found to be a skin sensitizer in animal studies.[4]

Table 2: Quantitative Data from a Study on this compound-containing Repellent Cream

FormulationActive IngredientApplication DoseProtection Time (Anopheles)Protection Time (Aedes)Reported Adverse Skin ReactionsReference
Advanced Odomos12% this compound10 mg/cm²Up to 11 hoursApprox. 6 hoursNone[2]

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This protocol provides a general outline. Specific details may vary depending on the RhE model used.

  • RhE Tissue Preparation: Tissues are received and pre-incubated in maintenance medium at 37°C, 5% CO₂ for 24 hours.

  • Test Chemical Application:

    • For liquids, apply 25 µL of the undiluted test chemical to the surface of the epidermis.

    • For solids, apply 25 mg wetted with 25 µL of deionized water to ensure uniform contact.

    • Negative control (e.g., PBS) and positive control (e.g., 5% Sodium Dodecyl Sulfate) are tested in parallel.

  • Exposure and Incubation: Tissues are exposed to the test chemical for 60 minutes at room temperature.

  • Rinsing: After exposure, the tissues are thoroughly rinsed with PBS to remove the test chemical.

  • Post-Incubation: Tissues are transferred to fresh maintenance medium and incubated for 42 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Tissues are incubated with MTT solution (1 mg/mL) for 3 hours.

    • The formazan product is then extracted from the tissues using isopropanol.

  • Data Analysis: The optical density of the extracted formazan is measured spectrophotometrically. Cell viability is calculated as a percentage of the negative control. A chemical is classified as an irritant if the mean tissue viability is ≤ 50%.[6][15]

In Vivo Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD 429)
  • Animal Selection: Use female mice of a CBA/Ca or CBA/J strain.

  • Dose Formulation and Selection:

    • Prepare at least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil 4:1).

    • A preliminary screening may be necessary to determine the highest concentration that does not cause excessive local irritation or systemic toxicity.[16]

  • Application:

    • On days 1, 2, and 3, apply 25 µL of the test substance formulation (or vehicle control/positive control) to the dorsal surface of each ear.

  • T-cell Proliferation Measurement:

    • On day 6, inject each mouse intravenously with 250 µL of sterile PBS containing 20 µCi of ³H-methyl thymidine.

    • Five hours later, euthanize the animals.

  • Lymph Node Excision and Processing:

    • Excise the draining auricular lymph nodes from both ears of each mouse.

    • Prepare a single-cell suspension of lymph node cells for each mouse.

  • Measurement of Radioactivity:

    • Precipitate the DNA and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group.

    • A substance is considered a sensitizer if the SI is ≥ 3.[11]

Troubleshooting Guides

In Vitro Skin Irritation (RhE) Assay
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate tissues - Inconsistent application of test chemical.- Incomplete rinsing.- Air bubbles under the tissue.- Ensure precise and uniform application.- Follow a standardized and thorough rinsing procedure.- Carefully inspect for and remove any air bubbles.
Negative control viability is low - Contamination of medium or tissues.- Incorrect incubation conditions.- Tissues damaged during handling.- Use aseptic techniques.- Verify incubator temperature and CO₂ levels.- Handle tissues gently.
Positive control does not induce irritation - Inactive positive control solution.- Insufficient exposure time.- Prepare fresh positive control solution.- Verify the exposure time as per the protocol.
Test article is colored and interferes with MTT assay - The color of the chemical absorbs at the same wavelength as formazan.- Use a freeze-killed tissue control to subtract the background color.- Alternatively, HPLC can be used to quantify the formazan.[13]
Local Lymph Node Assay (LLNA)
IssuePossible Cause(s)Recommended Solution(s)
False-positive result (SI ≥ 3 for a non-sensitizer) - The test substance is an irritant, causing non-specific lymphocyte proliferation.[17][18][19]- Lipophilic substances can sometimes give false-positive results.[20]- Evaluate for signs of irritation at the application site.- Consider reducing the test concentration to a non-irritating level.- For lipophilic substances, interpret results with caution and consider data from other in vitro assays.
High variability within a dose group - Inconsistent application of the test substance.- Incomplete dissection of the lymph nodes.- Ensure accurate and consistent application volume and area.- Ensure technicians are proficient in the complete removal of the auricular lymph nodes.[11][21]
Positive control shows a weak or negative response - Inactive positive control.- Incorrect vehicle used for the positive control.- Use a fresh, properly stored positive control.- Ensure the vehicle is appropriate and does not interfere with the positive control.
Systemic toxicity observed in animals - The applied dose is too high.- Conduct a preliminary dose-range finding study to determine the maximum tolerated dose.[16]

Visualizations

Signaling Pathway

AOP_Skin_Sensitization cluster_0 Molecular/Cellular Level cluster_1 Organ Level MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE1 Key Event 1: Keratinocyte Activation MIE->KE1 KE2 Key Event 2: Dendritic Cell Activation KE1->KE2 KE3 Key Event 3: T-Cell Proliferation in Lymph Node KE2->KE3 AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO

Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.

Experimental Workflow

In_Vitro_Skin_Irritation_Workflow start Start: Receive RhE Tissues preincubation Pre-incubation (24h, 37°C, 5% CO₂) start->preincubation application Apply Test Chemical, Positive Control, and Negative Control preincubation->application exposure Exposure Period (60 min, Room Temp) application->exposure rinse Rinse Tissues with PBS exposure->rinse postincubation Post-incubation (42h, 37°C, 5% CO₂) rinse->postincubation mtt MTT Assay (3h incubation) postincubation->mtt extraction Formazan Extraction mtt->extraction read Measure Optical Density extraction->read analysis Calculate % Viability and Classify read->analysis end End: Report Results analysis->end

Caption: Experimental Workflow for the In Vitro Skin Irritation Test (OECD 439).

Troubleshooting Logic

Troubleshooting_LLNA start Start: Unexpected LLNA Result check_pc Is Positive Control (PC) SI ≥ 3? start->check_pc check_vc Is Vehicle Control (VC) DPM abnormally high? check_pc->check_vc Yes pc_fail Action: Check PC preparation, storage, and vehicle. Repeat assay. check_pc->pc_fail No check_irritation Is there visible skin irritation at application site? check_vc->check_irritation No vc_fail Action: Check for VC contamination or inherent irritancy. Consider alternative vehicle. check_vc->vc_fail Yes irritant_positive Result likely a false positive due to irritation. Consider dose reduction or alternative assays. check_irritation->irritant_positive Yes valid_result Result is likely valid. Proceed with interpretation. check_irritation->valid_result No

Caption: Troubleshooting Flowchart for Unexpected LLNA Results.

References

Validation & Comparative

Comparative Efficacy of N,N-Diethylbenzamide vs. DEET Against Mosquitoes: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two prominent mosquito repellents, this guide synthesizes experimental data to compare the efficacy, mechanisms, and safety profiles of N,N-Diethylbenzamide and the current gold standard, N,N-Diethyl-3-methylbenzamide (DEET).

Introduction

N,N-Diethyl-3-methylbenzamide, commonly known as DEET, has been the most effective and widely used insect repellent for over half a century, having been developed for the U.S. Army in 1946.[1][2][3] Its broad-spectrum efficacy provides protection against a wide range of biting insects, including mosquitoes, ticks, and flies.[1][4] this compound (DEB) is another active ingredient found in commercial mosquito repellents.[5][6] While DEET is considered the benchmark, comparative studies evaluating the performance of this compound are crucial for identifying effective alternatives and advancing repellent technology. This guide provides a detailed comparison based on available experimental data.

Comparative Efficacy: Quantitative Data

Direct comparative studies have been conducted to evaluate the repellency of this compound against DEET. A key study evaluated a cream formulation containing 12% this compound ("Advanced Odomos") against a DEET cream. The results from both laboratory and field tests demonstrated a comparable performance between the two compounds, with no statistically significant difference in the percentage of protection at respective doses.[6][7]

Performance MetricThis compound (12% Cream)DEET (Cream, concentration not specified in study)Mosquito SpeciesTest TypeSource
Complete Protection Dose (Lab) 10 mg/cm² (1.2 mg a.i./cm²)Not specified, but performance was comparableAnopheles stephensiHuman-bait bioassay[6][7]
Complete Protection Dose (Lab) 12 mg/cm² (1.44 mg a.i./cm²)Not specified, but performance was comparableAedes aegyptiHuman-bait bioassay[6][7]
Complete Protection Time (Field) ~11 hours~11 hoursAnopheles spp.Human Landing Catch (whole night)[6][7]
Complete Protection Time (Field) ~6 hours~6.75 hoursAedes aegyptiHuman Landing Catch (day time)[7][8]
Percent Protection (Field, 10mg/cm²) 92.5%96.2%Aedes aegyptiHuman Landing Catch (day time)[8]

a.i. = active ingredient

Mechanism of Action

The precise mechanisms by which these repellents deter mosquitoes are complex and still under investigation.

DEET: The prevailing theories on DEET's mechanism of action suggest a multi-modal approach.[9] It does not simply block the mosquito's senses. Instead, DEET is believed to:

  • Confuse Receptors: Interfere with the olfactory receptors on a mosquito's antennae that detect human scents like lactic acid and carbon dioxide, effectively making the host difficult to locate.[3][4][9]

  • Act as a Contact Repellent: Possess a bitter taste that repels mosquitoes upon landing on the skin.[1][9]

  • Directly Activate Olfactory Neurons: Recent research indicates that mosquitoes can directly smell and avoid DEET, suggesting it activates specific odorant receptors (ORs) that trigger an avoidance response.[9][10]

This compound: The mechanism for this compound is less thoroughly studied but is presumed to be similar to DEET. It likely works by masking human scents that attract mosquitoes or by disrupting their ability to locate a host, thereby preventing them from landing on treated skin.[5]

DEET_Mechanism cluster_mosquito Mosquito Sensory System cluster_response Behavioral Response ORs Odorant Receptors (Antennae) Avoidance Host Avoidance ORs->Avoidance Chemoreceptors Contact Chemoreceptors (Tarsi/Mouthparts) NoBite No Biting Chemoreceptors->NoBite HostCues Human Odors (Lactic Acid, CO2) HostCues->ORs Attraction Skin DEET on Skin Skin->Chemoreceptors Contact Vapor DEET Vapor Vapor->ORs Interference/ Direct Detection

Caption: Proposed multi-modal mechanism of action for DEET.

Experimental Protocols

The data presented above was generated using standardized efficacy testing methods, primarily the human-bait arm-in-cage and field collection techniques.[6][7] These protocols are critical for generating reliable and comparable data.

Laboratory Bioassay (Arm-in-Cage Method)

This widely used method provides a direct measure of a repellent's ability to prevent mosquito landings and bites in a controlled environment.[10][11]

  • Objective: To determine the repellency and complete protection time of a topical formulation.

  • Materials & Methods:

    • Mosquitoes: Cages containing 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi), typically 5-10 days old and sugar-starved for at least 4 hours.[7][10]

    • Volunteers: Human subjects who have been screened for skin sensitivity.

    • Application: A precise amount of the repellent cream (e.g., concentrations ranging from 1 to 12 mg/cm²) is applied evenly to a defined area on a volunteer's forearm.[6] A control arm is typically treated with the formulation's base vehicle without the active ingredient.

    • Exposure: The treated forearm is inserted into the mosquito cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., hourly).[12]

    • Data Collection: The number of mosquitoes that land on and/or attempt to bite the exposed skin is recorded.

    • Endpoint: The test for a given dose concludes when a confirmed bite occurs, often followed by a second bite to confirm the failure of the repellent. The time from application to this endpoint is the Complete Protection Time (CPT).[10]

Repellent_Testing_Workflow cluster_prep Preparation cluster_test Testing Cycle (Hourly) cluster_eval Evaluation A1 Prepare Mosquito Cages (200-250 females) B1 Expose Treated Arm to Mosquitoes (3 min) A1->B1 A2 Screen Human Volunteers A3 Apply Repellent (Known mg/cm²) A2->A3 A4 Apply Control (Vehicle only) A2->A4 A3->B1 B2 Record Landings & Probes B1->B2 C1 First Confirmed Bite? B2->C1 C2 Continue Hourly Testing C1->C2 No C3 End Test for Dose C1->C3 Yes C2->B1 C4 Calculate Complete Protection Time (CPT) C3->C4

Caption: Standard workflow for the Arm-in-Cage repellent efficacy test.

Field Evaluation

Field trials are essential to validate laboratory findings under real-world conditions.

  • Objective: To determine the duration of protection against wild mosquito populations.

  • Method (Human Landing Catch):

    • Volunteers apply the test and control repellents to exposed skin (e.g., arms and legs).

    • They are positioned in an area with a natural mosquito population during peak activity hours (e.g., whole night for Anopheles, daytime for Aedes).[6]

    • As mosquitoes land on the volunteers to bite, they are collected using a torchlight and an aspirator.[6]

    • The number of mosquitoes collected from treated individuals is compared to those collected from untreated or control individuals to calculate the percentage of protection.

Comparative Safety & Toxicology

While both compounds are used in commercial repellents, comparative toxicity studies are important. An inhalation toxicity study in mice compared aerosols of this compound (DEB), N,N-diethylphenylacetamide (DEPA), and DEET.[13][14]

  • Respiratory Effects: Exposure to DEB aerosol at concentrations of 277 mg/m³ and above caused an irreversible depression in respiratory frequency in mice.[13][14] In contrast, DEET (and DEPA) did not cause respiratory depression up to concentrations of 950 mg/m³.[13][14]

  • Acute Toxicity: The acute LC₅₀ value for a 4-hour aerosol exposure in male mice was found to be >2.5 g/m³ for DEB, compared to 1369 mg/m³ for DEET.[13][14]

  • Human Skin Effects: In the efficacy studies cited, volunteers reported no adverse skin reactions such as itching or irritation from the this compound cream formulation.[6][7]

Based on this specific inhalation study, the authors concluded that DEET and DEPA are more suitable for use as insect repellents compared to DEB due to a lesser effect on respiratory parameters in acute exposure.[13][14]

Conclusion

The available evidence indicates that this compound is an effective mosquito repellent with a performance profile comparable to that of DEET in cream formulations against key mosquito vectors like Anopheles and Aedes species.[6][7] Laboratory and field trials show similar complete protection times when applied at appropriate dosages.[6][7] However, DEET remains the most extensively studied repellent, and some toxicological data suggests it may have a more favorable safety profile concerning respiratory effects upon inhalation compared to this compound.[13][14] For researchers and drug development professionals, this compound represents a viable active ingredient, though further comprehensive safety and efficacy studies against a wider range of arthropods are warranted to fully establish its position relative to the gold standard, DEET.

References

A Comparative Analysis of N,N-Diethylbenzamide and Natural Insect Repellents: Citronella and Fennel Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating global threat of vector-borne diseases necessitates the development and optimization of effective insect repellents. While synthetic repellents like N,N-Diethyl-3-methylbenzamide (DEET) have long been the standard, there is growing interest in naturally derived alternatives. This guide provides an objective comparison of the synthetic compound N,N-Diethylbenzamide (DEB), a close structural analog of DEET, against two widely recognized natural repellents: citronella oil and fennel oil. This analysis is supported by experimental data on their efficacy, detailed methodologies of key evaluative experiments, and visualizations of experimental workflows and proposed signaling pathways.

Performance Data: A Quantitative Comparison

The efficacy of insect repellents is primarily determined by their repellency percentage and complete protection time (CPT), which is the duration from application until the first confirmed insect bite. The following tables summarize quantitative data from comparative studies.

Table 1: Comparative Efficacy of DEB (as DEET), Citronella Oil, and Fennel Oil Against Aedes albopictus

Repellent (Concentration)Mean Repellency (%) at 0 hrMean Repellency (%) at 1 hrMean Repellency (%) at 2 hrComplete Protection Time (CPT) (minutes)
N,N-Diethyl-3-methylbenzamide (DEET) (24%)>90% (maintained for 6 hours)>90% (maintained for 6 hours)>90% (maintained for 6 hours)360
Citronella Oil (5%)97.971.457.710.5
Fennel Oil (5%)88.661.247.48.4

Data sourced from a laboratory study using the arm-in-cage method with Aedes albopictus mosquitoes.[1][2]

Table 2: Efficacy of this compound (DEB) Against Various Mosquito Species

Mosquito SpeciesDEB ConcentrationApplication RatePercent ProtectionComplete Protection Time (hours)
Anopheles stephensi12% (in cream)10 mg/cm²100%11
Aedes aegypti12% (in cream)12 mg/cm²100%6
Anopheles gambiae15%1.25 g (total application)100%Not specified
Aedes aegypti15%1.0 g (total application)100%Not specified
Anopheles arabiensis15%Recommended dose>90%~6
Culex quinquefasciatus15%Recommended dose>90%~6

Data compiled from multiple studies.[3][4][5][6]

Table 3: Efficacy of Citronella and Fennel Oil Against Various Mosquito Species

RepellentMosquito SpeciesConcentrationPercent RepellencyDuration
Citronella OilAedes aegypti, Anopheles dirus, Culex quinquefasciatus100%Complete ProtectionUp to 120 minutes
Fennel Oil (aerosol)Mixed species (field)5%84%at 90 minutes
Fennel Oil (cream)Mixed species (field)8%70%at 90 minutes

Data compiled from multiple studies.[7][8][9]

Experimental Protocols

The following are detailed methodologies for two standard laboratory tests used to evaluate the efficacy of insect repellents.

Arm-in-Cage Test

The arm-in-cage test is a standard method for assessing the CPT of topical repellents.[10][11][12][13][14]

Objective: To determine the duration of complete protection provided by a repellent formulation against host-seeking female mosquitoes.

Materials:

  • Test cages (e.g., 40x40x40 cm)

  • 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus), 5-10 days old, sugar-starved for at least 4 hours.

  • Repellent formulation to be tested.

  • Control substance (e.g., ethanol or the base lotion without the active ingredient).

  • Human volunteers.

  • Protective gloves.

Procedure:

  • Volunteer Preparation: A defined area of the volunteer's forearm is marked for application of the repellent. The rest of the arm and hand are covered with a protective glove.

  • Repellent Application: A standardized amount of the repellent is applied evenly to the marked area of the skin. A control substance is applied to the other arm or to a different volunteer's arm.

  • Exposure: At 30-minute intervals, the treated forearm is inserted into the cage of mosquitoes for a fixed period (e.g., 3 minutes).

  • Data Collection: The time to the first confirmed mosquito landing or bite is recorded. A confirmed bite is often defined as one bite followed by a second bite within the same or next exposure period.

  • Endpoint: The test is concluded for a specific repellent when a confirmed bite occurs. The CPT is the time from application to the first confirmed bite.

Y-Tube Olfactometer Test

The Y-tube olfactometer is used to assess the spatial repellency or attractancy of volatile compounds.[15][16][17][18][19]

Objective: To determine if a volatile chemical repels or attracts insects in a two-choice paradigm.

Materials:

  • Y-tube olfactometer.

  • Air supply (purified and humidified).

  • Flow meters.

  • Test chamber for introducing the volatile chemical.

  • Control chamber (containing only the solvent).

  • Host-seeking insects.

Procedure:

  • System Setup: The Y-tube is positioned horizontally. A constant, clean, and humidified airflow is passed through both arms of the olfactometer.

  • Stimulus Introduction: The test repellent (e.g., applied to a filter paper) is placed in the test chamber connected to one arm of the Y-tube. The control chamber with the solvent is connected to the other arm.

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Choice Observation: The insect is allowed a set amount of time to move upwind and choose one of the arms. The first choice is recorded.

  • Data Analysis: The number of insects choosing the repellent-treated arm versus the control arm is recorded over multiple trials with different insects. A significant preference for the control arm indicates repellency.

Visualizing Methodologies and Mechanisms

To further elucidate the experimental processes and the proposed mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Arm_in_Cage cluster_prep Preparation cluster_test Testing cluster_data Data Analysis Volunteer Volunteer Preparation Repellent Repellent Application Volunteer->Repellent Standardized Application Exposure Periodic Exposure to Mosquitoes Repellent->Exposure 30 min intervals Observation Observation for Landing/Biting Exposure->Observation Observation->Exposure No Bite RecordTime Record Time of First Bite Observation->RecordTime Bite Confirmed CalculateCPT Calculate Complete Protection Time (CPT) RecordTime->CalculateCPT Experimental_Workflow_Y_Tube cluster_setup Setup cluster_trial Trial cluster_analysis Analysis Airflow Establish Clean Airflow Stimulus Introduce Repellent and Control Airflow->Stimulus Release Release Insect at Base Stimulus->Release Choice Observe Insect's Choice of Arm Release->Choice Record Record Choice Choice->Record Analyze Analyze Preference Data Record->Analyze Multiple Trials Signaling_Pathways cluster_deb This compound (DEB) - 'Confusant' Effect cluster_natural Natural Repellents (Citronella/Fennel Oil) - 'Masking' Effect DEB DEB Molecules OR_DEB Odorant Receptor (OR) DEB->OR_DEB Interferes with Binding/Gating Neuron_DEB Olfactory Receptor Neuron OR_DEB->Neuron_DEB Altered Signal Brain_DEB Insect Brain Neuron_DEB->Brain_DEB Confused Signal Behavior_DEB Behavior_DEB Brain_DEB->Behavior_DEB Repulsion/Disorientation HostCue_DEB Host Odor HostCue_DEB->OR_DEB Binds Natural Volatile Molecules OR_Natural Odorant Receptor (OR) Natural->OR_Natural Masks Host Odor by Overwhelming Receptors Neuron_Natural Olfactory Receptor Neuron OR_Natural->Neuron_Natural Signal of Natural Compound Brain_Natural Insect Brain Neuron_Natural->Brain_Natural No Host Signal Detected Behavior_Natural Behavior_Natural Brain_Natural->Behavior_Natural Repulsion/Host Avoidance HostCue_Natural Host Odor HostCue_Natural->OR_Natural Binds

References

A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of N,N-Diethylbenzamide in Commercial Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of N,N-Diethylbenzamide (DEB) in commercial products, primarily insect repellents. Due to the prevalence and extensive validation data available for its structural analog, N,N-Diethyl-m-toluamide (DEET), this guide will utilize DEET as a representative analyte to demonstrate the method's performance and validation. The principles and methodologies described are directly applicable to the analysis of DEB.

The guide will also explore alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering a comparative analysis of their respective strengths and limitations in the quality control of these commercial formulations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely adopted technique for the routine analysis of active ingredients in pharmaceutical and cosmetic formulations.[1] Its suitability for non-volatile and thermally labile compounds makes it an ideal choice for the analysis of benzamide derivatives like DEB and DEET.[2]

Experimental Protocol: HPLC-UV for DEET/DEB Analysis

This protocol is a composite of several validated methods for the analysis of DEET in commercial products such as lotions, gels, and solutions.[1][3]

1.1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system equipped with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (pH 4.5) in a ratio of 45:10:45 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 270 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30 °C.

1.1.2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of DEET or DEB reference standard in the mobile phase in a 25 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 2.5 to 100 µg/mL.[3]

  • Sample Preparation:

    • Accurately weigh a portion of the commercial product (e.g., lotion, gel) equivalent to about 10 mg of the active ingredient.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte.[1]

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the determination of DEET, which are expected to be comparable for DEB.

Validation ParameterTypical Performance DataReference
Linearity Range 2.5 - 100 µg/mL[3]
Correlation Coefficient (r²) > 0.999[4]
Accuracy (% Recovery) 99.5 - 100.2%[3]
Precision (RSD%) < 2%[3]
Limit of Detection (LOD) 0.03 mg/mL[5]
Limit of Quantitation (LOQ) 0.09 mg/L[6]
Workflow for HPLC-UV Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC-UV method as per ICH guidelines.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome prep_standards Prepare Standard Solutions chrom_analysis Chromatographic Analysis prep_standards->chrom_analysis prep_samples Prepare Sample Solutions prep_samples->chrom_analysis linearity Linearity & Range chrom_analysis->linearity accuracy Accuracy chrom_analysis->accuracy precision Precision (Repeatability & Intermediate) chrom_analysis->precision specificity Specificity chrom_analysis->specificity lod_loq LOD & LOQ chrom_analysis->lod_loq robustness Robustness chrom_analysis->robustness validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report

Workflow for HPLC-UV Method Validation.

Comparison with Alternative Analytical Methods

While HPLC-UV is a highly suitable method, other techniques can also be employed for the analysis of DEB in commercial products. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or high-throughput screening.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2]

  • Advantages:

    • High Sensitivity and Selectivity: GC-MS can offer lower detection limits compared to HPLC-UV.[5]

    • Structural Confirmation: The mass spectrometer provides fragmentation patterns that can definitively identify the analyte.[7]

  • Disadvantages:

    • Volatility Requirement: GC-MS is suitable only for volatile and thermally stable compounds. While DEB is amenable to GC analysis, derivatization may sometimes be required.[2]

    • Complexity: The instrumentation and data analysis can be more complex than HPLC-UV.[7]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light.[6]

  • Advantages:

    • Simplicity and Speed: This method is generally faster and requires less complex instrumentation than HPLC or GC-MS.[6]

    • Cost-Effective: The operational costs are typically lower.

  • Disadvantages:

    • Lack of Specificity: The technique is prone to interference from other components in the sample matrix that absorb at the same wavelength.[8] This makes it less suitable for complex formulations without extensive sample cleanup.

    • Lower Sensitivity: Generally less sensitive than chromatographic methods.

Comparative Summary of Analytical Methods

The following table provides a comparative overview of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detection.Chromatographic separation of volatile compounds followed by mass spectrometric detection.Measurement of light absorbance.
Specificity HighVery HighLow to Moderate
Sensitivity GoodExcellentModerate
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Primary Application Routine quality control, stability studies.Confirmatory analysis, impurity profiling, analysis of volatile compounds.Preliminary analysis, simple formulations.

Logical Workflow for Method Selection

The selection of an appropriate analytical method depends on a variety of factors, including the sample matrix, the required level of sensitivity and specificity, and the available resources. The following diagram illustrates a decision-making workflow for choosing between HPLC-UV, GC-MS, and UV-Vis spectrophotometry.

Method_Selection_Workflow start Define Analytical Need is_complex Complex Matrix? start->is_complex need_confirmation Structural Confirmation Needed? is_complex->need_confirmation Yes uvvis Use UV-Vis Spectrophotometry is_complex->uvvis No is_volatile Analyte Volatile & Thermally Stable? need_confirmation->is_volatile Yes hplc Use HPLC-UV need_confirmation->hplc No gcms Use GC-MS is_volatile->gcms Yes consider_hplc Consider HPLC-UV is_volatile->consider_hplc No

Decision Workflow for Analytical Method Selection.

References

Cross-Validation of GC-MS and HPLC Methods for N,N-Diethylbenzamide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents an objective cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of N,N-Diethylbenzamide (DEB). The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and drug development. This document provides a detailed comparison of these two common chromatographic methods, supported by experimental data from studies on DEB and structurally similar compounds, to aid in methodology selection.

Principles and Applicability

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[1] The separation is based on the differential partitioning of the analyte between the two phases. HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds without the need for chemical derivatization.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] In GC, a gaseous mobile phase carries the vaporized sample through a separating column.[1] This technique is ideal for volatile and thermally stable compounds.[1][2] For less volatile compounds, a derivatization step may be necessary to increase volatility.[2]

Experimental Protocols

Detailed methodologies for GC-MS and HPLC analysis of this compound and its analogues are outlined below. These protocols are based on established methods found in the scientific literature.

HPLC Method Protocol

A representative HPLC method for the analysis of N,N-diethyl-3-methylbenzamide (DEET), a compound structurally similar to DEB, is as follows:

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., Nucleosil 7 C18).[3]

  • Mobile Phase: An isocratic elution with a mixture of methanol and water (57:43 v/v) or water and acetonitrile (80:20 v/v).[3][4] For mass spectrometry compatibility, any acid like phosphoric acid should be replaced with formic acid.[5]

  • Flow Rate: 1.0 mL/min or 0.3 mL/min.[3][4]

  • Injection Volume: Typically 10-20 µL.

  • Detection: UV detection at 210 nm or 220 nm.[3][4]

  • Sample Preparation: Samples are typically diluted in the mobile phase before injection.[4]

GC-MS Method Protocol

A general GC-MS method suitable for the analysis of DEB and its analogues is described below:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column such as a DV-5MS (30 m × 0.25 mm × 0.25 µm).[6]

  • Carrier Gas: High-purity helium at a constant flow rate (e.g., 1.0 mL/min).[6]

  • Injection: Split injection is commonly used with a split ratio of 100:1.[6]

  • Injector Temperature: 280°C.[6]

  • Oven Temperature Program: An initial temperature of 150°C held for a few minutes, followed by a temperature ramp up to 280°C.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: The mass spectrometer identifies compounds based on their unique mass spectra.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data for HPLC and GC-MS methods based on validation studies of this compound and related compounds.

Validation ParameterHPLCGC-MSRemarks
Linearity (r²) > 0.998[3][4]> 0.99[7]Both techniques exhibit excellent linearity over a defined concentration range.
Accuracy (Recovery %) 89.2 - 111.6%[4]80 - 98%[7]Both methods demonstrate good accuracy, though matrix effects can influence recovery.
Precision (RSD %) < 2%[3]< 2%[7]Both methods show high precision.
Limit of Quantification (LOQ) 0.09 mg/L (90 ng/mL)[4]Not explicitly found for DEB, but generally in the low ng/mL to pg/mL range.GC-MS can often achieve lower detection limits, particularly for volatile compounds.

Workflow Visualization

The generalized experimental workflows for both HPLC and GC-MS analysis are depicted in the following diagrams.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/DAD Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Vaporization & Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Spectral Identification & Quantification DataAcquisition->Identification

References

A Comparative Toxicological Assessment of N,N-Diethylbenzamide and Other Leading Synthetic Repellents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicological profiles of N,N-Diethylbenzamide (DEB) and other prominent synthetic insect repellents, including N,N-diethyl-3-methylbenzamide (DEET), Icaridin (also known as Picaridin), and IR3535® (Ethyl butylacetylaminopropionate). The assessment is based on experimental data from peer-reviewed literature and regulatory evaluations, tailored for researchers, scientists, and professionals in drug development.

Overview of Synthetic Repellents

Synthetic insect repellents are crucial for public health, offering protection against vector-borne diseases. Their safety and toxicological profiles are of paramount importance. While DEET has long been the gold standard, alternatives like Icaridin and IR3535 have gained prominence due to favorable safety characteristics.[1][2][3] this compound (DEB) is another synthetic repellent whose toxicological profile warrants comparative analysis.

  • N,N-diethyl-3-methylbenzamide (DEET): Developed in 1957, DEET is the most widely studied and used repellent.[4] It is known for its broad-spectrum efficacy and long duration of protection.[5] However, concerns have been raised regarding skin irritation and rare instances of neurotoxicity, particularly with improper use.[6][7][8]

  • Icaridin (Picaridin): Introduced in the 1980s, Icaridin offers efficacy comparable to DEET but with a more favorable toxicological profile.[2][9] It is odorless, non-greasy, and has a low potential for skin irritation.[9][10] The World Health Organization (WHO) recommends Icaridin as a safe and effective repellent.[9]

  • IR3535® (Ethyl butylacetylaminopropionate): Developed in the 1970s, IR3535 is a biopesticide derived from the amino acid β-alanine.[11][12] It has an excellent safety record and is considered practically non-toxic to humans, including children, though it can cause eye irritation.[11][13][14]

  • This compound (DEB): A synthetic aromatic amide, DEB has been evaluated for its repellent properties and toxicity. Comparative studies, particularly regarding inhalation toxicity, suggest it may pose greater respiratory risks than DEET under certain exposure conditions.[15][16][17]

Quantitative Toxicity Data Comparison

The following tables summarize key quantitative toxicity data for the selected synthetic repellents. Data is primarily derived from studies on mammalian models (e.g., rats, mice, rabbits).

Table 1: Acute Toxicity Data (LD50 & LC50)

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (4-hr, Mouse)
DEB Data not availableData not available>2500 mg/m³[15][17]
DEET ~2000 - 3664 mg/kg[18]4280 mg/kg[18]1369 mg/m³[15][17]
Icaridin Low acute toxicity[19]Low acute toxicity[19]Low acute toxicity[19]
IR3535 Practically non-toxic[11]Slightly toxic[11]Practically non-toxic[11]

Table 2: Irritation and Sensitization Profile

CompoundSkin IrritationEye IrritationDermal Sensitization
DEB Data not availableData not availableData not available
DEET Slight to moderate[18]Moderate to severe[18][20]Not a sensitizer[18]
Icaridin Non-irritating[19]Moderately irritating[19]Not a sensitizer[19]
IR3535 Non-irritating[11]Severe irritant[11][13]Not a sensitizer[11]

Toxicological Endpoint Analysis

Neurotoxicity:

  • DEET: Neurological effects in humans, such as seizures and encephalopathy, have been reported, although rarely and often linked to ingestion or applications inconsistent with label directions.[18][21] Animal studies at high doses have shown tremors and seizures.[21]

  • Icaridin: Studies have shown no evidence of neurological or developmental toxicity.[9] It is not known to produce the same nervous system toxicity as DEET.[14]

  • IR3535: Has a favorable safety profile with no significant neurotoxic effects reported.

  • DEB: A comparative inhalation study noted that DEB caused irreversible depression in respiratory frequency in mice at concentrations of 277 mg/m³ and above, a harmful effect on respiratory parameters not observed with DEET at similar concentrations.[15][16][17]

Genotoxicity and Carcinogenicity:

  • DEET: Long-term dietary studies in rats and mice found no evidence of carcinogenicity.[4][21] While some studies have investigated its genotoxic potential, there is no conclusive evidence linking it to cancer under normal use.[22][23]

  • Icaridin: No evidence of genotoxicity has been found in studies.[9]

  • IR3535: The EPA has stated that IR3535 is practically non-toxic, with no significant long-term toxicity concerns.[11]

  • DEB: Comprehensive genotoxicity and carcinogenicity data are not as readily available as for the other repellents.

Experimental Protocols

The data presented in this guide are derived from standardized toxicological testing protocols, primarily following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (e.g., OECD 425): This method involves the administration of the test substance to fasted animals in a sequential manner. The "Up-and-Down Procedure" uses a smaller number of animals to estimate the LD50 (the dose lethal to 50% of the test population). Observations of toxic effects and mortality are recorded for up to 14 days.

  • Acute Dermal Toxicity (e.g., OECD 402): The test substance is applied to a shaved area of the skin of the test animal (typically rabbits or rats) for 24 hours. The dermal LD50 is determined by observing mortality and systemic toxic effects over a 14-day period.

  • Acute Inhalation Toxicity (e.g., OECD 403): Animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration (typically 4 hours). The LC50 (the concentration lethal to 50% of the test population) is determined by monitoring for mortality and signs of toxicity during and after exposure.

  • Dermal and Eye Irritation (Draize Test, e.g., OECD 404 & 405): For skin irritation, the substance is applied to a small patch of skin on an animal (usually a rabbit) and observed for signs of erythema (redness) and edema (swelling) over several days. For eye irritation, a small amount of the substance is applied to one eye of the animal, with the other eye serving as a control. The eyes are examined for redness, swelling, and corneal opacity.

Visualized Workflows and Pathways

The following diagrams illustrate common workflows and biological pathways relevant to toxicological assessment.

Experimental_Workflow_for_Toxicity_Assessment cluster_3 Phase 4: Risk Assessment oral Acute Oral Toxicity (LD50) skin_irr Skin Irritation oral->skin_irr dermal Acute Dermal Toxicity (LD50) eye_irr Eye Irritation dermal->eye_irr inhalation Acute Inhalation Toxicity (LC50) skin_sens Skin Sensitization inhalation->skin_sens subchronic Sub-chronic Toxicity (90-day study) skin_irr->subchronic chronic Chronic Toxicity & Carcinogenicity eye_irr->chronic risk Human Health Risk Assessment subchronic->risk chronic->risk repro Reproductive & Developmental Toxicity repro->risk geno Genotoxicity geno->risk

Caption: General workflow for chemical toxicity assessment.

Xenobiotic_Metabolism_Pathway cluster_0 Phase I Metabolism (Functionalization) cluster_1 Phase II Metabolism (Conjugation) Repellent Xenobiotic (e.g., Repellent) CYP450 Cytochrome P450 (Oxidation, Reduction, Hydrolysis) Repellent->CYP450 Metabolite1 Intermediate Metabolite CYP450->Metabolite1 Conjugation Conjugation Enzymes (e.g., UGT, GST) Metabolite1->Conjugation Metabolite2 Water-Soluble Conjugate Conjugation->Metabolite2 Excretion Excretion (Urine, Feces) Metabolite2->Excretion

Caption: Simplified pathway of xenobiotic metabolism in the liver.

Conclusion

Based on available data, Icaridin and IR3535 generally exhibit a more favorable toxicological profile compared to DEET, particularly concerning skin and eye irritation.

  • Icaridin stands out for its low acute toxicity, lack of skin irritation, and absence of neurotoxic or genotoxic effects in studies, making it a strong alternative to DEET.[9]

  • IR3535 has an exceptional long-term safety record and is considered practically non-toxic, though its potential for severe eye irritation is a notable hazard.[11][24]

  • DEET remains a highly effective repellent, but its potential for skin irritation and rare, but serious, neurological side effects necessitate careful adherence to usage guidelines.[18][21][25]

  • This compound (DEB) appears to present a higher risk in terms of inhalation toxicity compared to DEET, with studies indicating a potential for irreversible respiratory depression in animal models.[15][17] This suggests that DEB may be a less suitable candidate for aerosolized repellent formulations.

For researchers and drug development professionals, the choice of a repellent active ingredient should be guided by a thorough risk-benefit analysis, considering the target user population, the required duration of protection, and the specific toxicological profile of each compound. Icaridin and IR3535 represent significant advancements in repellent safety, while the established efficacy of DEET must be weighed against its known toxicological properties. Further research into the chronic exposure effects and specific metabolic pathways of newer compounds like DEB is warranted.

References

Unveiling the Structure-Activity Relationship of N,N-Diethylbenzamide Analogs as Insect Repellents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N,N-Diethylbenzamide (DEB) analogs as insect repellents, offering insights into their structure-activity relationships (SAR). This analysis is supported by experimental data, detailed methodologies, and visual representations of key concepts to facilitate a deeper understanding of the design and development of novel repellent compounds.

N,N-Diethyl-m-toluamide (DEET) has long been the gold standard for insect repellents, but the quest for equally effective or superior alternatives with improved properties continues to drive research. This compound and its analogs represent a promising class of compounds in this pursuit. Understanding how subtle changes in their chemical structure influence their repellent efficacy is paramount for the rational design of new and improved personal protective measures against disease-carrying insects.

Comparative Repellent Activity of this compound Analogs

The repellent efficacy of various this compound analogs has been evaluated against several medically important mosquito species. The following tables summarize the quantitative data from key studies, providing a comparative overview of their performance against DEET and other related compounds.

Compound/AnalogMosquito SpeciesAssay TypeKey FindingsReference
This compound (DEB) Aedes aegyptiArm-in-cageProvided about 1.5 hours of protection.[1]
N,N-Diethyl-3-methylbenzamide (DEET) Aedes aegyptiArm-in-cageProvided 6.0 hours of protection.[1]
N,N-Diethylphenylacetamide (DEPA) Aedes aegyptiArm-in-cageProvided 5.0 hours of protection.[1]
N,N-Diethyl-2-[3-(trifluoromethyl)phenyl]acetamide Aedes aegyptiIn vitro membrane feedingSignificantly better repellency than DEET.[2]
N,N-Diethyl-2-[3-(trifluoromethyl)phenyl]acetamide Anopheles stephensiIn vitro membrane feedingSlightly improved efficacy compared to DEET.[2]
N,N-Diethyl-3-hydroxybenzamide Aedes aegypti & Anopheles stephensiIn vitro membrane feedingPoor repellent.[2]
TRIG (15% this compound) Anopheles gambiaeLaboratory arm-in-cage100% protection at 1.25 g.[3]
DEET (20%) Anopheles gambiaeLaboratory arm-in-cage100% protection at 0.75 g.[3]
TRIG (15% this compound) Aedes aegyptiLaboratory arm-in-cage100% protection at 1.0 g.[3]
DEET (20%) Aedes aegyptiLaboratory arm-in-cage100% protection at 0.5 g.[3]
TRIG (15% this compound) Anopheles arabiensis & Culex quinquefasciatusField test (Human Landing Catch)>90% protection, ~6 hours Complete Protection Time (CPT).[3]
DEET (20%) Anopheles arabiensis & Culex quinquefasciatusField test (Human Landing Catch)>90% protection, ~6 hours Complete Protection Time (CPT).[3]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for interpreting the results and designing future experiments. Below are detailed protocols for two key bioassays commonly employed in insect repellent research.

In Vitro Membrane Blood Feeding Assay (Modified)

This assay evaluates the intrinsic repellency of a compound by assessing its ability to prevent mosquitoes from feeding through a treated membrane.

  • Preparation of Test Compounds: Candidate repellent compounds are dissolved in a suitable solvent (e.g., ethanol) to create a range of concentrations.

  • Membrane Treatment: A defined volume of the test solution is applied to a feeder membrane (e.g., Baudruche membrane) and allowed to air dry. A control membrane is treated with the solvent alone.

  • Blood Meal Preparation: The membrane is stretched over a reservoir containing a blood meal (e.g., defibrinated animal blood) maintained at 37°C.

  • Mosquito Exposure: A cage containing a known number of non-blood-fed female mosquitoes (e.g., 50-100) is placed over the feeder.

  • Data Collection: The number of mosquitoes feeding through the membrane is recorded at regular intervals over a specific time period (e.g., 3 minutes).

  • Analysis: The effective concentration of the repellent is determined by comparing the feeding rates on the treated versus the control membranes.[2]

Arm-in-Cage Bioassay

This in vivo assay provides a more realistic evaluation of a repellent's performance on human skin.

  • Volunteer Recruitment: Human volunteers are recruited for the study.

  • Repellent Application: A precise amount of the repellent formulation (or a solution of the active ingredient in a solvent like ethanol) is applied evenly to a defined area of a volunteer's forearm. The other forearm serves as a control (either untreated or treated with the vehicle alone).[4]

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200) for a predetermined period (e.g., 3 minutes).[5][6]

  • Efficacy Assessment: The number of mosquito landings and/or probings (attempts to bite) is recorded. The primary endpoint is often the Complete Protection Time (CPT), which is the time from application until the first confirmed bite.[4][5]

  • Duration Testing: The exposure is typically repeated at regular intervals (e.g., every 30 or 60 minutes) to determine the duration of protection.[5]

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of a structure-activity relationship study and the key structural modifications influencing the repellent activity of this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement cluster_outcome Outcome A Lead Compound (this compound) B Analog Design (Structural Modification) A->B C Chemical Synthesis B->C D In Vitro Bioassays (e.g., Membrane Feeding) C->D E In Vivo Bioassays (e.g., Arm-in-Cage) D->E F Quantitative Data Collection (% Protection, CPT) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->B Iterative Refinement H QSAR Modeling (Optional) G->H I Identification of Optimized Repellents G->I H->B H->I

Figure 1. A generalized workflow for a structure-activity relationship (SAR) study of insect repellents.

Structural_Modifications cluster_core Core Structure cluster_mods Key Structural Modifications cluster_impact Impact on Repellency Core This compound A Ring Substituents (Position, Electronic Properties) Core->A B Amide Group Alterations (e.g., replacement of diethyl) Core->B C Linker Modification (e.g., N,N-diethylphenylacetamide) Core->C Impact Altered Repellent Activity (Increased, Decreased, or Unchanged) A->Impact B->Impact C->Impact

Figure 2. Key structural modifications influencing the repellent activity of this compound analogs.

Discussion of Structure-Activity Relationships

The collected data reveals several key insights into the SAR of this compound analogs:

  • Ring Substitution: The position and nature of substituents on the phenyl ring play a critical role in determining repellent activity. For instance, the methyl group in the meta-position of DEET is a key feature for its high efficacy. In contrast, the introduction of a hydroxyl group, as seen in N,N-diethyl-3-hydroxybenzamide, leads to a significant decrease in repellency.[2] Conversely, the introduction of a trifluoromethylphenyl group in N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide resulted in enhanced activity against Aedes aegypti.[2]

  • Amide Group: The N,N-diethylamide moiety is crucial for the repellent activity of this class of compounds. Modifications to this group generally lead to a reduction in efficacy.

  • Linker between the Ring and Amide: The nature of the linker between the aromatic ring and the amide group also influences repellency. For example, N,N-diethylphenylacetamide (DEPA), which has a methylene linker, shows comparable, though slightly lower, efficacy to DEET in some studies.[1][7]

References

A Comparative Guide to In Vitro and In Vivo Testing of N,N-Diethyl-meta-toluamide (DEET) Repellency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the repellency of N,N-Diethyl-meta-toluamide (DEET), the gold standard in insect repellents for over half a century.[1][2] Understanding the nuances, advantages, and limitations of each testing approach is crucial for the accurate assessment of existing repellents and the development of novel, effective alternatives.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, offering a comparative overview of DEET's efficacy under different testing conditions.

Table 1: In Vitro Repellency of DEET

Assay TypeMosquito SpeciesKey MetricDEET Concentration/DoseResult
Artificial Membrane FeederAnopheles gambiaeED500.95 µg/cm²50% reduction in landings[3][4]
Artificial Membrane FeederAnopheles gambiaeED954.12 µg/cm²95% reduction in landings[3][4]
Modified Membrane Blood FeedingAedes aegypti & Anopheles stephensiRepellency ComparisonNot SpecifiedDEET was used as a standard for comparison against 17 analogs[5]
A & K Large Cage BioassayAedes aegyptiMinimum Effective Dose (MED)19.3 µg/cm²Falls within the upper range of the in vivo cloth patch bioassay[6][7]
Attractive Blood-Feeding Device (Choice Test)Aedes albopictusResting Inhibition1%>95% inhibition of resting on the treated surface[8]
Attractive Blood-Feeding Device (Choice Test)Aedes albopictusBlood-Feeding Inhibition2%>95% blood-feeding inhibition[8]

Table 2: In Vivo Repellency of DEET

Assay TypeMosquito/Tick SpeciesKey MetricDEET Concentration/DoseResult
Arm-in-CageAedes aegyptiProtection Time1 ml of test compound9% of 4,137 compounds tested provided >3 hours of protection (DEET as a benchmark)[2]
Arm-in-CageAedes aegypti & Aedes albopictusReduction in AttractionCommercially available DEET productsSignificant reduction in attraction at all time points tested (0, 30, 120, 240 mins)[9]
Contact Repellency on Guinea Pig SkinAnopheles quadrimaculatusMortality (24h)10%98% mortality after 5-minute exposure[10]
Contact Repellency on Guinea Pig SkinAnopheles quadrimaculatusMedian Probing Time (PT50)0.1%, 1.0%, 10%Significantly longer probing times (12.5s, 12.1s, 19.1s) compared to control (6.8s)[10]
Finger and Forearm BioassaysIxodes scapularis (nymphs)Repellency DurationNot specifiedEffectively repelled nymphs for the full 6-hour duration of the study[11]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are outlined below.

In Vitro Assay: Artificial Membrane Feeding System

This method assesses the anti-feedant properties of a repellent without the use of live hosts.

Objective: To determine the dose-dependent repellency of DEET by measuring the reduction in mosquito landings and feeding on a treated artificial feeder.

Materials:

  • Mosquito cage

  • Artificial feeder (e.g., Hemotek® membrane feeding system) maintained at 34-37°C[3][4]

  • Collagen or other suitable membrane

  • Blood meal (e.g., defibrinated blood)

  • DEET solutions of varying concentrations

  • Control solution (e.g., ethanol)

  • Carbon dioxide (CO2) source (optional, but recommended for mosquito activation)[3][4]

Procedure:

  • Preparation: Prepare serial dilutions of DEET in a suitable solvent.

  • Feeder Setup: Fill the artificial feeder with the blood meal and stretch the membrane over the surface. Maintain the feeder at a constant, attractive temperature.

  • Repellent Application: Apply a known volume and concentration of the DEET solution evenly to the outer surface of the membrane. Prepare a control feeder with the solvent only.

  • Mosquito Activation: Introduce a pulse of CO2 into the mosquito cage to stimulate host-seeking behavior. Increasing CO2 levels can significantly increase mosquito landings.[3][4]

  • Exposure: Place the treated and control feeders on the mosquito cage.

  • Data Collection: Record the number of mosquitoes landing on and probing the membrane of each feeder over a defined period (e.g., 2 minutes).[4]

  • Analysis: Calculate the percent repellency for each DEET concentration by comparing the number of landings on the treated feeder to the control feeder. Determine metrics such as ED50 (the effective dose to repel 50% of mosquitoes).[3][4]

In Vivo Assay: Arm-in-Cage Test

This is a standard and widely accepted method for evaluating the efficacy of topical repellents on human skin.[1]

Objective: To determine the Complete Protection Time (CPT) of a DEET formulation against host-seeking female mosquitoes.

Materials:

  • Human volunteers

  • Cages containing 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti) aged 5-10 days.[1] Mosquitoes should be sugar-starved for at least 4 hours prior to testing.[1]

  • DEET formulation to be tested

  • Control substance (e.g., lotion base without DEET)

  • Timer

Procedure:

  • Volunteer Preparation: A defined area of the volunteer's forearm is marked for application. The rest of the arm and hand are covered.

  • Repellent Application: A measured amount of the DEET formulation is applied evenly to the marked area of the skin. A control substance is applied to the other arm or to a different volunteer.

  • Exposure: The treated forearm is inserted into the cage of mosquitoes.

  • Observation: The time until the first confirmed mosquito bite (or landing, depending on the protocol) is recorded. This is the Complete Protection Time.

  • Re-exposure (optional): The arm can be re-inserted at regular intervals to determine the duration of protection as the repellent wears off.

  • Ethical Considerations: All in vivo testing involving human subjects must be conducted under strict ethical guidelines and with informed consent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of DEET action and a typical experimental workflow.

DEET_Mechanism cluster_olfactory Olfactory Repellency (Vapor Phase) cluster_contact Contact Chemorepellency Host Odor Host Odor ORs Odorant Receptors (ORs) Host Odor->ORs Binds DEET_vapor DEET (vapor) DEET_vapor->ORs Modulates response Ir40a Ionotropic Receptor (Ir40a) DEET_vapor->Ir40a Activates ORN_Activation Olfactory Receptor Neuron Activation/Modulation ORs->ORN_Activation Ir40a->ORN_Activation Brain Antennal Lobe & Higher Brain Centers ORN_Activation->Brain Scrambled odor code Aversion Aversive Behavior Brain->Aversion DEET_contact DEET (contact) Tarsal_GRs Gustatory Receptors (GRs) on Legs (Tarsi) DEET_contact->Tarsal_GRs Activates bitter-sensitive neurons Proboscis_GRs Gustatory Receptors (GRs) on Proboscis DEET_contact->Proboscis_GRs Activates bitter-sensitive neurons GRN_Activation Gustatory Receptor Neuron Activation Tarsal_GRs->GRN_Activation Proboscis_GRs->GRN_Activation Contact_Aversion Avoidance/Anti-feedant Behavior GRN_Activation->Contact_Aversion

Caption: Proposed multi-modal mechanism of DEET repellency in mosquitoes.

Repellency_Testing_Workflow Start Start Test_Compound Prepare DEET Concentrations Start->Test_Compound Choose_Assay Select Assay Type Test_Compound->Choose_Assay In_Vitro In Vitro Assay (e.g., Membrane Feeder) Choose_Assay->In_Vitro High-throughput Screening In_Vivo In Vivo Assay (e.g., Arm-in-Cage) Choose_Assay->In_Vivo Real-world Efficacy Perform_Assay_Vitro Conduct Experiment (Controlled Environment) In_Vitro->Perform_Assay_Vitro Perform_Assay_Vivo Conduct Experiment (Human/Animal Host) In_Vivo->Perform_Assay_Vivo Data_Collection_Vitro Collect Data (Landings, Probing, Feeding %) Perform_Assay_Vitro->Data_Collection_Vitro Data_Collection_Vivo Collect Data (Protection Time, Landings) Perform_Assay_Vivo->Data_Collection_Vivo Analysis Statistical Analysis Data_Collection_Vitro->Analysis Data_Collection_Vivo->Analysis Results Compare Efficacy (ED50, CPT, etc.) Analysis->Results

Caption: Generalized workflow for testing the repellency of DEET.

Concluding Remarks

Both in vitro and in vivo testing methods provide valuable insights into the repellent properties of DEET. In vitro assays offer a high-throughput, standardized, and cost-effective means for initial screening and dose-response studies, avoiding the complexities and ethical considerations of using live subjects.[3][4] Conversely, in vivo tests provide a more realistic evaluation of a repellent's performance on skin, accounting for factors such as volatility, absorption, and interaction with host cues, which are critical for determining practical efficacy.[1] The choice of methodology should be guided by the specific research question, the stage of repellent development, and available resources. A comprehensive evaluation of a repellent's efficacy often involves a combination of both in vitro and in vivo approaches.

References

N,N-Diethylbenzamide: A Comparative Analysis of Protection Time Against Commercial Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature indicates that N,N-Diethylbenzamide (DEB), a common active ingredient in commercial insect repellents, demonstrates comparable efficacy to N,N-Diethyl-3-methylbenzamide (DEET), the long-standing gold standard in mosquito repellents. This guide provides a detailed comparison of DEB's protection time against other commercially available repellents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of Topical Repellents

The protection time afforded by topical repellents is a critical factor in their effectiveness in preventing vector-borne diseases. The following table summarizes the complete protection times of this compound (DEB) and other commercial repellents as observed in various laboratory and field studies.

Active IngredientConcentrationMosquito SpeciesProtection Time (Hours)Study Type
This compound (DEB) 12%Anopheles stephensiup to 11Laboratory & Field
This compound (DEB) 12%Aedes aegypti~6Laboratory & Field
This compound (DEB) 15%Anopheles arabiensis~6Field
This compound (DEB) 15%Culex quinquefasciatus~6Field
N,N-Diethyl-3-methylbenzamide (DEET)20%Anopheles arabiensis~6Field
N,N-Diethyl-3-methylbenzamide (DEET)20%Culex quinquefasciatus~6Field
N,N-Diethyl-3-methylbenzamide (DEET)23.8%Aedes aegypti~5Laboratory
Picaridin (KBR 3023)20%Anopheles gambiae> DEET & IR3535 (10h post-exposure)Field
IR353520%Aedes aegypti~3Laboratory
IR353520%Culex quinquefasciatus~6Laboratory
Oil of Lemon Eucalyptus (32% LEO)32%Mixed Species>3Field

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies to assess repellent efficacy. The primary methods utilized are the Arm-in-Cage test for laboratory settings and human-baited field tests.

Laboratory Efficacy Testing: The Arm-in-Cage Method

The Arm-in-Cage test is a widely accepted laboratory method for evaluating the complete protection time of topical repellents.

Procedure:

  • Volunteer Recruitment: Human volunteers are recruited for the study.

  • Repellent Application: A standardized dose of the repellent formulation (e.g., 1.0 ml per 600 cm² of skin) is applied evenly to a volunteer's forearm. The other arm serves as an untreated control.

  • Mosquito Exposure: At predetermined intervals (typically every 30 to 60 minutes), the treated forearm is exposed for a fixed duration (e.g., 3-5 minutes) inside a cage containing a specified number (e.g., 50-200) of host-seeking female mosquitoes of a particular species.

  • Endpoint Determination: The test continues until the first confirmed mosquito bite, which is defined as the first bite followed by a second bite within the same or subsequent exposure period. The time from application to the first confirmed bite is recorded as the complete protection time.

  • Data Analysis: The mean complete protection time is calculated across all volunteers for each repellent.

Key Parameters:

  • Mosquito Species: Common species used include Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus.

  • Mosquito Age and Condition: Typically, 5-15 day old, nulliparous (have not laid eggs) female mosquitoes that have been sugar-starved for a period are used to ensure motivation to bite.

  • Environmental Conditions: Temperature and humidity within the testing environment are controlled.

Field Efficacy Testing

Field studies are essential for evaluating repellent performance under real-world conditions.

Procedure:

  • Study Site Selection: The study is conducted in an area with a high population of wild mosquitoes.

  • Volunteer Participants: Human volunteers apply the test repellent at a specified dose to exposed skin.

  • Mosquito Collection: Volunteers perform human landing catches, where they expose their treated limbs and collect any mosquitoes that land on them using an aspirator before they bite.

  • Data Collection: The number of mosquitoes landing on treated and untreated volunteers is recorded over a specific period, often from dusk to dawn.

  • Efficacy Calculation: The percentage of protection is calculated by comparing the number of mosquitoes landing on treated individuals to the number landing on untreated controls. The complete protection time is the duration until the first confirmed bite.

Visualizing Experimental and Comparative Frameworks

To further elucidate the methodologies and comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_data Data Analysis cluster_conclusion Conclusion volunteer Volunteer Recruitment & Consent application Standardized Repellent Application volunteer->application repellent_prep Repellent Formulation Preparation repellent_prep->application mosquito_rearing Mosquito Rearing & Selection exposure Controlled Mosquito Exposure mosquito_rearing->exposure application->exposure observation Observation for Mosquito Landings/Bites exposure->observation record_time Record Time to First Bite observation->record_time calc_cpt Calculate Complete Protection Time (CPT) record_time->calc_cpt stat_analysis Statistical Analysis calc_cpt->stat_analysis efficacy_determination Determine Repellent Efficacy stat_analysis->efficacy_determination

Caption: Workflow for Determining Repellent Protection Time.

Repellent_Comparison cluster_synthetics Synthetic Repellents cluster_botanicals Botanical Repellents DEB This compound (DEB) DEET DEET DEB->DEET Comparable Efficacy Picaridin Picaridin DEB->Picaridin Indirect Comparison IR3535 IR3535 DEB->IR3535 Indirect Comparison OLE Oil of Lemon Eucalyptus DEB->OLE Indirect Comparison

Caption: Logical Comparison of DEB with Other Repellents.

Statistical analysis of the repellent efficacy of N,N-Diethylbenzamide and DEET

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive statistical analysis of the repellent efficacy of N,N-Diethylbenzamide (DEB) and N,N-Diethyl-m-toluamide (DEET), two prominent active ingredients in insect repellents. The following sections present a detailed comparison of their performance based on experimental data, outline the methodologies used in these studies, and visualize the underlying mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug and repellent development.

Data Presentation: Quantitative Comparison of Repellent Efficacy

The repellent efficacy of this compound and DEET has been evaluated in both laboratory and field settings against various mosquito species. The following tables summarize the key quantitative data from these studies, focusing on percentage protection and complete protection time (CPT).

Table 1: Laboratory Efficacy of this compound vs. DEET

Mosquito SpeciesRepellentConcentration/DosePercent ProtectionComplete Protection Time (Hours)Reference
Anopheles gambiaeThis compound (TRIG)1.25 g100%Not specified[1]
DEET0.75 g100%Not specified[1]
Aedes aegyptiThis compound (TRIG)1.0 g100%Not specified[1]
DEET0.5 g100%Not specified[1]
Anopheles stephensiThis compound (Advanced Odomos)10 mg/cm²100%>4[2][3]
DEET10 mg/cm²100%>4[2][3]
Aedes aegyptiThis compound (Advanced Odomos)12 mg/cm²100%~6[2][3]
DEET12 mg/cm²100%~6[2][3]
Aedes aegyptiDEET4.75%Not specified0.75 - 2[4]
DEET6.65%Not specified1.5 - 2.8[4]
DEET20%Not specified3 - 5.4[4]
DEET23.8%Not specified5[5]

Table 2: Field Efficacy of this compound vs. DEET

Mosquito SpeciesRepellentApplicationPercent ProtectionComplete Protection Time (Hours)Reference
Anopheles arabiensisThis compound (TRIG)Recommended dose>90%~6[1]
DEETRecommended dose>90%~6[1]
Culex quinquefasciatusThis compound (TRIG)Recommended dose>90%~6[1]
DEETRecommended dose>90%~6[1]
Anopheles spp.This compound (Advanced Odomos)10 mg/cm²100%up to 11[2][3]
DEET10 mg/cm²100%up to 11[2][3]
Aedes aegyptiThis compound (Advanced Odomos)>10 mg/cm²100%~6[2][3]
DEET>10 mg/cm²100%~6[2][3]

Experimental Protocols

The evaluation of repellent efficacy typically involves standardized laboratory and field-based methodologies. The "Arm-in-Cage" test is a widely accepted laboratory method for assessing the performance of topical repellents.[6][7][8][9][10]

Arm-in-Cage Test Protocol

The Arm-in-Cage test is a standard technique for evaluating the efficacy of mosquito repellents.[6] The primary objective of this method is to determine the Complete Protection Time (CPT), which is the duration from the application of the repellent until the first confirmed mosquito bite.[6][7]

Procedure:

  • Volunteer Preparation: A human volunteer's forearm is cleaned with soap and water to remove any interfering substances.[9] A specific area of the forearm is marked for repellent application.

  • Repellent Application: A measured dose of the repellent formulation (e.g., cream, lotion, or spray) is applied evenly to the designated skin area.[9]

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (typically 30 to 200).[6][7]

  • Observation: The number of mosquito landings and probing attempts on the treated skin is recorded for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[1][7]

  • Endpoint Determination: The test continues until the first confirmed bite occurs, which is often defined as one bite followed by another within a short timeframe.[7] The time elapsed from application to this point is recorded as the CPT.

Another established method for quantitative evaluation is the Klun & Debboun (K&D) module, which allows for the simultaneous comparison of multiple repellent doses or types on a single human subject.[11][12][13]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for repellent testing and the proposed signaling pathways for the mode of action of DEET and this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase volunteer Volunteer Recruitment & Preparation application Repellent Application on Forearm volunteer->application repellent Repellent Formulation & Dosing repellent->application mosquito Mosquito Rearing (Host-Seeking Females) exposure Exposure in Mosquito Cage mosquito->exposure application->exposure observation Observation of Landings & Probes exposure->observation cpt Determine Complete Protection Time (CPT) observation->cpt stats Statistical Analysis cpt->stats

Experimental Workflow for Arm-in-Cage Repellent Testing.

G cluster_olfactory Olfactory Mechanism (Vapor Phase) cluster_contact Contact Mechanism deet_vapor DEET Vapor or Odorant Receptors (ORs) on Antennae deet_vapor->or binds to inhibition Inhibition of Host Odor Detection (e.g., Lactic Acid) or->inhibition leads to confusion Neural Confusion or->confusion causes avoidance Smell and Avoid Response or->avoidance triggers deet_contact DEET on Skin chemo Unknown Chemoreceptors deet_contact->chemo activates repulsion Contact Repulsion chemo->repulsion results in

Proposed Signaling Pathways for DEET's Mode of Action.

G cluster_mechanism Proposed Mechanism of this compound deb This compound on Skin masking Masking of Human Scents deb->masking deterrence Deterrence from Landing on Treated Skin deb->deterrence disruption Disruption of Mosquito's Host-Seeking Ability masking->disruption

Proposed Mechanism of this compound.

Conclusion

The collected data indicates that both this compound and DEET are effective mosquito repellents, with their efficacy being dependent on the concentration, mosquito species, and environmental conditions. In direct comparative studies, DEET sometimes achieves complete protection at lower doses than this compound in laboratory settings.[1] However, in other studies, their performance is comparable, particularly at higher concentrations and in field applications where both can provide prolonged protection.[1][2][3]

The mechanism of action for DEET is multifaceted, involving both olfactory and contact repellency through interactions with insect odorant and chemoreceptors.[14][15][16] The proposed mechanism for this compound primarily involves the masking of human odors that attract mosquitoes.[17]

While DEET remains a benchmark for insect repellents, this compound demonstrates comparable efficacy in several studies, making it a viable alternative. Further research into the specific molecular targets and signaling pathways of this compound would be beneficial for the development of new and improved repellent formulations. A comparative study on the inhalation toxicity in mice suggested that DEET and a related compound, DEPA, may be more suitable for use as insect repellents than DEB due to fewer adverse effects on respiratory parameters at higher concentrations.[18][19]

References

Global Regulatory Standards for N,N-Diethylbenzamide-Containing Repellents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global market for insect repellents is built on a foundation of rigorous scientific validation and stringent regulatory oversight. For researchers and developers working with active ingredients like N,N-Diethylbenzamide (a structural analog of the widely used N,N-Diethyl-m-toluamide, or DEET), a thorough understanding of the international regulatory landscape is paramount. This guide provides a comparative overview of the key regulatory standards for the validation of such repellent products, with a focus on data requirements, experimental protocols, and the underlying scientific principles that ensure product safety and efficacy.

Major regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), Health Canada's Pest Management Regulatory Agency (PMRA), the European Chemicals Agency (ECHA), and the Australian Pesticides and Veterinary Medicines Authority (APVMA), have established comprehensive frameworks for the evaluation of insect repellents.[1][2][3][4][5] While specific requirements may vary, a common set of core principles underpins their assessment processes, demanding robust data on product chemistry, toxicology, and efficacy.

Comparative Overview of Regulatory Data Requirements

The registration of a new insect repellent is a data-intensive process. Manufacturers must provide a comprehensive dossier of studies to demonstrate that their product is effective and poses no unacceptable risks to human health or the environment. The following table summarizes the key data requirements across major regulatory jurisdictions.

Data CategoryU.S. EPAHealth Canada (PMRA)European Union (ECHA)Australia (APVMA)
Product Chemistry Identity of active ingredient and impurities, manufacturing process, physical and chemical properties.[6]Similar to EPA, with detailed specifications for product formulation.[7]Comprehensive data on substance identity, purity, and analytical methods.[8]Detailed chemistry and manufacturing data are required.[4]
Toxicology (Human Health) Acute toxicity (oral, dermal, inhalation), eye and skin irritation, skin sensitization, subchronic and chronic toxicity, mutagenicity, developmental and reproductive toxicity.[9]A comprehensive suite of toxicology studies is required to assess risks to human health.[10][11]Extensive toxicological data are needed for hazard classification and risk assessment under the Biocidal Products Regulation (BPR).[8]A full toxicology package is necessary to evaluate human safety.[4]
Efficacy Laboratory and field data demonstrating repellency against target pests, including determination of Complete Protection Time (CPT).[1][9]Efficacy data are required to support all label claims, with specific guidance for personal insect repellents.[10]Efficacy data must prove the product's effectiveness for the claims made on the label.[12]Efficacy must be demonstrated through trials relevant to Australian conditions and pests.[13]
Environmental Fate & Ecotoxicology Data on degradation, mobility, and potential effects on non-target organisms.Environmental risk assessment is a key component of the evaluation.[14]Assessment of environmental risks is mandatory.[8]Environmental safety data are required for registration.
Labeling Specific formatting and claims are regulated to ensure clarity for consumers.[15]Labeling must include detailed use instructions and safety precautions.[11]Harmonized classification and labeling are required.Labels must be approved and include the APVMA registration number.[4]

Key Experimental Protocols for Repellent Validation

The validation of this compound-containing repellents relies on standardized and well-documented experimental protocols. These studies are designed to provide quantitative data on both the efficacy and safety of the product.

Efficacy Testing

Efficacy testing aims to determine how long a repellent will protect users from target pests.[16] Both laboratory and field studies are typically required.

1. Laboratory-Based Efficacy Testing (Arm-in-Cage Test):

  • Objective: To determine the Complete Protection Time (CPT) in a controlled environment.[1]

  • Methodology:

    • Human volunteers apply a standardized dose of the repellent formulation to a defined area of their forearm.[17] An untreated area on the other arm serves as a control.

    • At specified time intervals, the treated arm is exposed to a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti, Anopheles species).[16]

    • The endpoint is typically the time to the first confirmed bite or landing, depending on the protocol.[9]

    • The CPT is the total time from application to the failure of the repellent.[1]

2. Field Efficacy Testing:

  • Objective: To evaluate repellent performance under real-world conditions with natural pest populations.[18]

  • Methodology:

    • Studies are conducted in areas with high populations of the target pests.

    • Human volunteers apply the repellent as they would in a real-use scenario.

    • Volunteers engage in typical outdoor activities, and the number of bites or landings is recorded over a set period.

    • Environmental conditions (temperature, humidity, wind) are monitored as they can influence repellent efficacy.

Safety and Toxicology Testing

A critical component of the regulatory review process is the assessment of a repellent's potential to cause adverse health effects.

1. Dermal Irritation and Sensitization:

  • Objective: To assess the potential of the repellent to cause skin irritation or allergic contact dermatitis.[19]

  • Methodology (e.g., Buehler Test for Skin Sensitization):

    • Induction Phase: The test substance is applied to the skin of guinea pigs, typically under an occlusive patch, for a series of applications to induce a potential allergic response.

    • Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the test substance at a new skin site.

    • Evaluation: The challenge sites are observed for signs of erythema (redness) and edema (swelling), and the responses are scored. A positive result indicates that the substance is a skin sensitizer.

2. Acute Dermal Toxicity:

  • Objective: To determine the potential for adverse effects from a single, short-term dermal exposure to the repellent.[1]

  • Methodology:

    • A single high dose of the test substance is applied to the shaved skin of laboratory animals (e.g., rats or rabbits).

    • The animals are observed for a set period (typically 14 days) for any signs of toxicity, including skin reactions, systemic effects, and mortality.

    • The LD50 (the dose estimated to be lethal to 50% of the test animals) may be calculated.

Comparative Efficacy of Repellent Active Ingredients

The following table provides a summary of the typical Complete Protection Times (CPT) for various common insect repellent active ingredients, offering a benchmark for the performance of new this compound formulations.

Active IngredientConcentrationTarget Pest(s)Typical CPT (hours)
DEET 20-30%Mosquitoes, Ticks4 - 8[17]
Picaridin 20%Mosquitoes, Ticks6 - 8
IR3535 20%Mosquitoes4 - 6
Oil of Lemon Eucalyptus (PMD) 30%Mosquitoes~6
This compound (Hypothetical) 20%MosquitoesData to be generated through efficacy testing

Visualizing the Regulatory and Experimental Pathways

To further clarify the processes involved in bringing an this compound-containing repellent to market, the following diagrams illustrate a generalized regulatory approval workflow and a typical experimental workflow for efficacy and safety testing.

Regulatory_Approval_Workflow cluster_preclinical Preclinical Development cluster_regulatory Regulatory Submission & Review cluster_post_market Post-Market Formulation Formulation Development Tox_Screening Initial Toxicology Screening Formulation->Tox_Screening Efficacy_Screening Initial Efficacy Screening Formulation->Efficacy_Screening Dossier Dossier Preparation Tox_Screening->Dossier Efficacy_Screening->Dossier Submission Submission to Regulatory Agency Dossier->Submission Review Scientific Review Submission->Review Risk_Assessment Risk Assessment Review->Risk_Assessment Approval Product Registration/Approval Risk_Assessment->Approval Manufacturing Manufacturing & Quality Control Approval->Manufacturing Surveillance Post-Market Surveillance Manufacturing->Surveillance

Caption: Generalized Regulatory Approval Workflow for Insect Repellents.

Experimental_Workflow cluster_efficacy Efficacy Testing cluster_safety Safety Testing Lab_Efficacy Laboratory Efficacy (Arm-in-Cage) Field_Efficacy Field Efficacy Lab_Efficacy->Field_Efficacy end Data for Regulatory Dossier Field_Efficacy->end Acute_Tox Acute Toxicity Studies Irritation Skin/Eye Irritation Acute_Tox->Irritation Sensitization Skin Sensitization Irritation->Sensitization Chronic_Tox Chronic Toxicity (if required) Sensitization->Chronic_Tox Chronic_Tox->end start Test Substance (this compound Formulation) start->Lab_Efficacy start->Acute_Tox

Caption: Typical Experimental Workflow for Repellent Validation.

References

Safety Operating Guide

Proper Disposal of N,N-Diethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of N,N-Diethylbenzamide (DEB) in research and development settings. This document outlines the necessary procedures, safety precautions, and regulatory considerations to ensure the responsible management of DEB waste, safeguarding both laboratory personnel and the environment.

This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. It is classified as harmful if swallowed or in contact with skin, and it can cause skin and eye irritation.[1] Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. The following table summarizes the key safety information derived from safety data sheets (SDS).

Hazard ClassificationPrecautionary StatementsPersonal Protective Equipment (PPE)
Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]Not directly applicable for ingestion, but good laboratory hygiene is essential.
Harmful in contact with skinAvoid contact with skin. Wash with plenty of soap and water if contact occurs. Take off contaminated clothing and wash it before reuse.[1]Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Causes skin irritationWear protective gloves. If skin irritation occurs, get medical advice/attention.[1]Chemical-resistant gloves, lab coat.
Causes serious eye irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]Safety glasses with side shields or chemical goggles, face shield if splashing is a risk.
Incompatible withStrong oxidizing agents.[1]Store separately from oxidizing agents.

Step-by-Step Disposal Protocol

The mandated disposal route for this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1] The following protocol provides a systematic approach for laboratory personnel.

Step 1: Waste Identification and Segregation

  • Clearly identify all waste containing this compound. This includes pure DEB, solutions containing DEB, and any materials contaminated with it (e.g., absorbent materials from a spill).

  • Segregate this compound waste from other waste streams at the point of generation.

  • Crucially, do not mix DEB waste with incompatible chemicals, particularly strong oxidizing agents.[1][2]

Step 2: Containerization

  • Select a waste container that is in good condition and compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.

  • The original product container, if in good condition, can be an excellent choice for the corresponding waste.[3]

Step 3: Labeling

Proper labeling is a critical regulatory requirement and essential for the safety of all personnel handling the waste.

  • As soon as the first drop of waste enters the container, affix a hazardous waste label.[4]

  • The label must include the following information:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The approximate concentration and volume of the waste.

    • The date when waste was first added to the container (accumulation start date).[6]

    • The name and contact information of the generating researcher or laboratory.[6]

    • An indication of the associated hazards (e.g., "Harmful," "Irritant").[4]

Step 4: Accumulation and Storage

  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.

Step 5: Arranging for Disposal

  • Once the container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, actionable plan is essential.

Spill Cleanup Protocol

In the event of a spill of this compound, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large or volatile spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE, including gloves, goggles, and a lab coat.[7][8]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to dike and cover the spill.[7]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and absorbent, must be disposed of as this compound hazardous waste.

First Aid for Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Disposal Coordination cluster_2 Final Disposition A Step 1: Identify & Segregate DEB Waste B Step 2: Select Compatible Container (e.g., HDPE, Glass) A->B Ensure container is clean & has a secure lid C Step 3: Label with 'Hazardous Waste', Chemical Name, Date, etc. B->C Label immediately upon adding first waste D Step 4: Store in Designated Satellite Accumulation Area with Secondary Containment C->D Keep container closed E Step 5: Request Pickup from EHS or Licensed Contractor D->E When container is full F Step 6: Licensed Contractor Transports Waste E->F G Step 7: Disposal at an Approved Hazardous Waste Facility F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.

References

Essential Safety and Handling of N,N-Diethylbenzamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Diethylbenzamide. Adherence to these guidelines is paramount for ensuring personal safety and minimizing environmental impact.

This compound is classified as harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[1][2] Therefore, the selection and use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure.

Personal Protective Equipment (PPE) Recommendations

Engineering controls, such as using the chemical in a well-ventilated area or a fume hood, should be the primary method of exposure control.[3][4] When handling this compound, the following PPE is recommended, with the level of protection adjusted based on the scale and nature of the operation.

PPE Component Specifications and Recommendations Primary Function
Hand Protection Glove Selection: Use chemically impermeable gloves.[3] While specific breakthrough time data for this compound is not readily available, materials like Butyl rubber and Viton are recommended for their high resistance to a broad range of organic compounds.[5] Nitrile gloves may be used for splash protection but must be replaced immediately upon contamination.[5] Double gloving can provide additional protection.[5]Prevents skin contact, which can cause irritation and harmful systemic effects.[1][2]
Eye and Face Protection Safety Goggles/Glasses: Wear appropriate protective eyeglasses or chemical safety goggles.[2][4] Face Shield: For tasks with a higher risk of splashes, such as transferring large volumes, a face shield should be worn in addition to safety goggles.[5]Protects against splashes that can cause serious eye irritation or damage.[1][2]
Skin and Body Protection Laboratory Coat: A standard lab coat should be worn for all procedures.[5] Chemical-Resistant Apron: For handling larger quantities or in situations with a high splash potential, a chemical-resistant apron over the lab coat is advised.[5] Protective Clothing: Wear long-sleeved clothing to prevent skin exposure.[2][4]Shields skin from accidental splashes and contamination of personal clothing.[3]
Respiratory Protection Normal Use: Not required under normal conditions with adequate ventilation.[2][4] High-Risk Scenarios: If engineering controls are insufficient, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]Prevents inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2]

Glove Performance Metrics

Metric Definition Significance for Safety
Breakthrough Time (BT) The time elapsed between the initial contact of the chemical on the glove's outer surface and the moment it is detected on the inner surface.[6]A longer breakthrough time indicates a more protective glove for a given chemical. Gloves should be changed well before the expected breakthrough time.
Permeation Rate (PR) The rate at which a chemical passes through the glove material after breakthrough has occurred, typically measured in mg/m²/sec.[6]A lower permeation rate signifies better protection. This metric is crucial for assessing exposure risk during extended use.
Degradation A deleterious change in the physical properties of the glove material upon chemical contact, such as swelling, softening, or cracking.[6]Indicates chemical incompatibility. A glove showing any signs of degradation should be replaced immediately.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Avoid contact with skin and eyes.[3]

  • Wash hands and any exposed skin thoroughly after handling.[4][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]

  • Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[3][4]

Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear the appropriate PPE as outlined above, including respiratory protection if necessary.

  • Soak up the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[4][5]

  • Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[4]

  • Clean the spill area thoroughly with soap and water.

Disposal Plan:

  • All this compound-contaminated materials, including unused product, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[5]

  • Dispose of waste in a clearly labeled and sealed container.[4]

  • Do not pour down the drain or into water bodies.[8]

  • All disposal must be conducted through an approved waste disposal plant and in accordance with applicable federal, state, and local regulations.[3][4][7]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_action Action start Handling this compound assess_task Assess Task: Scale, Duration, Splash Potential start->assess_task routine Routine Handling (Small Scale, Low Splash Risk) assess_task->routine Low Risk splash_risk Splash Potential (Large Volume, Transfer) assess_task->splash_risk Moderate Risk spill Spill or Ventilation Failure assess_task->spill High Risk / Emergency ppe_routine Standard PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves (e.g., Nitrile for splash) routine->ppe_routine ppe_splash Enhanced PPE: - Standard PPE PLUS: - Face Shield - Chemical Apron - Consider Double Gloving splash_risk->ppe_splash ppe_spill Emergency PPE: - Enhanced PPE PLUS: - NIOSH-Approved Respirator (Organic Vapor Cartridge) spill->ppe_spill proceed Proceed with Task ppe_routine->proceed ppe_splash->proceed ppe_spill->proceed After Spill Cleanup

PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.